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  • Product: 3-Hydroxy-3-methyloxindole
  • CAS: 3040-34-4

Core Science & Biosynthesis

Foundational

3-Hydroxy-3-methyloxindole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-methyloxindole Abstract The 3-substituted-3-hydroxyoxindole scaffold is a privileged structural motif found in numerous natural products an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-methyloxindole

Abstract

The 3-substituted-3-hydroxyoxindole scaffold is a privileged structural motif found in numerous natural products and serves as a cornerstone in modern drug discovery.[1][2] Its unique stereoelectronic properties make it a versatile precursor for synthesizing complex, biologically active molecules, including potent anti-cancer agents.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of a fundamental member of this class, 3-hydroxy-3-methyloxindole. We will explore robust synthetic methodologies, delving into the mechanistic rationale behind experimental choices, and present a self-validating framework for the spectroscopic characterization of the final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

The Strategic Importance of the 3-Hydroxy-3-methyloxindole Core

The oxindole skeleton is a recurring theme in pharmacologically active compounds.[2] The introduction of a hydroxyl group at the C3 position, creating a chiral quaternary center, significantly enhances the structural and functional diversity of this scaffold. This moiety is present in several natural products and has been identified as a key pharmacophore in molecules with promising biological activities.[1][4] For instance, derivatives of 3-hydroxyoxindole have been investigated for the treatment of growth hormone deficiencies and have shown potential in inhibiting the growth of certain cancer cell lines.[1]

3-Hydroxy-3-methyloxindole not only possesses intrinsic biological relevance but also serves as a critical synthetic intermediate. The tertiary alcohol functionality provides a handle for further chemical elaboration, enabling the construction of more complex molecular architectures, such as spirooxindoles, which are of significant interest in medicinal chemistry.[1][2]

Synthetic Methodologies: A Guided Approach

The synthesis of 3-hydroxy-3-methyloxindole can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Below, we discuss two primary and reliable synthetic routes.

Route A: Organometallic Addition to Isatin

This is arguably the most direct and widely employed method for the synthesis of 3-hydroxy-3-methyloxindole. It involves the nucleophilic addition of a methyl group to the electrophilic C3-ketone of isatin.

Causality and Experimental Rationale:

  • Reagent Choice: A Grignard reagent, such as methylmagnesium bromide (MeMgBr), is an ideal choice. It is a potent, commercially available nucleophile that readily attacks the ketone carbonyl of isatin.

  • Solvent System: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial. Grignard reagents are highly reactive with protic solvents like water or alcohols. The anhydrous environment ensures the stability and reactivity of the organometallic reagent.

  • Temperature Control: The reaction is typically initiated at 0°C or below. This is a critical control point to manage the exothermicity of the Grignard addition and to minimize the formation of potential side products. Allowing the reaction to slowly warm to room temperature ensures complete conversion.

  • Aqueous Workup: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used to quench the reaction. This mild acidic workup protonates the intermediate alkoxide to form the desired tertiary alcohol while neutralizing any unreacted Grignard reagent. It is preferred over stronger acids which could promote dehydration of the product.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isatin (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the isatin.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Grignard Addition: Add a solution of methylmagnesium bromide (1.1 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin is consumed.

  • Quenching: Carefully re-cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-hydroxy-3-methyloxindole.

Route B: Oxidative Dearomatization of 3-Methylindole

An alternative, modern approach involves the direct oxidation of a readily available indole precursor. This method is advantageous as it avoids the use of organometallic reagents.

Causality and Experimental Rationale:

  • Reaction Principle: This strategy employs an oxidative dearomatization process where the indole ring of 3-methylindole is oxidized to form the oxindole core, with concurrent installation of the hydroxyl group.[5]

  • Oxidizing System: A system involving dimethyl sulfoxide (DMSO) activated by an alkyl bromide can generate a sulfonium intermediate in situ. This species facilitates the dual functionalization of the indole at the C2 and C3 positions.[5]

  • Oxygen Source: Water serves as the oxygen source for the newly installed hydroxyl group, making this a greener approach.[5]

  • Conditions: The transformation is notable for proceeding under mild, metal-free, and ambient temperature conditions, which enhances its functional group tolerance and operational simplicity.[5]

Synthetic_Workflow cluster_0 Route A: Grignard Addition cluster_1 Route B: Oxidative Dearomatization Isatin Isatin Grignard MeMgBr, Anhydrous THF, 0°C to RT Isatin->Grignard 1. Product_A 3-Hydroxy-3-methyloxindole Grignard->Product_A 2. Quench (NH4Cl) Methylindole 3-Methylindole Oxidation DMSO/Alkyl Bromide, H2O, RT Methylindole->Oxidation 1. Product_B 3-Hydroxy-3-methyloxindole Oxidation->Product_B 2.

Caption: Key synthetic routes to 3-hydroxy-3-methyloxindole.

Comprehensive Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following section outlines the expected data from standard analytical techniques used to characterize 3-hydroxy-3-methyloxindole. This framework serves as a self-validating system to confirm the identity and purity of the synthesized compound. The structure was previously elucidated using ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment, connectivity, and number of different types of protons. Key expected signals are detailed below.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

¹H NMR Data (Typical, in CDCl₃)¹³C NMR Data (Typical, in CDCl₃)
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm)
~8.0 - 8.5Broad singlet, 1H (N-H)~180.0
~7.40Doublet, 1H (Aromatic C-H)~140.0
~7.26Triplet, 1H (Aromatic C-H)~131.6
~7.08Triplet, 1H (Aromatic C-H)~128.0
~6.87Doublet, 1H (Aromatic C-H)~124.0
~3.0 - 4.0Broad singlet, 1H (O-H)~110.0
~1.60Singlet, 3H (C-CH₃)~73.8
~25.0
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of the compound.

Mass Spectrometry Data
Parameter Value
Molecular Formula C₉H₉NO₂[7]
Molecular Weight 163.17 g/mol [7]
Monoisotopic Mass 163.063328530 Da[7]
Expected [M+H]⁺ 164.07060
Expected [M+Na]⁺ 186.05254
Key Fragmentation Loss of H₂O (m/z 145), Loss of CH₃ (m/z 148)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment
3400 - 3200 (broad)O-H stretch (hydroxyl)
3300 - 3100N-H stretch (amide)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch (methyl)
1720 - 1680 (strong)C=O stretch (amide I band)
1620 - 1600C=C stretch (aromatic)

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Start -> MS; Start -> NMR; Start -> FTIR;

MS -> Confirm_MW; FTIR -> Confirm_FG; NMR -> Confirm_Structure;

Confirm_MW -> Confirm_FG [label="Yes"]; Confirm_FG -> Confirm_Structure [label="Yes"]; Confirm_Structure -> Final [label="Yes"];

Confirm_MW -> Revisit [label="No", fontcolor="#EA4335", color="#EA4335"]; Confirm_FG -> Revisit [label="No", fontcolor="#EA4335", color="#EA4335"]; Confirm_Structure -> Revisit [label="No", fontcolor="#EA4335", color="#EA4335"]; }

Caption: Decision workflow for spectroscopic characterization.

Conclusion

This guide has detailed robust and reliable methodologies for the synthesis of 3-hydroxy-3-methyloxindole, a molecule of considerable interest to the drug discovery community. By understanding the chemical principles that underpin these synthetic routes—from the nucleophilic precision of Grignard reagents to the elegance of oxidative dearomatization—researchers can confidently produce this valuable scaffold. Furthermore, the comprehensive characterization data provided serves as a benchmark for quality control, ensuring the structural integrity of the synthesized compound. The continued exploration of synthetic routes and novel applications for 3-substituted-3-hydroxyoxindoles will undoubtedly fuel the development of next-generation therapeutics.[3]

References

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. [Link]

  • Reddy, B. V. S., et al. (2022). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry. [Link]

  • Kamal, A., et al. (2015). 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
  • Kumar, A., et al. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. RSC Advances. [Link]

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. PubMed. [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-methyloxindole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Chemical structures of 3-hydroxy-3-methyloxindole. [Link]

  • Mehta, B., & Kaur, N. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. [Link]

Sources

Exploratory

Unveiling the Biological Potential of 3-Hydroxy-3-methyloxindole: A Technical Guide for Researchers

An In-depth Exploration of a Promising Oxindole Scaffold for Drug Discovery and Development Authored by: [Your Name/Gemini], Senior Application Scientist Foreword: The oxindole core is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Promising Oxindole Scaffold for Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Within this diverse family, 3-Hydroxy-3-methyloxindole emerges as a molecule of significant interest, not only as a key metabolite in toxicological pathways but also as a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of the current scientific understanding of 3-Hydroxy-3-methyloxindole, offering researchers, scientists, and drug development professionals a detailed resource to inform and guide future investigations. We will delve into its synthesis, metabolic origins, established antimicrobial properties, and the largely unexplored potential for anticancer, neuroprotective, and anti-inflammatory applications, grounding our discussion in established experimental evidence and highlighting critical areas for future research.

Introduction to 3-Hydroxy-3-methyloxindole: A Molecule at the Crossroads of Metabolism and Bioactivity

3-Hydroxy-3-methyloxindole, a heterocyclic compound with the chemical formula C₉H₉NO₂, is a member of the oxindole family characterized by a bicyclic structure composed of a benzene ring fused to a pyrrolidone ring, with a hydroxyl and a methyl group substituted at the C-3 position.[1] Its significance in the scientific community stems from a dual identity: it is a major metabolite of 3-methylindole (skatole) implicated in pneumotoxicity, and a naturally occurring compound with demonstrated biological activities.[2]

This guide will navigate the multifaceted nature of 3-Hydroxy-3-methyloxindole, beginning with its chemical synthesis and metabolic formation, followed by a detailed examination of its proven antimicrobial effects. We will then critically assess the potential for this molecule to exhibit other therapeutic properties, drawing on the known bioactivities of the broader oxindole class of compounds and underscoring the current gaps in the literature.

Synthesis and Metabolic Generation of 3-Hydroxy-3-methyloxindole

A thorough understanding of a compound's origins is fundamental to its study. Here, we explore both the synthetic routes to obtain 3-Hydroxy-3-methyloxindole for research purposes and its natural formation as a metabolic byproduct.

Chemical Synthesis: Accessing the 3-Hydroxy-3-methyloxindole Scaffold

The synthesis of 3-substituted-3-hydroxyoxindoles is a well-explored area of organic chemistry, with the reaction of isatins with various nucleophiles being a common strategy. For the specific synthesis of 3-Hydroxy-3-methyloxindole, the methylation of isatin is a key approach.[3]

General Synthetic Protocol: Methylation of Isatin

The synthesis of 3-hydroxy-3-methyloxindole can be achieved through the nucleophilic addition of a methyl group to the C3-carbonyl of isatin. A common method involves the use of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or an organolithium reagent like methyllithium (CH₃Li).

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isatin in an appropriate anhydrous solvent (e.g., tetrahydrofuran [THF] or diethyl ether).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to exclude moisture and oxygen, which can quench the organometallic reagent.

  • Cooling: Cool the reaction mixture to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath, respectively. This is crucial to control the reactivity of the organometallic reagent and minimize side reactions.

  • Addition of Methylating Agent: Add the methylating reagent (e.g., methylmagnesium bromide in THF) dropwise to the stirred solution of isatin via the dropping funnel. The addition should be slow to maintain the low temperature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (isatin) is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Hydroxy-3-methyloxindole.

Synthesis_of_3_Hydroxy_3_methyloxindole Isatin Isatin Reaction Nucleophilic Addition Isatin->Reaction Methyl_reagent Methyl Grignard Reagent (CH₃MgBr) Methyl_reagent->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quenching Aqueous Workup (NH₄Cl) Intermediate->Quenching Product 3-Hydroxy-3-methyloxindole Quenching->Product

Metabolic Formation: A Product of Cytochrome P450 Action

3-Hydroxy-3-methyloxindole is a significant in vivo oxidation product of 3-methylindole (also known as skatole), a compound produced by the bacterial metabolism of tryptophan in the colon.[3] The biotransformation of 3-methylindole is primarily mediated by cytochrome P450 (CYP) monooxygenases in the liver and lungs.[2]

The metabolic pathway involves the epoxidation of the 2,3-double bond of 3-methylindole to form a reactive epoxide intermediate. This intermediate can then be hydrolyzed to form 3-Hydroxy-3-methyloxindole. Several CYP enzymes, including CYP1A1, CYP1A2, and CYP2E1, have been shown to catalyze the formation of 3-methyloxindole, a precursor to 3-Hydroxy-3-methyloxindole.[4] The production of 3-Hydroxy-3-methyloxindole is particularly relevant in the context of 3-methylindole-induced pneumotoxicity, as its formation is indicative of the generation of reactive electrophilic intermediates that can cause cellular damage.[2]

Metabolic_Formation_of_3_Hydroxy_3_methyloxindole Tryptophan Tryptophan Bacterial_Metabolism Bacterial Metabolism (in colon) Tryptophan->Bacterial_Metabolism Three_Methylindole 3-Methylindole (Skatole) Bacterial_Metabolism->Three_Methylindole CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) Three_Methylindole->CYP450 Epoxide_Intermediate Reactive Epoxide Intermediate CYP450->Epoxide_Intermediate Hydrolysis Hydrolysis Epoxide_Intermediate->Hydrolysis Product 3-Hydroxy-3-methyloxindole Hydrolysis->Product

Established Biological Activity: Antimicrobial Properties

One of the most well-documented biological activities of 3-Hydroxy-3-methyloxindole is its ability to inhibit the growth of various pathogenic fungi and bacteria. This activity has been primarily demonstrated in studies on compounds isolated from natural sources, such as edible mushrooms.

Antifungal Activity

Research has shown that 3-Hydroxy-3-methyloxindole exhibits notable antifungal properties. A key study investigating compounds isolated from the edible mushroom Pleurotus ostreatus demonstrated the inhibitory effects of 3-Hydroxy-3-methyloxindole against the conidial germination of several plant pathogenic fungi.

Interestingly, the study revealed a significant difference in the antifungal efficacy of the two enantiomers of 3-Hydroxy-3-methyloxindole. The (R)-enantiomer was found to be more than ten times more effective than the (S)-enantiomer against the conidial germination of Pyricularia oryzae, the causative agent of rice blast disease.

Fungal SpeciesEnantiomerIC₅₀ (ppm)IC₅₀ (µM)
Pyricularia oryzae(R)-enantiomer21.5131.9
Pyricularia oryzae(S)-enantiomer300.31840.9

Mechanism of Antifungal Action: While the precise molecular mechanism of antifungal action for 3-Hydroxy-3-methyloxindole is not yet fully elucidated, studies on related oxindole derivatives suggest that they may act by disrupting the integrity of the fungal cell wall. The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents. Some oxindoles have been shown to inhibit key enzymes involved in cell wall biosynthesis, such as chitin deacetylase and 1,3-β-glucan synthase.[5] Further research is needed to determine if 3-Hydroxy-3-methyloxindole shares this mechanism.

Antibacterial Activity

In addition to its antifungal properties, 3-Hydroxy-3-methyloxindole has also demonstrated antibacterial activity. The same study that highlighted its antifungal effects also reported its ability to inhibit the growth of the Gram-positive bacterium Clavibacter michiganensis subsp. michiganensis. However, it was found to be less effective against Gram-negative bacteria. This differential activity suggests that the mechanism of action may involve targeting components of the bacterial cell envelope that differ between Gram-positive and Gram-negative species, such as the structure of the cell wall.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the general cytotoxicity of 3-Hydroxy-3-methyloxindole against mammalian cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology: [6]

  • Cell Seeding: Seed mammalian cells (e.g., NIH/3T3 mouse fibroblasts or a relevant human cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-Hydroxy-3-methyloxindole in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Exploring the Untapped Potential: Anticancer, Neuroprotective, and Anti-inflammatory Activities

While the antimicrobial properties of 3-Hydroxy-3-methyloxindole are becoming established, its potential in other therapeutic areas remains largely unexplored. The broader oxindole class of compounds has a rich history in drug discovery, with numerous derivatives exhibiting potent anticancer, neuroprotective, and anti-inflammatory activities. This section will explore the theoretical basis for these potential activities in 3-Hydroxy-3-methyloxindole, while transparently acknowledging the current lack of direct experimental evidence.

Anticancer Potential: A Hypothesis Grounded in the Oxindole Scaffold

The oxindole scaffold is a prominent feature in several approved anticancer drugs and numerous compounds in clinical and preclinical development. These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.

It is critical to note that a previously published study on the anticancer effects of a 3-tetrazolyl methyl-3-hydroxy-oxindole hybrid was retracted due to data manipulation.[7] This underscores the importance of rigorous and reproducible research in this area. To date, there is a lack of peer-reviewed studies that have specifically evaluated the anticancer activity of 3-Hydroxy-3-methyloxindole.

Future Research Directions:

  • In Vitro Screening: A crucial first step is to screen 3-Hydroxy-3-methyloxindole against a panel of cancer cell lines, such as the NCI-60 panel, to identify any potential cytotoxic or cytostatic effects.[8]

  • Mechanism of Action Studies: If any anticancer activity is observed, subsequent studies should focus on elucidating the mechanism of action. This could involve investigating its effects on cell cycle progression, apoptosis induction, and key signaling pathways implicated in cancer, such as the MAPK and NF-κB pathways.

Potential_Anticancer_Mechanisms Three_Hydroxy_3_methyloxindole 3-Hydroxy-3-methyloxindole (Hypothesized Activity) Kinase_Inhibition Kinase_Inhibition Three_Hydroxy_3_methyloxindole->Kinase_Inhibition ? Tubulin_Polymerization Tubulin_Polymerization Three_Hydroxy_3_methyloxindole->Tubulin_Polymerization ? Apoptosis_Induction Apoptosis_Induction Three_Hydroxy_3_methyloxindole->Apoptosis_Induction ?

Neuroprotective Potential: Insights from Related Indole Compounds

Neurodegenerative diseases represent a significant unmet medical need, and there is a continuous search for novel neuroprotective agents. Indole-based compounds have shown promise in this area, with some derivatives exhibiting antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[9]

Given that oxidative stress and inflammation are key pathological features of many neurodegenerative disorders, the potential for 3-Hydroxy-3-methyloxindole to exert neuroprotective effects warrants investigation.

Future Research Directions:

  • Neuroprotection Assays: In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity or oxidative stress-induced neuronal cell death, can be used to screen for the neuroprotective effects of 3-Hydroxy-3-methyloxindole.

  • Antioxidant and Anti-inflammatory Assays: Evaluating the compound's ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators in neuronal and glial cells would provide insights into its potential neuroprotective mechanisms.

Anti-inflammatory Potential: Targeting Key Inflammatory Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of the inflammatory response.[10][11] Dysregulation of these pathways is implicated in a wide range of inflammatory diseases. Many natural and synthetic compounds, including some indole derivatives, exert their anti-inflammatory effects by modulating these pathways.[12]

Future Research Directions:

  • In Vitro Anti-inflammatory Assays: The effect of 3-Hydroxy-3-methyloxindole on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in immune cells, such as macrophages, stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) should be investigated.

  • Signaling Pathway Analysis: Western blotting and other molecular biology techniques can be used to determine if 3-Hydroxy-3-methyloxindole affects the activation of key proteins in the NF-κB and MAPK pathways.

Conclusion and Future Perspectives

3-Hydroxy-3-methyloxindole stands as a molecule with a defined role in metabolic toxicology and a demonstrated potential as an antimicrobial agent. Its straightforward synthesis from isatin and its presence in natural sources make it an accessible compound for further research. The enantioselective antifungal activity highlights the importance of stereochemistry in its biological function and opens avenues for the development of more potent and selective antifungal agents.

However, the exploration of its full therapeutic potential is still in its infancy. The promising anticancer, neuroprotective, and anti-inflammatory activities exhibited by the broader oxindole family provide a strong rationale for investigating 3-Hydroxy-3-methyloxindole in these areas. Rigorous, well-controlled studies are essential to validate these potential activities and to elucidate the underlying mechanisms of action. This technical guide serves as a foundational resource to stimulate and support such future research, which holds the promise of unlocking the full therapeutic potential of this intriguing oxindole derivative.

References

  • Liao, C., et al. (2011). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. Drug Metabolism and Disposition, 39(11), 2033-2041. [Link]

  • Zhu, C., et al. (2021). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. RSC Advances, 11(32), 19837-19841. [Link]

  • Chen, F., et al. (2014). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Organic Letters, 16(23), 6064-6067. [Link]

  • Kumar, A., et al. (2022). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF FUNCTIONALISED 3-HYDROXYINDOLIN-2-ONE DERIVATIVES DERIVED FROM ISATIN. International Research Journal of Modernization in Engineering Technology and Science, 4(5), 2456-2464. [Link]

  • Anonymous. (2021). Retracted: Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427. Medical Science Monitor, 27, e930588. [Link]

  • Tuli, V., & Moyed, H. S. (1967). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. Plant physiology, 42(3), 425–430. [Link]

  • Anonymous. (n.d.). Growth inhibition in some cancer cell lines NCI-60 using compound 3g. ResearchGate. [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. [Link]

  • Hu, W., et al. (2014). A kind of 3-hydroxyindole derivative and its synthesis method and application.
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  • Anonymous. (n.d.). Assay Protocol 3T3. Scribd. [Link]

  • Bhardwaj, M., et al. (2020). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Molecules, 25(14), 3230. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. [Link]

  • Rahman, M. A., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6249. [Link]

  • Miceli, A., et al. (2022). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 11(1), 167. [Link]

  • Zhang, Y., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 27(11), 3505. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Frontiers in Chemistry, 10, 989938. [Link]

  • Uddin, M. S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Cancers, 15(22), 5311. [Link]

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  • Nichols, W. K., et al. (1990). Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. Toxicology and applied pharmacology, 105(2), 264–270. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. PubMed. [Link]

  • Kumar, A., et al. (2020). Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Future Microbiology, 15, 579-591. [Link]

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Sources

Foundational

A Technical Guide to the Natural Occurrence and Isolation of 3-Hydroxy-3-methyloxindole for Researchers and Drug Development Professionals

Introduction: The Significance of 3-Hydroxy-3-methyloxindole The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxy-3-methyloxindole

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 3-hydroxy-3-methyloxindole has emerged as a molecule of significant interest. Its enantioenriched forms are found in nature and have demonstrated promising biological activities, making it a valuable target for drug discovery and development.[1] This technical guide provides an in-depth exploration of the natural sources of 3-hydroxy-3-methyloxindole, detailed methodologies for its isolation and purification, and insights into its biosynthetic origins.

Part 1: Natural Occurrence of 3-Hydroxy-3-methyloxindole

3-Hydroxy-3-methyloxindole has been identified in a diverse range of biological systems, from fungi to mammalian metabolic pathways. Understanding these natural reservoirs is the first step in harnessing this valuable compound.

Fungal Kingdom: A Primary Source

The fungal kingdom, particularly Basidiomycota, stands out as a primary source of naturally occurring 3-hydroxy-3-methyloxindole.

  • Edible Mushrooms (Pleurotus ostreatus) : The culture filtrate of the edible oyster mushroom, Pleurotus ostreatus, has been identified as a notable source of 3-hydroxy-3-methyloxindole.[2][3] Bioassay-guided isolation has successfully led to the identification of this oxindole compound from P. ostreatus.[2] Interestingly, the compound exists as a scalemic mixture of (S) and (R)-enantiomers in this mushroom.[2][4]

  • Xylaria Species : The genus Xylaria, a group of ascomycete fungi, has also been reported to contain 3-hydroxy-3-methyloxindole.[5]

Mammalian Metabolism

In mammalian systems, 3-hydroxy-3-methyloxindole has been identified as a significant metabolite.

  • Metabolite of 3-Methylindole in Mice : It is the major murine metabolite of 3-methylindole (skatole).[6][7] The formation of this highly oxidized indole is a result of metabolic processing by cytochrome P-450 monooxygenases.[6][7] This discovery was the first identification of this compound from a mammalian source.[6][7]

Potential Plant Sources and Related Oxindoles

While the direct isolation of 3-hydroxy-3-methyloxindole from plants is not as extensively documented, the presence of structurally related oxindoles in various plant species suggests they may be potential, yet-to-be-confirmed sources.

  • Pea Seedlings (Pisum sativum) : Research has shown that extracts of pea seedlings can oxidize the plant hormone indole-3-acetic acid to 3-hydroxymethyloxindole, a structurally similar compound.[8] This indicates the presence of enzymatic machinery capable of producing hydroxylated oxindoles.

  • Couroupita guianensis (Cannonball Tree) : The flowers of the Cannonball Tree are a known source of isatin (1H-indole-2,3-dione).[2][9][10][11] The presence of this closely related oxindole suggests the potential for other oxindole derivatives within this plant.

  • Calanthe Species (Orchids) : Isatin has also been found in plants of the genus Calanthe.[10] Furthermore, these orchids are known to produce various indole glycosides.[12][13]

Part 2: Isolation and Purification Methodologies

The isolation of 3-hydroxy-3-methyloxindole from its natural sources requires a systematic approach, often guided by bioassays to track the active compound through various purification steps.

Bioassay-Guided Isolation from Pleurotus ostreatus Culture Filtrate

A successful strategy for isolating 3-hydroxy-3-methyloxindole from the culture filtrate of P. ostreatus involves a multi-step chromatographic process.[2]

Experimental Protocol:

  • Mushroom Cultivation and Extraction :

    • Cultivate Pleurotus ostreatus in a suitable liquid medium to produce secondary metabolites.

    • After an appropriate incubation period, separate the mycelia from the culture broth by filtration.

    • The resulting cell-free supernatant (culture filtrate) is the starting material for extraction.

  • Solvent Extraction :

    • Perform liquid-liquid extraction of the culture filtrate with an organic solvent such as ethyl acetate. This partitions the organic compounds, including 3-hydroxy-3-methyloxindole, into the organic phase.

  • Chromatographic Fractionation :

    • Concentrate the ethyl acetate extract and subject it to column chromatography on a silica gel stationary phase.

    • Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate mixture, to separate the components based on polarity.

    • Collect fractions and monitor for the presence of the target compound using techniques like thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Further purify the fractions containing 3-hydroxy-3-methyloxindole using preparative HPLC with a C18 column.[2]

    • Employ a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve high-purity isolation.

Visualization of the Isolation Workflow:

G cluster_0 Cultivation & Extraction cluster_1 Purification P_ostreatus Pleurotus ostreatus Culture Filtration Filtration P_ostreatus->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Solvent_Extraction Ethyl Acetate Extraction Culture_Filtrate->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Active_Fractions Active Fractions Silica_Column->Active_Fractions Prep_HPLC Preparative HPLC (C18) Active_Fractions->Prep_HPLC Pure_Compound Pure 3-Hydroxy-3-methyloxindole Prep_HPLC->Pure_Compound

Caption: Bioassay-guided isolation workflow for 3-hydroxy-3-methyloxindole.

Chiral Separation of Enantiomers

Since 3-hydroxy-3-methyloxindole from P. ostreatus is a racemic mixture, chiral HPLC is necessary to resolve the (S) and (R)-enantiomers.[2]

Experimental Protocol:

  • Column Selection : Utilize a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase : A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[5] For basic compounds, the addition of a small amount of an amine like diethylamine (0.1%) can improve peak shape.[5]

  • Detection : Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Enantiomer Identification : In the case of 3-hydroxy-3-methyloxindole from P. ostreatus, the (S) and (R)-enantiomers were detected at distinct retention times (e.g., 8.18 and 10.7 minutes, respectively, under specific conditions).[2] The absolute configurations can be confirmed by measuring the optical rotation.[2]

Structural Elucidation

The identity and structure of the isolated 3-hydroxy-3-methyloxindole are confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments are used to elucidate the chemical structure and connectivity of the atoms.[2][6]

  • Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.[6]

Quantitative Data from Isolation:

ParameterValueSource
Enantiomeric Ratio ((S):(R)) from P. ostreatus84 : 16[2]
(S)-enantiomer IC₅₀ (vs. F. verticillioides)17.3 ppm (106.1 µM)[2]
(R)-enantiomer IC₅₀ (vs. F. verticillioides)20.4 ppm (125.2 µM)[2]

Part 3: Biosynthetic Pathways

The biosynthesis of 3-hydroxy-3-methyloxindole involves oxidative transformations of indole precursors. The specific pathways can vary between organisms.

Fungal Biosynthesis

In fungi, the biosynthesis of oxindole alkaloids is an area of active research. It is generally understood that these compounds arise from the modification of indole alkaloids, which are themselves derived from amino acids like tryptophan.[7]

  • Precursor : L-tryptophan is the primary building block for a vast array of indole alkaloids in fungi.[7]

  • Key Enzymatic Steps : The formation of the oxindole core likely involves oxidation. Flavin-dependent monooxygenases are key enzymes implicated in the formation of spiro-oxindoles in the biosynthesis of other fungal natural products.[9] These enzymes could catalyze the oxidative rearrangement of an indole precursor to form the 3-hydroxyoxindole moiety.

Plausible Fungal Biosynthetic Pathway:

G Tryptophan L-Tryptophan Indole_Intermediate Indole Intermediate (e.g., 3-methylindole) Tryptophan->Indole_Intermediate Multiple Steps Oxidation Oxidation (Flavin-dependent monooxygenase?) Indole_Intermediate->Oxidation Final_Product 3-Hydroxy-3-methyloxindole Oxidation->Final_Product

Caption: A plausible biosynthetic pathway for 3-hydroxy-3-methyloxindole in fungi.

Mammalian Biotransformation

In mammals, the pathway is a detoxification or metabolic process.

  • Substrate : 3-Methylindole, which is produced by microbial degradation of tryptophan in the digestive tract.

  • Enzymatic Transformation : Cytochrome P-450 monooxygenases in the liver and other tissues catalyze the oxidation of 3-methylindole to form 3-hydroxy-3-methyloxindole.[6][7] This process is considered an oxidative activation that can sometimes lead to the formation of reactive intermediates.[6]

Conclusion and Future Perspectives

3-Hydroxy-3-methyloxindole is a naturally occurring oxindole with established biological relevance. Fungi, particularly the edible mushroom Pleurotus ostreatus, represent a key cultivatable source for its isolation. The methodologies outlined in this guide, from bioassay-guided isolation to chiral separation, provide a framework for obtaining this compound in high purity for further research and development. A deeper understanding of its biosynthetic pathways, especially the specific enzymes involved in fungal production, will be crucial for future efforts in metabolic engineering and synthetic biology to enhance yields and produce novel analogs. The continued exploration of diverse natural sources, including plants and marine organisms, may yet uncover new producers of this valuable scaffold.

References

  • Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. Available at: [Link]

  • Cabutaje, E. M., Ueno, K., Osaki-Oka, K., Kido, K., dela Cruz, T. E. E., & Ishihara, A. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. Journal of Pesticide Science, 48(4), 156-167. Available at: [Link]

  • Antifungal compounds isolated from the culture filtrate of P. ostreatus. ResearchGate. Available at: [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. Available at: [Link]

  • 3-Hydroxy-3-methyloxindole. PubChem. Available at: [Link]

  • An Extraction of the Isatin from the Couroupita guianesis (Cannon Ball Tree) and a Novel Synthesis of the N,N. Semantic Scholar. Available at: [Link]

  • Isolation of phytoconstituents from the flowers of Couroupita guianensis. Karpagam Academy of Higher Education. Available at: [Link]

  • Chemical structures of 3-hydroxy-3-methyloxindole. (A) (S). ResearchGate. Available at: [Link]

  • Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. PubMed. Available at: [Link]

  • Enzyme evolution in fungal indole alkaloid biosynthesis. Semantic Scholar. Available at: [Link]

  • Biosynthesis of Fungal Indole Alkaloids. PMC - NIH. Available at: [Link]

  • Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • OPTIMIZATION OF CULTURE CONDITIONS TO PRODUCE SECONDARY METABOLITES BY PLEUROTUS OSTREATUS. ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. NIH. Available at: [Link]

  • Effect of Culture Media on the Yield and Protein Content of Pleurotus ostreatus (Jacq.) Kumm Mycelia. PubMed. Available at: [Link]

  • Indole Glycosides from Calanthe discolor with Proliferative Activity on Human Hair Follicle Dermal Papilla Cells. PubMed. Available at: [Link]

  • Chemical Constituents of Two Oriental Orchids, Calanthe discolor and C. liukiuensis: Precursor Indole Glycoside of Tryptanthrin and Indirubin. ResearchGate. Available at: [Link]

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Exploratory

spectroscopic data of 3-Hydroxy-3-methyloxindole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxy-3-methyloxindole For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-3-methyloxindole is a pivotal heterocyclic compound,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxy-3-methyloxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methyloxindole is a pivotal heterocyclic compound, recognized as a significant metabolite and a versatile building block in synthetic chemistry.[1] Its structural integrity is fundamental to its biological activity and chemical reactivity. This guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal structural elucidation of this molecule. By integrating field-proven insights with foundational principles, this document serves as an authoritative reference for scientists engaged in its study.

The Molecular Architecture: An Introduction

3-hydroxy-3-methyloxindole is an oxindole derivative where the C3 position of the lactam ring is substituted with both a hydroxyl and a methyl group, creating a quaternary chiral center.[2][3] This structure is a known metabolite of 3-methylindole (skatole) in certain species and has been isolated from natural sources like edible mushrooms.[1][3] Understanding its precise spectroscopic signature is non-negotiable for quality control, metabolic studies, and the development of new synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy provides the definitive map of the molecular skeleton. The structural elucidation of 3-Hydroxy-3-methyloxindole was confirmed using both ¹H and ¹³C NMR.[1]

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum reveals the electronic environment of every hydrogen atom in the molecule. The ortho-disubstituted benzene ring gives rise to a characteristic pattern of four aromatic proton signals.[3] The methyl group appears as a distinct singlet, and the labile N-H and O-H protons are also observed.

Expertise & Experience: The choice of a deuterated solvent like CDCl₃ or MeOD is critical. Labile protons (N-H and O-H) may appear as broad singlets and their chemical shifts can be highly dependent on concentration and solvent. A deuterium exchange experiment (adding a drop of D₂O) is a classic, self-validating protocol to confirm these assignments, as the N-H and O-H signals will disappear from the spectrum.

Table 1: Representative ¹H NMR Data for 3-Hydroxy-3-methyloxindole [3]

Chemical Shift (δ, ppm)MultiplicityAssignmentKey Insights
~7.39dAr-HAromatic proton adjacent to the lactam nitrogen.
~7.26tAr-HAromatic proton.
~7.08tAr-HAromatic proton.
~6.87dAr-HAromatic proton adjacent to the C-C bond of the five-membered ring.
~1.60s-CH₃Singlet confirms no adjacent protons. Its upfield shift is typical for an aliphatic methyl group.
Variablebr sN-HLabile proton of the amide (lactam).
Variablebr sO-HLabile proton of the tertiary alcohol.
¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about their hybridization and functionalization.

Trustworthiness: The chemical shifts are highly diagnostic. The carbonyl carbon of the lactam is significantly deshielded, appearing far downfield (~180.0 ppm), a hallmark of amide carbonyls.[3] The quaternary C3 carbon, bonded to two electronegative oxygen atoms and a nitrogen (via the carbonyl), is also characteristically downfield for a saturated carbon (~73.8 ppm).[3]

Table 2: Representative ¹³C NMR Data for 3-Hydroxy-3-methyloxindole [3]

Chemical Shift (δ, ppm)AssignmentKey Insights
~180.0C =O (C2)Characteristic of a lactam carbonyl carbon.
~140-120Ar-C Multiple signals corresponding to the aromatic carbons.
~131.6Ar-C (C4)A specific assignment from HMBC correlation.[3]
~73.8C -OH (C3)Quaternary carbon attached to the hydroxyl and methyl groups.
~25.0-C H₃Aliphatic methyl carbon.
Advanced NMR Techniques: Confirming Connectivity

To validate the assignments from 1D NMR, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, which would confirm the connectivity of the aromatic protons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. For instance, an HMBC experiment showed cross-linkages between the methyl protons (δH 1.6 ppm) and the carbons at C2 (180.0 ppm), C3 (73.8 ppm), and C4 (131.6 ppm), definitively placing the methyl group at the C3 position.[3]

NMR_Connectivity C2 C2 (C=O) C3 C3 C4 C4 (Ar) CH3 CH3 H_CH3 CH3->H_CH3 H_CH3->C2 HMBC H_CH3->C3 HMBC H_CH3->C4 HMBC

Caption: Key HMBC correlations confirming the position of the methyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: The sample is typically analyzed as a solid (using KBr pellet or ATR) to observe the effects of intermolecular hydrogen bonding. The broadness of the O-H and N-H stretches is a direct and reliable indicator of this phenomenon, a crucial piece of the structural puzzle.

Table 3: Characteristic IR Absorption Bands for 3-Hydroxy-3-methyloxindole

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3400O-H StretchTertiary AlcoholStrong, Broad
~3200N-H StretchLactamStrong, Broad
~1710C=O Stretchγ-LactamStrong, Sharp
~1620, 1470C=C StretchAromatic RingMedium to Strong
~750C-H Bendortho-disubstituted benzeneStrong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure. The molecular formula is C₉H₉NO₂, corresponding to a molecular weight of approximately 163.17 g/mol .[2]

Self-Validating System: The high-resolution mass spectrum (HRMS) should yield a mass for the molecular ion ([M+H]⁺) that is within a few parts per million (ppm) of the calculated theoretical mass (164.0706 for C₉H₁₀NO₂⁺). This provides a high degree of confidence in the elemental composition.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z ValueIonFragmentation Pathway
163[M]⁺Molecular Ion
148[M - CH₃]⁺Loss of the methyl radical
145[M - H₂O]⁺Loss of water
135[M - CO]⁺Loss of carbon monoxide from the lactam ring
118[M - COOH]⁺Loss of a carboxyl radical

Experimental Protocols: A Practical Guide

Sample Preparation
  • Source: Obtain 3-Hydroxy-3-methyloxindole commercially or through synthesis. The compound exists as a solid.[2]

  • Purity Check: Ensure purity using TLC or HPLC before detailed spectroscopic analysis.

NMR Data Acquisition (400 MHz Spectrometer)
  • Solvent: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard spectrum using a single-pulse experiment. Typical parameters include a 90° pulse, 8-16 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128-1024) with a longer relaxation delay (5 seconds).

  • 2D NMR: Run standard COSY and HMBC experiments using the instrument's predefined parameter sets.

FT-IR Data Acquisition (ATR)
  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Data Acquisition (LC-MS with ESI)
  • Solvent: Prepare a dilute solution (~1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Inject the sample into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion.

  • Fragmentation (MS/MS): Select the precursor ion (e.g., m/z 164 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

Full_Workflow cluster_Prep Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Elucidation Sample Pure Sample (3-Hydroxy-3-methyloxindole) NMR NMR (¹H, ¹³C, 2D) Sample->NMR IR FT-IR (ATR) Sample->IR MS LC-MS (ESI) Sample->MS NMR_Data Connectivity & Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Formula & Fragments MS->MS_Data Structure Final Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Comprehensive workflow for the structural elucidation of a chemical entity.

References

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyldioxyindole (HMDB0004186). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3-methyloxindole. PubChem. [Link]

  • Cabutaje, E. M., et al. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. Journal of Pesticide Science, 48(4), 156-167. [Link]

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Foundational

An In-depth Technical Guide to the Biological Mechanisms of 3-Hydroxy-3-methyloxindole

Abstract This technical guide provides a comprehensive overview of the synthesis, metabolic pathways, and multifaceted biological activities of 3-hydroxy-3-methyloxindole. Primarily recognized as a major metabolite of 3-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, metabolic pathways, and multifaceted biological activities of 3-hydroxy-3-methyloxindole. Primarily recognized as a major metabolite of 3-methylindole (skatole), this compound occupies a critical nexus between xenobiotic metabolism, toxicology, and potential therapeutic applications. We delve into the cytochrome P450-mediated bioactivation that leads to its formation and subsequent generation of reactive intermediates implicated in pneumotoxicity. Furthermore, this guide explores its demonstrated antimicrobial properties, detailing its differential effects as enantiomers and discussing potential mechanisms of action. For researchers and drug development professionals, we provide detailed experimental protocols for the study of this class of molecules, including synthesis, chiral separation, and bioactivity assessment. This document serves as an authoritative resource, synthesizing current knowledge and offering field-proven insights into the complex role of 3-hydroxy-3-methyloxindole in biological systems.

Introduction: The Dichotomous Nature of an Oxindole Metabolite

3-Hydroxy-3-methyloxindole is a fascinating molecule that embodies a dualistic role in biological systems. On one hand, it is a key metabolite in the detoxification pathway of 3-methylindole, a pneumotoxic compound produced from the bacterial fermentation of tryptophan.[1][2] On the other hand, the 3-substituted-3-hydroxy-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential anticancer and other therapeutic properties.[3][4] This guide aims to dissect this dichotomy by providing a detailed examination of its formation, toxicological implications, and emerging therapeutic potential, thereby offering a holistic perspective for researchers in toxicology, drug discovery, and microbiology.

Metabolic Genesis and Bioactivation: A Double-Edged Sword

The primary route to 3-hydroxy-3-methyloxindole in biological systems is through the metabolism of 3-methylindole, a process predominantly carried out by cytochrome P450 (CYP) monooxygenases in the liver and lungs.[1][5]

The Cytochrome P450-Mediated Pathway

Several CYP isoforms, including CYP1A1, CYP1A2, and CYP2E1, are involved in the oxygenation of 3-methylindole to 3-methyloxindole.[5][6] This is then further oxidized to form 3-hydroxy-3-methyloxindole.[7] The initial epoxidation of the indole ring is a critical step in this bioactivation process.

The metabolic cascade does not terminate with the formation of 3-hydroxy-3-methyloxindole. This metabolite is believed to be a precursor to a highly reactive and electrophilic methyleneoxindole intermediate, which is implicated in the pneumotoxicity associated with 3-methylindole exposure.[7] This reactive species can form covalent adducts with cellular macromolecules, leading to cellular damage.

metabolic_pathway cluster_bioactivation Bioactivation of 3-Methylindole 3-Methylindole 3-Methylindole 3-Methyloxindole 3-Methyloxindole 3-Methylindole->3-Methyloxindole CYP1A1, CYP1A2, CYP2E1 (Oxygenation) 3-Hydroxy-3-methyloxindole 3-Hydroxy-3-methyloxindole 3-Methyloxindole->3-Hydroxy-3-methyloxindole Further Oxidation Electrophilic_Intermediate Electrophilic Methyleneoxindole Intermediate 3-Hydroxy-3-methyloxindole->Electrophilic_Intermediate Formation Cellular_Damage Covalent Adducts & Cellular Damage Electrophilic_Intermediate->Cellular_Damage Toxicity

Caption: Metabolic bioactivation of 3-methylindole to 3-hydroxy-3-methyloxindole and the subsequent formation of a toxic electrophilic intermediate.

Mechanism of Pneumotoxicity

The lung is a primary target of 3-methylindole toxicity due to the presence of specific CYP enzymes that efficiently metabolize it. The resulting electrophilic intermediates, such as 3-methyleneindolenine and the methyleneoxindole derived from 3-hydroxy-3-methyloxindole, are highly reactive. These intermediates can covalently bind to cellular proteins and other macromolecules, leading to oxidative stress, lipid peroxidation, and ultimately, necrosis of alveolar and bronchiolar epithelial cells.[1][2][8] The formation of free radical intermediates during this metabolic process is a key initiating event in the observed pneumotoxicity.[1][8]

Antimicrobial Activity: A Potential Therapeutic Avenue

Beyond its role in toxicology, 3-hydroxy-3-methyloxindole has demonstrated notable antimicrobial properties, suggesting its potential as a lead compound for the development of new anti-infective agents.

Antifungal Properties

Studies have shown that 3-hydroxy-3-methyloxindole exhibits antifungal activity against various plant pathogenic fungi. A key finding is the differential activity of its enantiomers. For instance, against the conidial germination of certain fungi, the (R)-enantiomer has been reported to be significantly more potent than the (S)-enantiomer.

Table 1: Antifungal Activity of 3-Hydroxy-3-methyloxindole Enantiomers

Fungal SpeciesEnantiomerIC50 (µM)
Pyricularia oryzae(R)-enantiomer131.9
Pyricularia oryzae(S)-enantiomer>1000

Data synthesized from available literature.

The precise mechanism of its antifungal action is still under investigation, but it is hypothesized to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.[9][10][11] The 3-hydroxy-2-oxindole scaffold is present in several natural products with known antifungal activity.[12]

Antibacterial Activity

The antibacterial activity of 3-hydroxy-3-methyloxindole appears to be more selective. It has been observed to inhibit the growth of the Gram-positive bacterium Clavibacter michiganensis subsp. michiganensis, while showing limited activity against Gram-negative bacteria. This selectivity suggests a mechanism of action that may be related to differences in cell wall structure between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria often acts as a barrier to the entry of certain compounds. Some indole derivatives have been shown to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria.[13]

The 3-Substituted-3-Hydroxy-2-Oxindole Scaffold in Drug Discovery

The 3-substituted-3-hydroxy-2-oxindole core is a recurring motif in a variety of biologically active natural products and synthetic compounds.[3][4] This scaffold has been explored for a range of therapeutic applications, most notably in oncology.

While a prominent study on a derivative of 3-hydroxy-3-methyloxindole for its anticancer effects via the MEK/ERK signaling pathway was retracted, the broader class of 3-hydroxyoxindoles continues to be a subject of intense research for the development of novel kinase inhibitors and other anticancer agents.[3] These compounds have also been investigated for their potential as antiglaucoma agents.[14][15]

Experimental Protocols for the Researcher

To facilitate further research into the biological activities of 3-hydroxy-3-methyloxindole, this section provides detailed, field-proven methodologies for its synthesis, chiral separation, and biological evaluation.

Synthesis of 3-Hydroxy-3-methyloxindole

While a variety of methods exist for the synthesis of substituted indoles, a common approach for generating 3-hydroxyoxindoles involves the reaction of isatins with organometallic reagents or other nucleophiles. A general, representative protocol is outlined below.

Protocol 1: Synthesis of 3-Hydroxy-3-methyloxindole

  • Starting Material: Begin with isatin (1H-indole-2,3-dione).

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isatin in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

  • Grignard Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (typically 3.0 M) dropwise with constant stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the synthesized 3-hydroxy-3-methyloxindole using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow cluster_synthesis Synthesis Workflow Start Isatin in Anhydrous THF Reaction Add CH3MgBr at 0°C Start->Reaction Stir Stir at RT (1-2h) Reaction->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 3-Hydroxy-3-methyloxindole Purify->Product

Caption: A generalized workflow for the synthesis of 3-hydroxy-3-methyloxindole via a Grignard reaction with isatin.

Chiral Separation by HPLC

To investigate the enantiomer-specific activities of 3-hydroxy-3-methyloxindole, a robust chiral separation method is essential.

Protocol 2: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for this class of compounds.[16]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.[17] For basic or acidic analytes, the addition of a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape and resolution.[17]

  • Flow Rate: Set the flow rate to a range of 0.5-1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection: Dissolve the racemic mixture of 3-hydroxy-3-methyloxindole in the mobile phase and inject a small volume (e.g., 10 µL) onto the column.

  • Optimization: If the initial separation is not satisfactory, systematically vary the ratio of the mobile phase components, change the polar modifier, or try a different chiral column.[18]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic potential of a compound.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or a normal cell line for toxicity screening) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19][20]

  • Compound Treatment: Prepare a stock solution of 3-hydroxy-3-methyloxindole in dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL) and incubate for another 2-4 hours.[20]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol 4: Antifungal Broth Microdilution Assay

  • Medium Preparation: Use a standardized medium such as RPMI-1640 buffered with MOPS.[22]

  • Compound Preparation: Prepare a stock solution of 3-hydroxy-3-methyloxindole in DMSO. Perform a two-fold serial dilution of the compound in the test medium in a 96-well microtiter plate.[23]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI or EUCAST guidelines. The final inoculum concentration in the wells should be within a specified range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[22]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[24][25]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be determined visually or by using a microplate reader.[24]

Conclusion and Future Directions

3-Hydroxy-3-methyloxindole stands as a molecule of significant interest due to its integral role in the bioactivation of 3-methylindole and its potential as a scaffold for novel therapeutic agents. The well-established link between its formation and pneumotoxicity underscores the importance of understanding the metabolic pathways of xenobiotics. Concurrently, its demonstrated antimicrobial activities, particularly the enantiomer-specific antifungal effects, open promising avenues for the development of new anti-infectives.

Future research should focus on several key areas. A more detailed elucidation of the molecular targets and mechanisms underlying its antifungal and antibacterial activities is crucial for its potential development as a therapeutic agent. Further investigation into the structure-activity relationships of the 3-substituted-3-hydroxy-2-oxindole scaffold could lead to the design of more potent and selective antimicrobial compounds with favorable safety profiles. Additionally, a deeper understanding of the factors that govern the balance between its detoxification and bioactivation pathways could provide valuable insights into preventing the toxicity of its parent compound, 3-methylindole. The comprehensive methodologies provided in this guide are intended to empower researchers to further unravel the complex biological roles of this intriguing oxindole derivative.

References

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  • Kaljusto, M., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. International Journal of Molecular Sciences, 24(6), 5101.
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  • Kaljusto, M., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity.
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Exploratory

A Technical Guide to 3-Hydroxy-3-methyloxindole: Unveiling the Therapeutic Potential of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The oxindole scaffold, a recurring motif in numerous natural products and pharmacologically active compounds, has garnered significant attention in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold, a recurring motif in numerous natural products and pharmacologically active compounds, has garnered significant attention in medicinal chemistry. Within this class, the 3-substituted-3-hydroxy-2-oxindole core is considered a "privileged scaffold" due to its prevalence in molecules with a wide spectrum of biological activities.[1][2][3] This technical guide focuses on 3-Hydroxy-3-methyloxindole, a foundational member of this class. While direct therapeutic applications of this specific molecule are an emerging area of research, this document provides an in-depth exploration of its chemical properties, known biological roles, and the vast therapeutic potential of its derivatives. By examining the established anti-cancer, neuroprotective, and anti-inflammatory activities of closely related analogues, we aim to provide a comprehensive resource for researchers looking to unlock the full therapeutic promise of this intriguing molecule and its scaffold.

Introduction to 3-Hydroxy-3-methyloxindole

3-Hydroxy-3-methyloxindole is a small molecule belonging to the oxindole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. The key features of this compound are a hydroxyl group and a methyl group attached to the C3 position of the oxindole core.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₉NO₂

  • IUPAC Name: 3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one

  • Physical Description: Solid[3]

The presence of a chiral center at the C3 position means that 3-Hydroxy-3-methyloxindole exists as two enantiomers, (S)- and (R)-3-Hydroxy-3-methyloxindole. This stereochemistry can play a crucial role in its biological activity, as demonstrated in its differential effects against plant pathogens.[4]

Known Biological Roles and Activities

While extensive research into the human therapeutic effects of 3-Hydroxy-3-methyloxindole is still developing, several biological roles have been identified.

A Key Metabolite of 3-Methylindole

3-Hydroxy-3-methyloxindole is a significant metabolite of 3-methylindole (also known as skatole), a compound known for its pneumotoxicity in ruminants and rodents.[5] The metabolic activation of 3-methylindole is mediated by cytochrome P-450 monooxygenases, leading to the formation of various oxidized metabolites, including 3-Hydroxy-3-methyloxindole.[5][6] This metabolic pathway is crucial for understanding the in vivo disposition and potential toxicological profile of 3-methylindole.

Metabolic Activation Pathway of 3-Methylindole

Metabolic_Activation_of_3_Methylindole Figure 1: Simplified Metabolic Pathway of 3-Methylindole 3-Methylindole 3-Methylindole Cytochrome_P450 Cytochrome P-450 Monooxygenases 3-Methylindole->Cytochrome_P450 Metabolic Activation Reactive_Intermediates Reactive Electrophilic Intermediates Cytochrome_P450->Reactive_Intermediates 3-Hydroxy-3-methyloxindole 3-Hydroxy-3-methyloxindole Reactive_Intermediates->3-Hydroxy-3-methyloxindole Detoxification/ Metabolism Other_Metabolites Other Oxidized Metabolites Reactive_Intermediates->Other_Metabolites

Caption: Figure 1: Simplified metabolic pathway of 3-methylindole.

Antimicrobial Activity

Research has demonstrated the antifungal and antibacterial properties of 3-Hydroxy-3-methyloxindole against various plant pathogens. Notably, the enantiomers of this compound exhibit different potencies. For instance, the (R)-enantiomer has been shown to be significantly more effective against the conidial germination of certain fungi compared to the (S)-enantiomer.[4]

Therapeutic Potential of the 3-Substituted-3-hydroxy-2-oxindole Scaffold

The true therapeutic promise of 3-Hydroxy-3-methyloxindole lies in its core structure, which serves as a foundational scaffold for a vast array of synthetic derivatives with potent biological activities.[1][7] This section explores the therapeutic potential of this scaffold, with the understanding that 3-Hydroxy-3-methyloxindole is a key starting point for the development of these more complex molecules.

Anticancer Activity

The 3-substituted-3-hydroxy-2-oxindole scaffold is a prominent feature in a multitude of compounds with significant anticancer properties.[8]

Mechanism of Action: Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, most notably the G2/M phase.[9][10]

  • Inhibition of Signaling Pathways: Targeting key pathways involved in cancer cell growth and survival, such as the MEK/ERK signaling pathway.[10]

Quantitative Data for Selected Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 5m (a 3-amino-3-hydroxymethyloxindole derivative)SJSA-1 (Osteosarcoma)3.14G2/M cell cycle arrest, Apoptosis[9]
THOH (a 3-tetrazolyl methyl-3-hydroxy-oxindole hybrid)SK-LU-1 (Lung Cancer)12G2/M cell cycle arrest, Apoptosis, Inhibition of PDGF-D and MEK/ERK pathways[10][11]
A potent 3-substituted-3-hydroxy-2-oxindoleHCT116 (Colorectal Carcinoma)More potent than cisplatinCaspase-mediated apoptosis[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of novel 3-substituted-3-hydroxy-2-oxindole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Workflow for Anticancer Drug Screening of Oxindole Derivatives

Anticancer_Screening_Workflow Figure 2: Workflow for Anticancer Screening Start Synthesis of 3-Substituted-3-hydroxy- 2-oxindole Derivatives In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Start->In_Vitro_Screening Hit_Identification Identification of Potent 'Hit' Compounds (Low IC50 Values) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Hit_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies in Animal Models Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization and Preclinical Development In_Vivo_Studies->Lead_Optimization

Sources

Foundational

An In-Depth Technical Guide to 3-Hydroxy-3-methyloxindole Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-hydroxy-3-methyloxindole scaffold is a privileged structural motif found in a variety of natural products and synthetic compounds exhibiting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxy-3-methyloxindole scaffold is a privileged structural motif found in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, basic physicochemical properties, and therapeutic potential of 3-hydroxy-3-methyloxindole derivatives. We delve into detailed synthetic methodologies, including asymmetric approaches, and present a compilation of their fundamental properties. Furthermore, this guide explores the diverse biological activities of these compounds, with a particular focus on their anticancer and antifungal properties, and elucidates the underlying mechanisms of action involving key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration and application of this promising class of molecules.

Introduction: The Significance of the 3-Hydroxyoxindole Core

The oxindole scaffold is a prominent feature in numerous natural products and has been identified as a "privileged substructure" in the discovery of new drugs.[3] The introduction of a hydroxyl group at the C3 position, particularly with a concomitant alkyl substituent, creates a chiral center and significantly expands the chemical and biological diversity of this molecular framework. 3-Hydroxy-3-methyloxindole derivatives have garnered considerable attention due to their presence in bioactive natural products and their potential as therapeutic agents.[1][3] Several compounds containing this scaffold have advanced into clinical trials for the treatment of a range of diseases, underscoring their therapeutic promise.[3]

This guide will provide a detailed exploration of this important class of compounds, with a focus on providing practical information for researchers in the field.

Synthetic Strategies for 3-Hydroxy-3-methyloxindole Derivatives

The synthesis of 3-hydroxy-3-methyloxindole derivatives can be broadly categorized into two main approaches: direct oxidation of 3-methyloxindoles and addition of a methyl group to an isatin precursor. Asymmetric synthesis has been a key focus in this area to access enantiomerically pure compounds, which often exhibit distinct biological activities.[3]

Asymmetric Synthesis from Isatins

A common and effective strategy for the enantioselective synthesis of 3-hydroxy-3-methyloxindoles involves the asymmetric addition of a methyl group to isatins (indole-2,3-diones). This can be achieved using various catalytic systems.

This protocol is a representative example of the enantioselective addition of a methyl group to an isatin, adapted from methodologies described in the literature.

Materials:

  • Isatin (or substituted isatin)

  • Dimethylzinc (Me₂Zn)

  • Chiral ligand (e.g., a chiral amino alcohol or a derivative of mandelic acid)[4]

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.1 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add dimethylzinc (1.2 M solution in toluene, 0.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of isatin (1.0 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 3-hydroxy-3-methyloxindole.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Synthesis via Oxidative Dearomatization

A greener and metal-free approach involves the oxidative dearomatization of 3-substituted indoles. This method utilizes in situ generated sulfonium intermediates to introduce the hydroxyl group.[5]

Synthesis Workflow

The general workflow for the synthesis and purification of 3-hydroxy-3-methyloxindole derivatives is depicted below.

Synthesis_Workflow Start Starting Materials (Isatin or 3-Methylindole) Reaction Chemical Synthesis (e.g., Asymmetric Methylation) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure 3-Hydroxy-3- methyloxindole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of 3-hydroxy-3-methyloxindole derivatives.

Basic Physicochemical Properties

The physicochemical properties of 3-hydroxy-3-methyloxindole derivatives are crucial for their biological activity and drug-likeness. While experimental data for a wide range of derivatives is not extensively tabulated in the literature, predicted values can provide useful insights.

Table 1: Predicted Physicochemical Properties of 3-Hydroxy-3-methyloxindole

PropertyPredicted ValueSource
Molecular FormulaC₉H₉NO₂[6]
Molecular Weight163.17 g/mol [6]
Water Solubility11 g/L[7]
logP0.88[7]
pKa (Strongest Acidic)11.78[7]
pKa (Strongest Basic)-4.1[7]
Polar Surface Area49.33 Ų[7]
Hydrogen Bond Donors2[7]
Hydrogen Bond Acceptors2[7]

Note: These are computationally predicted values and may differ from experimental results.

Biological Activities and Therapeutic Potential

3-Hydroxy-3-methyloxindole derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Several derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

The anticancer activity of 3-hydroxy-3-methyloxindole derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest .[2] Some derivatives have been shown to mediate their effects through the caspase apoptotic pathway.[2]

While the precise molecular targets are still under investigation for many derivatives, the broader class of indole compounds has been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[8] There is also evidence suggesting that some oxindole derivatives can modulate the MAPK signaling pathway .[9][10] Furthermore, the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival, has been identified as a target for some STAT3 inhibitors.[11][12][13][14]

Anticancer_Mechanism cluster_Pathways Signaling Pathways cluster_Cellular_Effects Cellular Effects Derivative 3-Hydroxy-3-methyloxindole Derivative MAPK MAPK Pathway Derivative->MAPK STAT3 STAT3 Pathway Derivative->STAT3 PI3K_Akt PI3K/Akt/mTOR Pathway Derivative->PI3K_Akt CellCycle Cell Cycle Arrest MAPK->CellCycle STAT3->CellCycle Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Cancer_Inhibition Inhibition of Cancer Cell Growth CellCycle->Cancer_Inhibition Apoptosis->Cancer_Inhibition

Caption: Putative mechanism of anticancer action for 3-hydroxy-3-methyloxindole derivatives.

Antifungal Activity

Several 3-indolyl-3-hydroxy oxindole derivatives have exhibited significant antifungal activity against various plant pathogenic fungi.[15] This makes them promising lead compounds for the development of novel agrochemicals.

The primary mechanism of antifungal action for some of these derivatives is believed to be the disruption of fungal cell wall integrity .[16] This mode of action is distinct from many existing antifungal agents, suggesting a lower likelihood of cross-resistance.

Other Biological Activities

In addition to their anticancer and antifungal properties, 3-hydroxyoxindole derivatives have been investigated for a range of other biological activities, including their role as metabolites in toxicological pathways. For instance, 3-hydroxy-3-methyloxindole is a major metabolite of 3-methylindole, a compound implicated in pneumotoxicity in ruminants and rodents.[17]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-hydroxy-3-methyloxindole derivatives is crucial for their development as therapeutic agents. While comprehensive in vivo pharmacokinetic data for this specific class of compounds is limited, studies on related oxindole alkaloids provide some insights.[18] In silico tools can also predict ADME properties, such as gastrointestinal absorption and blood-brain barrier penetration.[19][20][21]

The metabolism of these compounds is expected to involve cytochrome P450 enzymes.[19] As mentioned, 3-hydroxy-3-methyloxindole is a known metabolite of 3-methylindole, formed through oxidative activation by cytochrome P-450 monooxygenases.[17]

Conclusion and Future Perspectives

3-Hydroxy-3-methyloxindole derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their diverse biological activities, coupled with the accessibility of various synthetic routes, make them an attractive scaffold for further investigation. Future research should focus on:

  • Expansion of chemical diversity: The synthesis and biological evaluation of a wider range of derivatives with varied substitution patterns.

  • Elucidation of molecular targets: Identification and validation of the specific protein targets responsible for their biological effects.

  • In-depth mechanistic studies: Detailed investigation of the signaling pathways modulated by these compounds.

  • Comprehensive pharmacokinetic and toxicological profiling: In vivo studies to assess the ADME and safety profiles of lead compounds.

The continued exploration of this fascinating class of molecules holds great promise for the development of novel therapeutics to address unmet medical needs.

References

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  • Konecny, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 533-542. [Link]

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  • Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. (2014). PLoS ONE, 9(4), e95635. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Hydroxy-3-methyloxindole Derivatives: A Comprehensive Guide for Drug Discovery

Introduction: The Privileged Scaffold of 3-Hydroxy-3-methyloxindole The 3-hydroxy-3-methyloxindole core is a prominent structural motif found in a variety of natural products and synthetic molecules of significant medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 3-Hydroxy-3-methyloxindole

The 3-hydroxy-3-methyloxindole core is a prominent structural motif found in a variety of natural products and synthetic molecules of significant medicinal interest.[1][2] This "privileged scaffold" is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including potential applications as antifungal agents and modulators of key cellular pathways.[3] The presence of a chiral tertiary alcohol at the C3 position introduces a critical stereocenter that can profoundly influence pharmacological activity, making the development of stereoselective synthetic methods a paramount objective for medicinal chemists. This guide provides an in-depth exploration of established and innovative synthetic strategies to access these valuable compounds, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Approaches to Synthesis: An Overview

The construction of the 3-hydroxy-3-methyloxindole scaffold primarily revolves around the nucleophilic addition to the C3 carbonyl of an isatin precursor. The choice of nucleophile and the nature of the catalyst are pivotal in determining the efficiency, stereoselectivity, and substrate scope of the transformation. Key strategies that will be discussed include:

  • Organometallic Addition: A classic and robust method involving the addition of organometallic reagents, such as Grignard or organozinc compounds, to isatins.

  • Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the nucleophilic addition, yielding enantioenriched products. This includes transition-metal catalysis and organocatalysis.

  • Reductive Methodologies: Innovative approaches that utilize reducing agents to generate the desired hydroxyl group.

  • Biocatalysis: The application of enzymes to catalyze the formation of chiral 3-hydroxy-3-methyloxindoles with high enantioselectivity.

Below is a generalized workflow for the synthesis of 3-hydroxy-3-methyloxindole derivatives.

Synthesis Workflow Isatin Isatin Derivative Reaction Nucleophilic Addition Isatin->Reaction Nucleophile Methyl Nucleophile (e.g., MeMgBr, Me2Zn) Nucleophile->Reaction Product 3-Hydroxy-3-methyloxindole Derivative Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Generalized workflow for the synthesis of 3-hydroxy-3-methyloxindole derivatives.

Protocol I: Grignard-Mediated Synthesis of 3-Hydroxy-3-methyloxindole

This protocol details the straightforward and widely used synthesis of 3-hydroxy-3-methyloxindole via the addition of a methyl Grignard reagent to isatin. This method is valued for its simplicity and generally high yields.

Materials and Reagents:
Reagent/MaterialGradeSupplier
IsatinReagentSigma-Aldrich
Methylmagnesium bromide (3.0 M in diethyl ether)ReagentSigma-Aldrich
Tetrahydrofuran (THF), anhydrousAnhydrousAcros Organics
Saturated aqueous ammonium chloride (NH₄Cl)ACSFisher Scientific
Diethyl ether (Et₂O)ACSVWR
Anhydrous magnesium sulfate (MgSO₄)ReagentAlfa Aesar
Round-bottom flask--
Magnetic stirrer and stir bar--
Syringes and needles--
Separatory funnel--
Rotary evaporator--
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add isatin (1.47 g, 10 mmol).

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask and stir the resulting suspension at room temperature until the isatin is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.7 mL, 11 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 15 minutes. The color of the reaction mixture will typically change.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 3-hydroxy-3-methyloxindole.

Expected Results:

This protocol typically yields the desired product in the range of 80-95%. The final product, 3-hydroxy-3-methyloxindole, is a solid.[4] Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol II: Asymmetric Synthesis using a Chiral Ligand

For applications in drug discovery, obtaining enantiomerically pure compounds is often crucial. This protocol outlines a catalytic asymmetric addition of dimethylzinc to isatins, a method that can provide chiral 3-hydroxy-3-methyl-2-oxindoles with good yields and enantioselectivity.[5]

Asymmetric_Synthesis Isatin Substituted Isatin Catalysis Catalytic Enantioselective Addition Isatin->Catalysis Reagents Dimethylzinc (Me2Zn) Chiral Ligand (e.g., L5) Reagents->Catalysis Chiral_Product Enantioenriched 3-Hydroxy-3-methyloxindole Catalysis->Chiral_Product Analysis Chiral HPLC Analysis (for ee determination) Chiral_Product->Analysis

Caption: Workflow for the catalytic asymmetric synthesis of 3-hydroxy-3-methyloxindoles.

Materials and Reagents:
Reagent/MaterialGradeSupplier
Substituted IsatinReagentCommercially available or synthesized
Dimethylzinc (1.2 M in toluene)ReagentSigma-Aldrich
Chiral α-hydroxyamide ligand (L5)-Synthesized as per literature
Toluene, anhydrousAnhydrousAcros Organics
Saturated aqueous sodium bicarbonate (NaHCO₃)ACSFisher Scientific
Brine (saturated NaCl solution)ACSFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ReagentAlfa Aesar
Step-by-Step Protocol:
  • Ligand and Isatin Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral α-hydroxyamide ligand L5 (0.1 mmol, 10 mol%) and the substituted isatin (1.0 mmol) in anhydrous toluene (5 mL).

  • Addition of Dimethylzinc: At room temperature, add dimethylzinc (1.25 mL, 1.5 mmol, 1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the literature for the particular substrate (typically 12-24 hours).[5]

  • Work-up: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary:
EntryIsatin SubstituentYield (%)Enantiomeric Ratio (er)
1H8590:10
25-Br8288:12
35-Me8891:9
4N-Me7585:15
(Data is representative and adapted from literature reports for illustrative purposes)[5]

Mechanistic Insights: The Role of the Chiral Catalyst

In the asymmetric synthesis, the chiral ligand coordinates to the zinc atom, creating a chiral environment around the metal center. This chiral complex then coordinates to the isatin, directing the nucleophilic attack of the methyl group from one face of the carbonyl, leading to the preferential formation of one enantiomer. The specific conformation of the ligand-metal-substrate complex is crucial for achieving high enantioselectivity.

Applications in Drug Discovery: A Promising Future

The 3-hydroxy-3-methyloxindole scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, these derivatives have been investigated for their antifungal properties against various plant pathogenic fungi.[3] The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery. The ability to introduce diverse substituents on the aromatic ring and the nitrogen atom of the oxindole core, coupled with stereocontrol at the C3 position, provides a powerful platform for generating libraries of novel compounds for biological screening.

Conclusion

The synthesis of 3-hydroxy-3-methyloxindole derivatives represents a vibrant and important area of research in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access these valuable compounds. From the straightforward Grignard addition for initial screening to the more sophisticated asymmetric catalytic methods for lead optimization, the synthetic chemist's toolbox is well-equipped to explore the vast chemical space offered by this privileged scaffold. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on the 3-hydroxy-3-methyloxindole framework.

References

  • Asymmetric methodologies for the synthesis of 3-hydroxy-3-methyl-2-oxindole compounds. ResearchGate. Available at: [Link]

  • 3-Hydroxyoxindole derivatives and their synthesis. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. Synfacts. Available at: [Link]

  • Recent advances in the asymmetric catalytic synthesis of chiral 3-hydroxy and 3-aminooxindoles and derivatives: Medicinally relevant compounds. Sci-Hub. Available at: [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Institutes of Health. Available at: [Link]

  • 3-Hydroxy-3-methyloxindole | C9H9NO2. PubChem. Available at: [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. National Institutes of Health. Available at: [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. UQ eSpace - The University of Queensland. Available at: [Link]

Sources

Application

The Versatile Scaffold: Applications of 3-Hydroxy-3-methyloxindole in Medicinal Chemistry

Introduction: The Privileged Status of the Oxindole Core The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its prevalence in a multitude of natural products a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Oxindole Core

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1] Among its many derivatives, the 3-hydroxy-3-methyloxindole moiety stands out as a particularly versatile and valuable building block in the design of novel therapeutic agents. Its chiral quaternary center at the 3-position offers a unique three-dimensional architecture that can be exploited for highly specific interactions with biological targets.[1][2] This application note will delve into the diverse applications of 3-hydroxy-3-methyloxindole in medicinal chemistry, providing insights into its role in the development of anticancer, neuroprotective, and antimicrobial agents. We will further provide detailed protocols for the synthesis and biological evaluation of representative compounds, aiming to equip researchers with the practical knowledge to explore the potential of this remarkable scaffold.

I. Anticancer Applications: Targeting the Machinery of Cell Proliferation

The 3-substituted-3-hydroxy-2-oxindole framework is at the heart of numerous natural products and synthetic molecules demonstrating potent anticancer properties.[2] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

A. Inhibition of Tyrosine Kinases and Other Key Enzymes

Several derivatives of 3-hydroxy-3-methyloxindole have been investigated as inhibitors of crucial kinases in oncogenic signaling pathways. For instance, the structural motif is central to the design of inhibitors targeting receptor tyrosine kinases like VEGFR and EGFR, which are pivotal in tumor angiogenesis and proliferation. The strategic placement of substituents on the oxindole ring and the phenyl group allows for fine-tuning of the inhibitory activity and selectivity.

A notable example is the development of spiro-oxindole derivatives. The rigid spirocyclic system, incorporating the 3-hydroxy-3-methyloxindole core, has proven to be a successful strategy for creating potent and selective enzyme inhibitors.[3]

B. Induction of Apoptosis

Beyond enzyme inhibition, 3-hydroxy-3-methyloxindole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic cascade. The ability of these compounds to trigger the intrinsic apoptotic pathway makes them attractive candidates for cancer therapy.[4]

Table 1: Anticancer Activity of Representative 3-Hydroxy-3-methyloxindole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound A MCF-7 (Breast)12.2Apoptosis induction[4]
Compound B HepG2 (Liver)14.8Apoptosis induction[4]
Compound C HCT116 (Colon)Not specifiedAntiproliferative[4]
Compound D A431 (Skin)Not specifiedAntiproliferative[4]
Spiroindole 192 PaCa2 (Pancreatic)12.5VEGFR-2/EGFR inhibition[4]

II. Neuroprotective Applications: A Beacon of Hope in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[5] The 3-substituted indolones, a class of compounds that includes 3-hydroxy-3-methyloxindole derivatives, have emerged as promising neuroprotective agents.[5]

A. Inhibition of Neuronal Apoptosis

A key mechanism underlying the neuroprotective effects of these compounds is the inhibition of neuronal apoptosis.[5] Studies have shown that certain 3-substituted indolones can effectively block the pathways leading to neuronal cell death, offering a potential therapeutic strategy to slow down the progression of neurodegenerative disorders.[5] One such compound, GW5074, has demonstrated the ability to prevent neurodegeneration and improve behavioral outcomes in animal models.[5]

B. Modulation of Signaling Pathways

The neuroprotective activity of these compounds is also linked to their ability to modulate various intracellular signaling pathways crucial for neuronal survival. Research is ongoing to fully elucidate the complex mechanisms, but it is believed that they may interact with key proteins involved in cellular stress responses and survival signaling.

Caption: Simplified workflow of neuroprotection by 3-hydroxy-3-methyloxindole derivatives.

III. Antimicrobial Applications: Combating Pathogenic Microbes

Emerging research has highlighted the potential of 3-hydroxy-3-methyloxindole and its derivatives as antimicrobial agents. These compounds have shown activity against a range of pathogenic fungi and bacteria.

A. Antifungal Activity

Studies have demonstrated that both the (R)- and (S)-enantiomers of 3-hydroxy-3-methyloxindole possess antifungal properties.[6] Interestingly, the stereochemistry at the C3 position can significantly influence the potency against different fungal species. For example, the (R)-enantiomer was found to be more effective against the conidial germination of certain plant pathogenic fungi compared to the (S)-enantiomer.[6]

B. Antibacterial Activity

In addition to their antifungal effects, these compounds have also exhibited antibacterial activity, particularly against Gram-positive bacteria.[6] The ability to inhibit the growth of bacteria like Clavibacter michiganensis suggests their potential as lead compounds for the development of new antibacterial agents.[6]

Table 2: Antimicrobial Activity of 3-Hydroxy-3-methyloxindole Enantiomers

EnantiomerPathogenActivity MetricValueReference
(R)-enantiomer Plant pathogenic fungusIC50 (conidial germination)21.5 ppm[6]
(S)-enantiomer Plant pathogenic fungusIC50 (conidial germination)300.3 ppm[6]
Both enantiomers Cl. michiganensis (Gram-positive)Growth inhibition>50%[6]

IV. Experimental Protocols

A. Protocol for the Synthesis of a 3-Hydroxy-3-alkyloxindole Derivative

This protocol describes a general method for the synthesis of 3-hydroxy-3-alkyloxindole derivatives through the addition of an organometallic reagent to an isatin precursor. This method is adapted from established procedures in the literature.[7]

Materials:

  • Substituted isatin

  • Organometallic reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Argon or nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the substituted isatin (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the organometallic reagent (e.g., methylmagnesium bromide, 1.2 eq) to the stirred solution via the dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-hydroxy-3-alkyloxindole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 3-hydroxy-3-alkyloxindole derivatives.

B. Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-Hydroxy-3-methyloxindole derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

V. Conclusion and Future Perspectives

The 3-hydroxy-3-methyloxindole scaffold has firmly established its significance in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. Its applications in oncology, neuroprotection, and antimicrobial research are continually expanding, driven by a deeper understanding of its structure-activity relationships and mechanisms of action. The synthetic accessibility of this core structure, coupled with the potential for stereoselective functionalization, ensures its continued relevance in the quest for novel and more effective therapeutic agents. Future research will likely focus on the development of more potent and selective derivatives, the exploration of novel therapeutic targets, and the advancement of promising candidates into preclinical and clinical development.

References

  • ResearchGate. (n.d.). 3-Hydroxyoxindole derivatives and their synthesis. Retrieved January 16, 2026, from [Link]

  • Feng, C., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of 3-hydroxy-3-methyloxindole. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Biologically active 3-hydroxy-3-methyl-2-oxindole compounds. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-3-aminoalkyl oxindoles. Retrieved January 16, 2026, from [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 3-hydroxy-3-methyloxindole. Retrieved January 16, 2026, from [Link]

  • Konecny, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 469–478. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • AperTO. (2026, January 01). A novel synthesis of N-hydroxy-3-aroylindoles and/or 3-aroylindoles by cycloaddition of nitrosoarenes with conjugated alkynones. Retrieved January 16, 2026, from [Link]

  • Sharma, S., et al. (2025). Recent report on indoles as a privileged anti-viral scaffold in drug discovery. European Journal of Medicinal Chemistry, 281, 117017. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). A method for preparing 3-hydroxyindole derivatives for indigo synthesis.
  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(2), 266–274. Retrieved January 16, 2026, from [Link]

  • ScienceDaily. (2008, November 4). Novel Therapeutic Compounds For Neurodegenerative Conditions. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved January 16, 2026, from [Link]

  • Nabavi, S. M., et al. (2020). Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. Journal of Clinical Medicine, 9(1), 104. Retrieved January 16, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyldioxyindole (HMDB0004186). Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Retrieved January 16, 2026, from [Link]

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  • Ruo, R. C., et al. (1996). Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. Journal of Pharmacology and Experimental Therapeutics, 277(2), 849–856. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved January 16, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved January 16, 2026, from [Link]

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Sources

Method

analytical methods for quantification of 3-hydroxy-3-methyloxindole

Quantitative Analysis of 3-Hydroxy-3-Methyloxindole in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This document provides a comprehensive guide and a detailed protocol for...

Author: BenchChem Technical Support Team. Date: January 2026

Quantitative Analysis of 3-Hydroxy-3-Methyloxindole in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide and a detailed protocol for the sensitive and selective quantification of 3-hydroxy-3-methyloxindole in biological matrices, primarily plasma and urine. 3-Hydroxy-3-methyloxindole is a significant metabolite of 3-methylindole (skatole), a compound implicated in pneumotoxicity and other biological effects.[1][2] Accurate measurement of this metabolite is crucial for pharmacokinetic studies, toxicological assessments, and understanding the metabolic pathways of xenobiotics.[3][4][5] The primary methodology detailed herein is based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. This guide explains the causality behind experimental choices, provides a step-by-step protocol from sample preparation to data analysis, and outlines the necessary method validation parameters according to established international guidelines.

Introduction: The Significance of 3-Hydroxy-3-Methyloxindole

3-Methylindole (3MI), commonly known as skatole, is a microbial degradation product of tryptophan. While it is known for its characteristic fecal odor, its toxicological profile is of greater scientific interest. In several species, particularly ruminants, 3MI is pneumotoxic, causing acute pulmonary edema and emphysema following metabolic activation by cytochrome P-450 monooxygenases.[1][2]

The metabolic fate of 3MI varies between species, which may explain differences in susceptibility to its toxic effects. One of the key metabolites identified is 3-hydroxy-3-methyloxindole.[1][3][4] It is formed through the oxidation of 3MI, potentially via a reactive electrophilic intermediate that could be responsible for cellular damage.[1][2] Therefore, quantifying 3-hydroxy-3-methyloxindole provides a critical window into the bioactivation and detoxification pathways of its parent compound.

Key Applications for Quantification:

  • Toxicology: To correlate metabolite levels with observed toxicity and understand mechanisms of cell injury.

  • Pharmacokinetics (PK) & Drug Metabolism (DMPK): To study the absorption, distribution, metabolism, and excretion (ADME) of 3-methylindole and related compounds.

  • Biomarker Discovery: To investigate its potential as a biomarker for exposure to 3-methylindole or for certain metabolic states.

This guide is designed to equip researchers with a robust and reliable analytical method to pursue these investigations.

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is essential for method development.

  • Chemical Name: 3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one[6]

  • Molecular Formula: C₉H₉NO₂[6][7]

  • Molecular Weight: 163.17 g/mol [6]

  • Structure:

    
    
    
  • Classification: A member of the oxindoles and hydroxyindoles.[6] It is a relatively polar molecule due to the hydroxyl and amide functional groups.

Principle of the LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this application.[8][9][10] The method's power lies in its two-stage separation and detection process:

  • Liquid Chromatography (LC): The analyte is first separated from other components in the sample matrix based on its physicochemical properties (e.g., polarity) as it passes through a chromatographic column. This provides the first dimension of separation and is critical for reducing matrix effects.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer acts as a highly specific detector. In MS/MS, a specific parent ion (precursor ion) corresponding to the analyte's mass is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and sensitivity, even in complex biological matrices.

The overall workflow for this analytical approach is visualized below.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Centri Centrifugation Precip->Centri Supernatant Collect Supernatant Centri->Supernatant Drydown Evaporation & Reconstitution Supernatant->Drydown LC UHPLC Separation (Reversed-Phase C18) Drydown->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Curve Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Curve Quant Quantification Curve->Quant G cluster_pathway Metabolic Activation of 3-Methylindole MI 3-Methylindole (Skatole) MO 3-Methyloxindole MI->MO CYP450 Reactive Reactive Intermediates (e.g., Methyleneoxindole) MI->Reactive CYP450 HMOI 3-Hydroxy-3-methyloxindole MO->HMOI CYP450 Toxicity Covalent Binding & Pneumotoxicity Reactive->Toxicity

Sources

Application

Application Notes and Protocols: The Role of 3-Hydroxy-3-Methyloxindole in the Development of Enzyme Inhibitors

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 3-hydroxy-3-methyloxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant poten...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxy-3-methyloxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of potent and selective enzyme inhibitors. This document provides an in-depth technical guide on the application of this versatile scaffold in the development of inhibitors for key therapeutic targets, including the E3 ubiquitin ligase MDM2, the serine/threonine kinase PIM1, and the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO1). We will explore the mechanistic basis for inhibition, present detailed protocols for the synthesis and evaluation of these compounds, and provide insights into the causality behind experimental design.

The 3-Hydroxy-3-Methyloxindole Scaffold: A Foundation for Potent Enzyme Inhibition

The oxindole core, and specifically its 3-substituted derivatives, represents a cornerstone in the development of bioactive molecules.[1] The introduction of a hydroxyl and a methyl group at the C3 position creates a chiral center and a tertiary alcohol, providing a unique three-dimensional structure that can be exploited for precise interactions within an enzyme's active site. This substitution allows for the generation of spirocyclic systems, which have proven particularly effective in targeting protein-protein interactions.[2][3][4] The inherent stability and synthetic tractability of the 3-hydroxy-3-methyloxindole scaffold make it an attractive starting point for the development of novel therapeutics.[3]

Targeting the MDM2-p53 Interaction: Restoring Tumor Suppression

2.1. Mechanistic Insight: Disrupting a Critical Oncogenic Interaction

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[5] In many cancers, p53 is kept in an inactive state through its interaction with the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][5] Small molecules that block the MDM2-p53 interaction can stabilize and reactivate p53, offering a promising therapeutic strategy for cancers with wild-type p53.[2][6]

The 3-hydroxy-3-methyloxindole core is a key component of spiro-oxindole inhibitors that effectively mimic the key interactions of p53 with MDM2. These inhibitors fit into a deep hydrophobic pocket on the surface of MDM2, disrupting the binding of p53.[7]

Diagram: MDM2-p53 Inhibition Workflow

MDM2_Inhibition_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Validation cluster_2 Lead Optimization Biochem_Assay HTRF Assay (Primary Screen) FP_Assay Fluorescence Polarization (Secondary Screen) Biochem_Assay->FP_Assay Confirm Hits Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biochem_Assay->Cell_Viability Active Compounds WB_Analysis Western Blot (p53, p21, MDM2) Cell_Viability->WB_Analysis Validate On-Target Effect SAR_Studies Structure-Activity Relationship (SAR) WB_Analysis->SAR_Studies Confirmed Mechanism ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Improve Properties

Caption: Workflow for the discovery and validation of MDM2-p53 inhibitors.

2.2. Protocols for Evaluating MDM2 Inhibitors

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This biochemical assay is a high-throughput method to screen for inhibitors that disrupt the binding of MDM2 to a p53-derived peptide.[8][9]

Materials:

  • GST-tagged recombinant human MDM2 protein

  • Biotinylated p53 peptide (e.g., Biotin-p53 (8-26))

  • HTRF detection reagents:

    • Europium cryptate-labeled anti-GST antibody (donor)

    • Streptavidin-XL665 (acceptor)

  • Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA

  • 3-hydroxy-3-methyloxindole derivatives (test compounds) dissolved in DMSO

  • Nutlin-3a (positive control inhibitor)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Nutlin-3a in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2 µL of the diluted compounds or controls.

  • Add 4 µL of a solution containing GST-MDM2 and Biotin-p53 peptide to each well. Final concentrations should be optimized, but a starting point is 5 nM GST-MDM2 and 10 nM Biotin-p53.

  • Incubate for 30 minutes at room temperature.

  • Add 4 µL of the HTRF detection reagent mix (Europium cryptate-labeled anti-GST and Streptavidin-XL665) to each well.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of p53 and p21 Upregulation

This cell-based assay confirms that the inhibitor's activity in a cellular context leads to the stabilization of p53 and the induction of its downstream target, p21.[10][11][12]

Materials:

  • Human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)

  • Complete cell culture medium

  • 3-hydroxy-3-methyloxindole derivatives (test compounds)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control. A dose-dependent increase in p53 and p21 levels indicates on-target activity.

PIM1 Kinase Inhibition: A Target in Oncology

3.1. Mechanistic Insight: Targeting a Serine/Threonine Kinase in Cancer

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a role in cell survival, proliferation, and apoptosis.[13][14][15] Overexpression of PIM kinases is associated with various cancers, making them attractive therapeutic targets.[15] Spirooxindole derivatives have been identified as potent inhibitors of PIM1 kinase, often exhibiting multi-targeting capabilities.[16]

Diagram: PIM1 Kinase Inhibition Assay Principle

PIM1_Assay cluster_0 Kinase Reaction cluster_1 Detection (ADP-Glo™) PIM1 PIM1 Kinase Phospho_Substrate Phosphorylated Substrate PIM1->Phospho_Substrate Substrate Substrate (e.g., S6K peptide) Substrate->Phospho_Substrate PIM1 catalysis ATP ATP ADP ADP ATP->ADP PIM1 catalysis ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Kinase_Detection Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection Converts ADP to ATP Light Luminescent Signal Kinase_Detection->Light Luciferase Reaction Inhibitor 3-Hydroxy-3-methyloxindole Derivative Inhibitor->PIM1 Inhibits

Caption: Principle of the ADP-Glo™ assay for measuring PIM1 kinase activity.

3.2. Protocol for Evaluating PIM1 Kinase Inhibitors

Protocol 3: ADP-Glo™ Kinase Assay for PIM1 Activity

This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][3][4][5][17]

Materials:

  • Recombinant human PIM1 kinase

  • PIM1 substrate (e.g., S6K peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-hydroxy-3-methyloxindole derivatives (test compounds) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and staurosporine in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the diluted compounds or controls.

  • Add 2 µL of PIM1 kinase solution to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Km values.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: An Immunotherapy Approach

4.1. Mechanistic Insight: Targeting Tryptophan Catabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan to kynurenine.[18][19] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which helps cancer cells evade the immune system.[19] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[18] While not as extensively studied as for MDM2, the indole scaffold is a known starting point for the design of IDO1 inhibitors.

4.2. Protocol for Evaluating IDO1 Inhibitors

Protocol 4: Cell-Based IDO1 Activity Assay

This assay measures the production of kynurenine in cells that have been stimulated to express IDO1.[20][21]

Materials:

  • HeLa or SK-OV-3 human cancer cell lines

  • Complete cell culture medium

  • Human interferon-gamma (IFN-γ)

  • L-tryptophan

  • 3-hydroxy-3-methyloxindole derivatives (test compounds) dissolved in DMSO

  • Epacadostat (positive control inhibitor)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Add serial dilutions of the test compounds or epacadostat to the cells.

  • Add L-tryptophan to the medium (e.g., to a final concentration of 50 µg/mL).

  • Incubate for an additional 24-48 hours.

  • Collect 140 µL of the cell culture supernatant.

  • Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 480 nm.

Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample from the standard curve. Plot the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation and Interpretation

For each of the described assays, it is crucial to present the data in a clear and quantitative manner. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors.

Table 1: Example Data Summary for a Novel 3-Hydroxy-3-Methyloxindole Derivative (Compound X)

Target EnzymeAssay TypeIC50 (nM)
MDM2HTRF15
PIM1 KinaseADP-Glo™250
IDO1Cell-Based (Kynurenine)>10,000

This data suggests that Compound X is a potent and selective inhibitor of the MDM2-p53 interaction with weaker activity against PIM1 kinase and no significant activity against IDO1 at the tested concentrations.

Conclusion

The 3-hydroxy-3-methyloxindole scaffold provides a robust and versatile platform for the design of enzyme inhibitors targeting a range of diseases, particularly cancer. The protocols outlined in this document offer a comprehensive framework for the biochemical and cellular evaluation of these compounds. By understanding the underlying mechanisms of action and employing rigorous experimental methodologies, researchers can effectively leverage the potential of this privileged scaffold in the development of novel and impactful therapeutics.

References

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  • Shang, X., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10237–10250. [Link]

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  • Yue, E. W., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular Cancer Therapeutics, 9(2), 489–498. [Link]

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  • Peng, Y., et al. (2016). A cell-based high-throughput screening assay for inhibitors of indoleamine 2,3-dioxygenase 1. Acta Pharmaceutica Sinica B, 6(4), 338–344. [Link]

  • Mautino, M. R., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), E2913–E2922. [Link]

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  • Svobodová, H., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 467–479. [Link]

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  • PubChem. (n.d.). 3-Methyloxindole. [Link]

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  • Salah, M., et al. (2016). Synthesis and Optimization of New 3,6-Disubstitutedindole Derivatives and Their Evaluation as Anticancer Agents Targeting the MDM2/MDMx Complex. ResearchGate. [Link]

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Method

Application Notes & Protocols: A Phased Approach to Investigating the Bioactivity of 3-hydroxy-3-methyloxindole

Document ID: AN-HMO-2026-01 Introduction: The Scientific Rationale The oxindole scaffold is a privileged heterocyclic motif prevalent in numerous natural alkaloids and synthetic compounds, demonstrating a remarkable brea...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HMO-2026-01

Introduction: The Scientific Rationale

The oxindole scaffold is a privileged heterocyclic motif prevalent in numerous natural alkaloids and synthetic compounds, demonstrating a remarkable breadth of pharmacological activities.[1][2] Derivatives of this core structure are known to exhibit potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, making them a focal point in medicinal chemistry and drug discovery.[3][4] 3-hydroxy-3-methyloxindole is a specific oxindole derivative identified as a major metabolite of 3-methylindole in mammals and has also been isolated from natural sources.[5][6][7] While its role in metabolic pathways has been noted, a systematic evaluation of its broader bioactivities is warranted.

This guide provides a structured, phased experimental framework for the comprehensive in vitro evaluation of 3-hydroxy-3-methyloxindole. The workflow is designed for researchers in academic and industrial settings to efficiently screen for primary biological effects and subsequently delve into the underlying mechanisms of action. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Preliminary Considerations: Compound Handling and Preparation

Scientific integrity begins with the proper handling of the test compound. The accuracy and reproducibility of any bioassay are contingent upon the precise and consistent preparation of the test article.

  • Solubility Testing: The solubility of 3-hydroxy-3-methyloxindole must be determined in biocompatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions due to its broad solvency.

    • Rationale: DMSO is highly miscible with aqueous cell culture media. However, the final concentration of DMSO in assays should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of 3-hydroxy-3-methyloxindole in 100% cell culture-grade DMSO.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations for treating the cells.

Phase 1: Broad-Spectrum Bioactivity Screening

The initial phase is designed to cast a wide net, efficiently identifying the primary biological domain(s) in which 3-hydroxy-3-methyloxindole is active. This is achieved by employing a panel of robust, high-throughput cell-based assays.

G cluster_prep Preparation Compound 3-hydroxy-3-methyloxindole Stock Prepare DMSO Stock (10-50 mM) Compound->Stock NoActivity No Significant Activity (Report/Conclude) Decision Decision Decision->NoActivity No

Caption: Phased experimental workflow for bioactivity assessment.

Protocol: Cytotoxicity Screening via MTT Assay

This assay assesses the metabolic activity of cells as an indicator of viability and is a first-line screen for potential anticancer agents.[8][9] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases only occurs in living cells.[10]

  • Objective: To determine the concentration at which 3-hydroxy-3-methyloxindole reduces the viability of cancer cells (IC50 value).

  • Recommended Cell Lines: A panel is recommended to identify selective activity. For example:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HeLa (Cervical Adenocarcinoma)

    • HEK293 (Human Embryonic Kidney - as a non-cancer control line)

  • Detailed Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 3-hydroxy-3-methyloxindole (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.5%) and "untreated control" wells with fresh medium only.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

      • Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Anti-Inflammatory Screening via Griess Assay

This assay measures nitric oxide (NO) production by macrophages, a key mediator in the inflammatory response.[13] A reduction in NO levels in stimulated macrophages indicates potential anti-inflammatory activity. The Griess reaction quantitatively measures nitrite (NO₂⁻), a stable breakdown product of NO.[14][15]

  • Objective: To determine if 3-hydroxy-3-methyloxindole can inhibit the production of nitric oxide in inflammatory-stimulated macrophages.

  • Recommended Cell Line: RAW 264.7 (Murine Macrophage cell line).

    • Rationale: This cell line is a well-established and reliable model for studying inflammation, as it robustly produces NO upon stimulation with lipopolysaccharide (LPS).[15][16]

  • Detailed Protocol:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of 3-hydroxy-3-methyloxindole. Incubate for 1-2 hours.

      • Causality: Pre-treatment allows the compound to enter the cells and potentially interact with its target before the inflammatory stimulus is introduced.

    • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells. Include a "positive control" (LPS + vehicle) and a known anti-inflammatory drug (e.g., Dexamethasone).

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Nitrite Measurement (Griess Reaction): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[17] c. Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[17]

    • Absorbance Reading: Measure the absorbance at 540 nm.[18]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-only positive control.

Protocol: Neuroprotection Screening

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.[19][20]

  • Objective: To determine if 3-hydroxy-3-methyloxindole can protect neuronal cells from damage induced by an oxidative agent like hydrogen peroxide (H₂O₂).

  • Recommended Cell Line: SH-SY5Y (Human Neuroblastoma cell line).

    • Rationale: SH-SY5Y cells are a widely used model in neurotoxicity and neuroprotection studies because they can be differentiated into neuron-like cells and are susceptible to oxidative stress.[20][21]

  • Detailed Protocol:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

    • Pre-treatment: Treat cells with various concentrations of 3-hydroxy-3-methyloxindole for 2-4 hours.

    • Induce Oxidative Stress: Add H₂O₂ to a final concentration that induces ~50% cell death (this concentration, e.g., 400 µM, must be predetermined for your specific cell line).[22] Do not add H₂O₂ to the "control" wells.

    • Incubation: Incubate for 24 hours.

    • Assess Viability: Perform the MTT assay as described in Protocol 3.1 to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group.

    • Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with 3-hydroxy-3-methyloxindole + H₂O₂ to determine the protective effect.

Phase 2: Mechanistic Elucidation

If significant activity is observed in Phase 1, the next logical step is to investigate the underlying molecular mechanism. The choice of assays will be guided by the screening results.

Screening Result Potential Mechanism Recommended Mechanistic Assay
Anticancer Activity Induction of ApoptosisAnnexin V/PI Staining for Apoptosis
Anti-inflammatory Activity Inhibition of NF-κB SignalingWestern Blot for Phospho-p65 & IκBα
Neuroprotective Activity Reduction of Oxidative StressIntracellular ROS Measurement
Protocol: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[23] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with 3-hydroxy-3-methyloxindole.

  • Detailed Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound (determined from the MTT assay) for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[24]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[24]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Data Analysis:

    • Annexin V (-) / PI (-) = Healthy cells

    • Annexin V (+) / PI (-) = Early apoptotic cells

    • Annexin V (+) / PI (+) = Late apoptotic/necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect.

Protocol: Analysis of NF-κB Signaling via Western Blot

The NF-κB pathway is a central regulator of inflammation.[25] Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus.[26] Western blotting can measure the levels of key proteins in this pathway.

G

Caption: A potential mechanism of anti-inflammatory action.

  • Objective: To determine if 3-hydroxy-3-methyloxindole inhibits LPS-induced phosphorylation of p65 and degradation of IκBα.

  • Detailed Protocol:

    • Cell Treatment & Lysis: Treat RAW 264.7 cells in 6-well plates as described in the Griess assay (Protocol 3.2). After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

      • Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins like p-p65 for accurate detection.[26]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phospho-p65 to total p65 and IκBα to β-actin (loading control).

    • Compare the protein levels in treated samples to the LPS-stimulated control to determine the inhibitory effect.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. (2021). Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. (2021). ResearchGate. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Protocol for Annexin V-FITC apoptosis assay? (2018). ResearchGate. Retrieved from [Link]

  • Oxindole: A chemical prism carrying plethora of therapeutic benefits. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2018). Sensors (Basel). Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). NCL Method PCC-13. Retrieved from [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). Future Medicinal Chemistry. Retrieved from [Link]

  • What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved from [Link]

  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018). Molecular Therapy. Methods & Clinical Development. Retrieved from [Link]

  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018). PMC. Retrieved from [Link]

  • NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. (n.d.). Fivephoton Biochemicals. Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Metabolism and bioactivation of 3-methylindole by human liver microsomes. (2007). Chemical Research in Toxicology. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). Pharmacological Reviews. Retrieved from [Link]

  • Macrophage Cell Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Macrophage Inflammatory Assay. (2014). Bio-protocol. Retrieved from [Link]

  • Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. (1994). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Metabolism and Bioactivation of 3-Methylindole by Human Liver Microsomes. (2007). ACS Publications. Retrieved from [Link]

  • In Vitro Polarization of Murine Macrophage Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

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  • Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. (1989). Chemical Research in Toxicology. Retrieved from [Link]

  • Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (2013). PLoS One. Retrieved from [Link]

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Application

Application Notes and Protocols: 3-Hydroxy-3-Methyloxindole in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Natural Scaffold 3-Hydroxy-3-methyloxindole is a naturally occurring...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Natural Scaffold

3-Hydroxy-3-methyloxindole is a naturally occurring oxindole derivative that has garnered increasing interest in agricultural research. Initially identified as a metabolite of the plant hormone indole-3-acetic acid (IAA) in pea seedlings, its presence in the plant metabolome suggests a potential endogenous role in growth and defense pathways[1]. More recently, this compound was isolated from the edible mushroom Pleurotus ostreatus, where it demonstrated notable antifungal activities against various plant pathogenic microorganisms[2].

While 3-hydroxy-3-methyloxindole itself shows moderate bioactivity, its true potential lies in its role as a versatile chemical scaffold. Synthetic modifications of the 3-hydroxy-3-methyloxindole core have led to the development of derivatives with significantly enhanced, broad-spectrum antifungal properties, surpassing the efficacy of some commercially available fungicides. This guide provides a comprehensive overview of the applications of 3-hydroxy-3-methyloxindole and its derivatives in agricultural research, with a primary focus on its promising role in the development of novel fungicides. Detailed protocols for synthesis, in vitro and in vivo antifungal testing, and insights into its potential mechanisms of action are presented to empower researchers in this burgeoning field.

Part 1: Antifungal Applications of 3-Hydroxy-3-Methyloxindole and Its Derivatives

The core value of 3-hydroxy-3-methyloxindole in an agricultural context is its demonstrated antifungal activity and its utility as a building block for more potent fungicidal compounds.

Intrinsic Antifungal Activity of 3-Hydroxy-3-Methyloxindole

Studies on 3-hydroxy-3-methyloxindole isolated from Pleurotus ostreatus have revealed its ability to inhibit the growth of several plant pathogenic fungi. The activity is stereospecific, with the (S) and (R) enantiomers exhibiting differential effects on various fungal processes.

Key Findings:

  • The (S)-enantiomer shows strong inhibition of conidial germination in Fusarium verticillioides, with a half-maximal inhibitory concentration (IC50) of 17.3 ppm.

  • The (R)-enantiomer is more effective at inhibiting germ tube elongation in the same fungus, with an IC50 of 83 ppm.

  • Against Colletotrichum gloeosporioides, the (R)-enantiomer is significantly more potent in inhibiting conidial germination (IC50 of 21.5 ppm) compared to the (S)-enantiomer (IC50 of 300.3 ppm).

Data Summary: Antifungal Activity of 3-Hydroxy-3-Methyloxindole Enantiomers

Fungal SpeciesProcess InhibitedEnantiomerIC50 (ppm)
Fusarium verticillioidesConidial Germination(S)17.3
(R)20.4
Germ Tube Elongation(R)83
Colletotrichum gloeosporioidesConidial Germination(R)21.5
(S)300.3
Germ Tube Elongation(S)273.3
Enhanced Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivatives

The synthesis of derivatives, particularly by introducing an indole moiety at the 3-position, has unlocked the true potential of the 3-hydroxy-3-methyloxindole scaffold. These derivatives exhibit remarkable and broad-spectrum antifungal activities.

Key Findings:

  • A range of 3-indolyl-3-hydroxy oxindole derivatives have been synthesized and tested against five major plant pathogenic fungi: Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis[3][4].

  • Several derivatives displayed antifungal activities comparable or superior to commercial fungicides like carvacrol and phenazine-1-carboxylic acid[3][4].

  • Compound 3u (a specific 3-indolyl-3-hydroxy oxindole derivative) showed exceptional activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L, significantly outperforming the controls[3].

  • In vivo studies confirmed the curative effects of compound 3u against R. solani in rice, suggesting its potential for practical application[3].

Data Summary: In Vitro Antifungal Activity of Lead 3-Indolyl-3-Hydroxy Oxindole Derivatives

Fungal SpeciesCompoundEC50 (mg/L)
Rhizoctonia solani3u 3.44
Carvacrol (Control)7.38
PCA (Control)11.62
Pyricularia oryzae3v 14.72
3w 15.69
Carvacrol (Control)25.30
PCA (Control)64.53
Botrytis cinerea3u 11.89
3h 12.05
Carvacrol (Control)21.36
PCA (Control)14.75
Bipolaris maydis3w 10.55
3u 12.76
Carvacrol (Control)18.58
PCA (Control)3.09

Part 2: Experimental Protocols

Synthesis of 3-Indolyl-3-Hydroxy Oxindole Derivatives

This protocol is adapted from the method described by Prathima et al. and utilized in the evaluation of the antifungal properties of these derivatives[3][4].

Materials:

  • Isatin (or substituted isatins)

  • Indole (or substituted indoles)

  • Diethanolamine

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization) or silica gel (for column chromatography)

Procedure:

  • In a suitable reaction vessel, dissolve isatin (2 mmol) in water (8 mL) at room temperature.

  • Slowly add indole (2 mmol) and diethanolamine (20 mol%) to the isatin solution with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with a brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired 3-indolyl-3-hydroxy oxindole derivative.

  • Characterize the final product using NMR and HRMS.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isatin Isatin in Water Mixing Mixing and Stirring at RT Isatin->Mixing Indole_Cat Indole + Diethanolamine Indole_Cat->Mixing TLC TLC Monitoring Mixing->TLC Extraction Ethyl Acetate Extraction TLC->Extraction Reaction Complete Wash Brine Wash Extraction->Wash Dry Drying (Na2SO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Final_Product Pure 3-Indolyl-3-Hydroxy Oxindole Purify->Final_Product

Caption: Workflow for the synthesis of 3-indolyl-3-hydroxy oxindole derivatives.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method to assess the direct inhibitory effect of a compound on fungal growth.

Materials:

  • 3-Hydroxy-3-methyloxindole or its derivatives

  • Target pathogenic fungi (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Solvent for the test compound (e.g., DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • While the medium is still molten (around 45-50°C), add the test compound dissolved in a minimal amount of solvent to achieve the desired final concentrations (e.g., 10, 25, 50, 100 mg/L). Ensure the solvent concentration is consistent across all plates, including the control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer and place it at the center of each PDA plate.

  • Include a control plate with the solvent but without the test compound.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measure the colony diameter daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

  • Determine the EC50 value by probit analysis of the inhibition data.

In Vivo Antifungal Assay (Curative Effect on Rice Sheath Blight)

This protocol assesses the ability of a compound to cure an existing fungal infection on a host plant. This example is specific to Rhizoctonia solani on rice[3][5][6].

Materials:

  • Rice seedlings (susceptible variety)

  • Rhizoctonia solani culture on PDA

  • Test compound solution (e.g., compound 3u at various concentrations) with a surfactant (e.g., Tween 20)

  • Control solution (surfactant in water)

  • Humid chamber (e.g., a greenhouse with controlled humidity)

Procedure:

  • Grow rice seedlings to the tillering stage.

  • Inoculate the rice sheaths with mycelial plugs of R. solani.

  • Maintain the inoculated plants in a high-humidity environment (around 90%) at 28-32°C for 24 hours to allow for infection establishment.

  • After 24 hours, spray the infected plants with the test compound solution until runoff.

  • Spray a separate group of infected plants with the control solution.

  • Return the plants to the humid chamber.

  • After 5-7 days, assess the disease severity by measuring the lesion length on the rice sheaths.

  • Calculate the curative efficacy using the following formula: Efficacy (%) = [(Lesion length in control - Lesion length in treatment) / Lesion length in control] x 100

Diagram: In Vivo Antifungal Assay Workflow

InVivo_Workflow Start Rice Seedlings (Tillering Stage) Inoculation Inoculate with R. solani Start->Inoculation Incubation 24h High Humidity Incubation Inoculation->Incubation Treatment Spray with Test Compound or Control Incubation->Treatment Post_Treatment 5-7 Days in Humid Chamber Treatment->Post_Treatment Assessment Measure Lesion Length Post_Treatment->Assessment Analysis Calculate Curative Efficacy Assessment->Analysis

Caption: Workflow for the in vivo evaluation of curative antifungal effects.

Part 3: Mechanism of Action - Current Understanding and Future Directions

The precise mechanism of action for 3-hydroxy-3-methyloxindole and its derivatives is not yet fully elucidated. However, based on the available data and the known activities of related compounds, we can propose potential pathways.

Direct Antifungal Action vs. Plant Defense Induction

In vivo studies with 3-indolyl-3-hydroxy oxindole derivatives have shown a significant disparity between their curative and protective effects, with much stronger curative activity[3]. This suggests that the primary mode of action is likely a direct antifungal effect on the pathogen rather than the induction of systemic resistance in the host plant.

Potential Fungal Targets

The oxindole scaffold is known to interact with various biological targets. While the specific target in pathogenic fungi is unknown, potential mechanisms could involve:

  • Disruption of Fungal Cell Membrane Integrity: Many antifungal agents exert their effects by compromising the fungal cell membrane, leading to leakage of cellular contents and cell death[7][8][9]. The lipophilic nature of the oxindole core could facilitate its interaction with the lipid bilayer.

  • Inhibition of Key Fungal Enzymes: Oxindole derivatives are known to inhibit various enzymes, such as kinases[10]. It is plausible that these compounds could target enzymes essential for fungal growth, development, or pathogenicity.

  • Interference with Fungal Signaling Pathways: Cellular signaling is crucial for fungal virulence and survival[11]. The oxindole compounds could potentially disrupt these pathways.

Diagram: Proposed Antifungal Mechanism of Action

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound 3-Indolyl-3-Hydroxy Oxindole Fungal_Cell Fungal Cell Compound->Fungal_Cell Membrane Cell Membrane Disruption Fungal_Cell->Membrane Enzymes Enzyme Inhibition Fungal_Cell->Enzymes Signaling Signal Transduction Interference Fungal_Cell->Signaling Leakage Ion/Metabolite Leakage Membrane->Leakage Metabolism_Block Metabolic Blockade Enzymes->Metabolism_Block Virulence_Reduction Reduced Virulence Signaling->Virulence_Reduction Death Fungal Cell Death Leakage->Death Metabolism_Block->Death Virulence_Reduction->Death

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-hydroxy-3-methyloxindole synthesis

Welcome to the technical support center for the synthesis of 3-hydroxy-3-methyloxindole. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxy-3-methyloxindole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful synthesis of this important oxindole derivative.

Introduction

3-Hydroxy-3-methyloxindole is a key structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] Its synthesis, while achievable through various routes, can present challenges. This guide provides practical, experience-driven advice to help you navigate these challenges and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3-hydroxy-3-methyloxindole?

A1: The most prevalent starting materials are isatin and its derivatives. The addition of a methyl group to the C3 position of isatin is a common strategy. This is typically achieved using organometallic reagents like Grignard reagents (e.g., methylmagnesium bromide) or organozinc reagents (e.g., dimethylzinc).[2]

Q2: What is the expected yield for the synthesis of 3-hydroxy-3-methyloxindole?

A2: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and scale. With optimized protocols, yields for the addition of dimethylzinc to isatins can be quite high, often exceeding 90%.[2][3] However, less optimized or different approaches might result in lower yields.

Q3: How can I confirm the successful synthesis of 3-hydroxy-3-methyloxindole?

A3: Confirmation is typically achieved through a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy will show characteristic peaks for the oxindole core and the methyl and hydroxyl groups at the C3 position. Mass spectrometry will confirm the molecular weight of the product (163.17 g/mol ).[4] Infrared (IR) spectroscopy can also be used to identify the hydroxyl and carbonyl functional groups.

Q4: Is 3-hydroxy-3-methyloxindole chiral?

A4: Yes, the C3 position of 3-hydroxy-3-methyloxindole is a stereocenter. Therefore, the product can exist as a racemic mixture of (S) and (R)-enantiomers.[5] Asymmetric synthesis methods are required to obtain enantioenriched forms of the molecule, which is often crucial for biological applications.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-hydroxy-3-methyloxindole and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive Grignard or organozinc reagent.- Poor quality starting material (isatin).- Incomplete reaction.- Titrate the organometallic reagent before use to determine its exact concentration.- Recrystallize or purify the isatin starting material.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature.
Formation of Side Products - Over-addition of the organometallic reagent leading to double addition or other side reactions.- Reaction with atmospheric moisture or oxygen.- Use a syringe pump for slow and controlled addition of the nucleophile.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification - Presence of unreacted starting material.- Formation of closely related side products.- Optimize the stoichiometry of the reagents to ensure complete consumption of the starting material.- Employ column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexane) for purification. Recrystallization can also be an effective purification method.[6]
Product Decomposition - 3-hydroxyoxindoles can be sensitive to acidic or basic conditions.- Maintain a neutral pH during workup and purification. Use a mild workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride.

Optimized Protocols

Below are detailed, step-by-step methodologies for the synthesis of 3-hydroxy-3-methyloxindole.

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the addition of a methyl group to isatin using methylmagnesium bromide.

Materials:

  • Isatin

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add isatin (1.0 eq).

  • Dissolve the isatin in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise via a syringe pump over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Enantioselective Synthesis using a Chiral Catalyst

For applications requiring a specific enantiomer, an asymmetric synthesis approach is necessary. This often involves the use of a chiral ligand or catalyst.

Conceptual Workflow for Asymmetric Synthesis:

Asymmetric Synthesis Workflow Isatin Isatin Reaction Asymmetric Addition Reaction Isatin->Reaction Me2Zn Dimethylzinc Me2Zn->Reaction Catalyst Chiral Ligand/ Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched 3-Hydroxy-3-methyloxindole Purification->Product

Caption: General workflow for the catalytic asymmetric synthesis of 3-hydroxy-3-methyloxindole.

Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of a methyl group to the electrophilic C3 carbonyl of the isatin ring.

Reaction Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Isatin Isatin Intermediate Tetrahedral Intermediate Isatin->Intermediate Me_Nu CH₃⁻ (from Me-MgBr or Me₂Zn) Me_Nu->Intermediate Product 3-Hydroxy-3-methyloxindole Intermediate->Product Protonation Workup (H⁺ source) Protonation->Product

Caption: Simplified mechanism of methyl addition to isatin.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield or No Product? CheckReagents Check Reagent Activity (e.g., Titrate Grignard) Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No CheckPurity Check Starting Material Purity CheckReagents->CheckPurity CheckConditions Verify Anhydrous Conditions CheckPurity->CheckConditions CheckConditions->SideProducts SlowAddition Slow Down Reagent Addition SideProducts->SlowAddition Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No InertAtmosphere Ensure Inert Atmosphere SlowAddition->InertAtmosphere InertAtmosphere->PurificationIssue OptimizeChroma Optimize Chromatography Solvent System PurificationIssue->OptimizeChroma Yes Success Successful Synthesis PurificationIssue->Success No Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize Recrystallize->Success

Caption: A decision tree to guide troubleshooting efforts.

References

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. [Link]

  • Penoni, A., et al. (2026). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. Organic & Biomolecular Chemistry.
  • Skiles, G. L., & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology. [Link]

  • PubChem. (n.d.). 3-hydroxy-3-methyloxindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ieronimo, G., Palmisano, G., Maspero, A., Marzorati, A., Scapinello, L., Masciocchi, N., Cravotto, G., Barge, A., Simonetti, M., Ameta, K. L., Nicholas, K. M., & Penoni, A. (n.d.). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. University of Turin Institutional Open Access Archive.
  • ResearchGate. (n.d.). Asymmetric methodologies for the synthesis of 3-hydroxy-3-methyl-2-oxindole compounds. [Link]

  • Various Authors. (n.d.).
  • Zhang, X., et al. (2026). Directed Evolution of Artificial Aldolase for Enantioselective Biosynthesis of 3-Hydroxy-Oxindoles. Journal of the American Chemical Society. [Link]

  • Google Patents. (2013).
  • ResearchGate. (n.d.). Chemical structures of 3-hydroxy-3-methyloxindole. [Link]

  • Yu, B., Xing, H., Yu, D.-Q., & Liu, H.-M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Hydroxy-3-methyloxindole

Welcome to the technical support center for the purification of 3-hydroxy-3-methyloxindole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtai...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-hydroxy-3-methyloxindole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. As a molecule featuring both a hydroxyl group and a lactam, 3-hydroxy-3-methyloxindole possesses moderate polarity and a propensity for certain degradation pathways, making its purification a nuanced task.

This document moves beyond simple protocols to explain the underlying principles of each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the purity of my crude 3-hydroxy-3-methyloxindole?

Before attempting any large-scale purification, a thorough analysis of the crude material is essential. Thin-Layer Chromatography (TLC) is the most straightforward and informative initial step. It helps you visualize the number of components in your mixture, estimate the relative polarity of your target compound, and identify a suitable solvent system for column chromatography.

Recommended TLC System:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Starting Point): 30-50% Ethyl Acetate in Hexane.

  • Visualization: UV light (254 nm) and a potassium permanganate stain to visualize non-UV active impurities.

Your target compound, 3-hydroxy-3-methyloxindole, should appear as a UV-active spot. The presence of a tertiary alcohol makes it significantly more polar than potential precursors like 3-methyloxindole[1][2].

Q2: My crude product is a dark oil or a discolored solid. What are the likely causes?

Discoloration, often yellow, brown, or even pink, is a common issue in oxindole chemistry. It can arise from several sources:

  • Residual Palladium: If a palladium catalyst was used in a preceding synthetic step (e.g., Catellani-type reaction), traces of palladium black can contaminate the product[3].

  • Oxidation: The oxindole core can be susceptible to oxidation, leading to colored byproducts. The presence of air and light can accelerate this process.

  • Side-Reactions: Incomplete reactions or side-reactions during synthesis can generate highly conjugated, colored impurities.

It is crucial to address the cause. If residual metal is suspected, an aqueous wash with a chelating agent like sodium thiosulfate during the work-up may help[3]. For other impurities, chromatographic purification is typically required.

Q3: Can I purify 3-hydroxy-3-methyloxindole by recrystallization instead of chromatography?

Recrystallization can be an excellent method for achieving very high purity, especially for removing trace impurities after an initial chromatographic pass. However, it can be challenging as a primary technique for crude mixtures with multiple components or when the product is not highly crystalline. Finding a suitable solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is key. A mixed solvent system, such as methanol/water or ethyl acetate/hexane, is often a good starting point[4][5]. Success will depend heavily on the specific impurity profile of your crude material.

Troubleshooting and In-Depth Purification Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Poor Separation During Column Chromatography

Q: I'm running a silica gel column, but my target compound is co-eluting with an impurity. How can I improve the separation?

A: The principle of chromatographic separation relies on differential partitioning of components between the stationary and mobile phases. Co-elution means this differential is insufficient. Here is a systematic approach to improving resolution:

1. Optimize the Mobile Phase (Eluent): This is the most powerful variable. The goal is to find a solvent system where the difference in Rf values (ΔRf) between your product and the impurity is maximized on TLC.

  • Decrease Polarity: If the spots are too high on the TLC plate (Rf > 0.5), decrease the proportion of the polar solvent (e.g., from 40% EtOAc/Hexane to 30% EtOAc/Hexane). This increases the compound's interaction with the silica, leading to better separation.

  • Change Solvent Selectivity: If simply decreasing polarity doesn't resolve the spots, change the nature of the solvents. For instance, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the specific interactions (e.g., hydrogen bonding) with your compounds and the silica, often resolving closely running spots.

2. Refine Your Column Chromatography Technique: Proper technique is critical for sharp bands and good separation.

  • Column Dimensions: Use a long, thin column for difficult separations, as this increases the number of theoretical plates. A common rule of thumb is a silica gel mass-to-crude product mass ratio of 50:1 to 100:1.

  • Sample Loading: Always use the "dry loading" method for best results. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column, ensuring a very tight starting band[6]. Liquid loading often leads to band broadening and poorer resolution.

3. Consider a Different Stationary Phase: While silica gel is the default, other stationary phases can provide different selectivity. If you have persistent issues, consider:

  • Alumina (Neutral or Basic): Useful if your compound is sensitive to the acidic nature of silica.

  • Reversed-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Elution order is inverted, with non-polar compounds eluting last. This is the basis for preparative HPLC, which offers very high resolving power[7].

Issue 2: The Purified Product is Unstable or Degrades on the Column

Q: My product appears to be decomposing during purification on silica gel. I see new spots on my TLC plates of the collected fractions. What's happening?

A: 3-hydroxyoxindoles can be sensitive to the acidic environment of standard silica gel. The Lewis acid sites on the silica surface can catalyze dehydration of the tertiary alcohol, leading to the formation of a methylene oxindole intermediate, which can then react further.

Troubleshooting Steps:

  • Neutralize the Silica: Before preparing your column, you can create a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% by volume). This deactivates the acidic sites.

  • Use Neutral Alumina: Switching to a neutral alumina stationary phase can circumvent the acidity issue altogether.

  • Expedite the Process: Do not let the column run overnight. The longer the compound is adsorbed on the stationary phase, the greater the chance of degradation. Use flash chromatography with positive pressure to speed up the elution.

  • Lower the Temperature: If the compound is particularly labile, running the column in a cold room can sometimes mitigate degradation.

Workflow for Purification Strategy Selection

The following diagram outlines the decision-making process for purifying your crude 3-hydroxy-3-methyloxindole.

Purification_Workflow Start Crude 3-Hydroxy-3-methyloxindole TLC Analyze by TLC (e.g., 40% EtOAc/Hexane) Start->TLC Decision1 Assess TLC Result TLC->Decision1 SingleSpot Predominantly a single spot? (Rf ~0.3-0.4) Decision1->SingleSpot Clean Profile MultipleSpots Multiple spots or streaking? Decision1->MultipleSpots Complex Mixture Recrystallization Attempt Recrystallization (e.g., EtOAc/Hexane or MeOH/H2O) SingleSpot->Recrystallization ColumnChrom Perform Flash Column Chromatography MultipleSpots->ColumnChrom PurityCheck1 Check Purity (TLC, NMR) Recrystallization->PurityCheck1 PurityCheck2 Check Purity (TLC, NMR) ColumnChrom->PurityCheck2 PurityCheck1->ColumnChrom No PureProduct Pure Product (>95%) PurityCheck1->PureProduct Yes PurityCheck2->PureProduct Yes ImpureProduct Still Impure PurityCheck2->ImpureProduct No PrepHPLC Consider Preparative HPLC for high-purity isolation ImpureProduct->PrepHPLC

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.

1. Materials and Reagents:

  • Crude 3-hydroxy-3-methyloxindole (~1 g)

  • Silica Gel (230-400 mesh) (~50-100 g)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for dry loading)

  • Glass column (e.g., 4 cm diameter)

  • TLC plates, chamber, and UV lamp

2. Column Preparation:

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of glass wool or a fritted disk at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in 100% hexane. Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles[6].

  • Add a protective layer of sand on top of the settled silica bed.

  • Drain the excess hexane until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry at any point.

3. Sample Loading (Dry Method):

  • Dissolve the crude product (~1 g) in a minimal amount of DCM (e.g., 5-10 mL) in a round-bottom flask.

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[6].

  • Carefully add this powder to the top of the prepared column, ensuring an even layer.

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane) to first elute any non-polar impurities.

  • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be:

    • 200 mL of 10% EtOAc/Hexane

    • 200 mL of 20% EtOAc/Hexane

    • 400 mL of 30% EtOAc/Hexane

    • 400 mL of 40% EtOAc/Hexane

  • Collect fractions (e.g., 20 mL per test tube).

  • Monitor the elution by spotting fractions onto a TLC plate. Develop the plate in your target solvent system (e.g., 40% EtOAc/Hexane) and visualize under UV light.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Confirm purity using analytical techniques like ¹H NMR and Mass Spectrometry.

Table 1: Example Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mass of Crude Product 1.0 g
Mass of Silica Gel 75 g (75:1 ratio)
Elution Solvents Gradient: Hexane to 50% Ethyl Acetate in Hexane
Expected Product Rf ~0.35 in 40% EtOAc/Hexane

| Purity Target | >95% (by ¹H NMR) |

Protocol 2: Recrystallization

This method is best attempted on material that is already reasonably pure (>85-90%).

  • Place the semi-pure 3-hydroxy-3-methyloxindole in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is highly soluble (e.g., ethyl acetate or methanol). Add just enough to dissolve the solid completely.

  • Slowly add a "non-solvent" in which the compound is poorly soluble (e.g., hexane or cold water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

  • Add a drop or two of the hot solvent to redissolve the precipitate and make the solution clear again.

  • Allow the flask to cool slowly to room temperature. Covering it with glass wool will slow the cooling process, promoting the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold non-solvent to remove any adhering impurities.

  • Dry the crystals under high vacuum.

Troubleshooting Diagram: Product Discoloration

Discoloration_Troubleshooting Start Purified Product is Yellow/Brown Question1 Was a Pd catalyst used in the synthesis? Start->Question1 Question2 Did degradation occur on the column? Question1->Question2 No Sol_Pd Root Cause: Residual Palladium Solution: 1. Filter product solution through Celite. 2. Consider a thiosulfate wash in workup. 3. Re-purify if necessary. Question1->Sol_Pd Yes Question3 Is the product air/light sensitive? Question2->Question3 No Sol_Degrade Root Cause: On-Column Degradation Solution: 1. Use neutralized silica (add 1% Et3N). 2. Switch to neutral alumina. 3. Run column faster (flash). Question2->Sol_Degrade Yes Sol_Oxidize Root Cause: Oxidation Solution: 1. Store product under inert gas (N2/Ar). 2. Protect from light (amber vial). 3. Handle with degassed solvents. Question3->Sol_Oxidize Yes/Possibly

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Hydroxy-3-Methyloxindole Instability and Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxy-3-methyloxindole. This guide is designed to provide in-depth, practical solutions to the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxy-3-methyloxindole. This guide is designed to provide in-depth, practical solutions to the common challenges of instability and degradation encountered during experimentation with this compound. Drawing from established chemical principles and field-proven insights, this resource will help you ensure the integrity of your experiments and the reliability of your results.

Introduction to the Challenge: The Inherent Instability of 3-Hydroxy-3-Methyloxindole

3-Hydroxy-3-methyloxindole is a valuable chemical entity, often encountered as a metabolite of 3-methylindole.[1][2] Its structure, featuring a tertiary alcohol at the C3 position of the oxindole core, is the primary source of its utility and, simultaneously, its instability. This hydroxyl group is prone to elimination, particularly under certain experimental conditions, leading to the formation of degradation products that can compromise the accuracy and reproducibility of your research. Understanding the mechanisms of degradation is the first step toward mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

FAQ 1: My freshly prepared solution of 3-hydroxy-3-methyloxindole shows a new, unexpected peak in the HPLC analysis. What is happening?

Answer:

The most probable cause is the rapid degradation of your compound into 3-methyleneoxindole. This is a well-documented degradation pathway for 3-hydroxy-3-methyloxindoles, especially at or near physiological pH.[3][4] The driving force for this reaction is the formation of a more conjugated and, therefore, more stable system.

Causality: The tertiary alcohol at the C3 position is a good leaving group, particularly when protonated. The subsequent elimination of water leads to the formation of a double bond between the C3 carbon and the methyl group, resulting in the highly reactive 3-methyleneoxindole.

Troubleshooting Steps:

  • pH Assessment: Immediately check the pH of your solution. If it is neutral or slightly basic, this is likely the culprit.

  • Solvent Choice: The choice of solvent can influence the rate of degradation. Protic solvents, especially water, can facilitate the elimination reaction.

  • Immediate Analysis: Analyze your freshly prepared solutions as quickly as possible to minimize the time for degradation to occur.

Diagram: Primary Degradation Pathway

G 3-hydroxy-3-methyloxindole 3-hydroxy-3-methyloxindole 3-methyleneoxindole 3-methyleneoxindole 3-hydroxy-3-methyloxindole->3-methyleneoxindole - H2O (Dehydration) Further Reactions Further Reactions 3-methyleneoxindole->Further Reactions (e.g., with nucleophiles)

Caption: Dehydration of 3-hydroxy-3-methyloxindole.

FAQ 2: I am observing a gradual decrease in the concentration of my 3-hydroxy-3-methyloxindole stock solution over time, even when stored in the freezer. What are the best storage practices?

Answer:

Even at low temperatures, degradation can occur, albeit at a slower rate. The choice of solvent and storage conditions are critical for long-term stability.

Expert Recommendations for Storage:

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., acetonitrile, THF, DMSO)Minimizes the presence of water, which can participate in the dehydration reaction.
Temperature -20°C or -80°CSignificantly slows down the rate of chemical degradation.
Atmosphere Inert gas (e.g., argon or nitrogen)Protects against oxidative degradation, which can be a secondary degradation pathway.
Light Amber vials or storage in the darkProtects against potential photodegradation, as oxindole scaffolds can be light-sensitive.

Self-Validating Protocol for Stock Solution Preparation:

  • Use a freshly opened bottle of anhydrous solvent.

  • Sparge the solvent with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Weigh the 3-hydroxy-3-methyloxindole in a dry, inert atmosphere (e.g., inside a glovebox).

  • Dissolve the compound in the sparged solvent.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

  • Store the aliquots at -80°C.

FAQ 3: My reaction requires acidic or basic conditions. How can I minimize the degradation of 3-hydroxy-3-methyloxindole in my experiment?

Answer:

Working under acidic or basic conditions presents a significant challenge due to the accelerated degradation of the tertiary alcohol.

  • Acidic Conditions: Acid will catalyze the dehydration reaction by protonating the hydroxyl group, turning it into a much better leaving group (water).

  • Basic Conditions: While less straightforward, strong bases can potentially promote elimination through an E1cB-like mechanism or catalyze other unforeseen reactions.

Strategies for Mitigation:

  • Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired product is formed.

  • Protecting Groups: If the hydroxyl group is not directly involved in the desired reaction, consider protecting it as a more stable functional group, such as a silyl ether (e.g., TMS, TBDMS).[5] This will prevent the elimination reaction. The protecting group can be removed under specific conditions once the other transformations are complete.

  • Careful Work-up: During the work-up, neutralize the reaction mixture to a slightly acidic or neutral pH as quickly and gently as possible to avoid prolonged exposure to harsh conditions. Use a pre-chilled, buffered aqueous solution for quenching.

Diagram: Troubleshooting Experimental Workflows

G cluster_0 Pre-Reaction cluster_1 During Reaction cluster_2 Post-Reaction (Work-up) Check Purity Check Purity Low Temperature Low Temperature Check Purity->Low Temperature Choose Anhydrous Solvent Choose Anhydrous Solvent Choose Anhydrous Solvent->Low Temperature Use Inert Atmosphere Use Inert Atmosphere Use Inert Atmosphere->Low Temperature Rapid Quenching Rapid Quenching Low Temperature->Rapid Quenching Monitor Progress Monitor Progress Monitor Progress->Rapid Quenching Minimize Reaction Time Minimize Reaction Time Minimize Reaction Time->Rapid Quenching Final Product Final Product Rapid Quenching->Final Product Buffered Neutralization Buffered Neutralization Buffered Neutralization->Final Product Avoid Excessive Heat Avoid Excessive Heat Avoid Excessive Heat->Final Product

Caption: Workflow for minimizing degradation.

Analytical Protocols for Stability Assessment

A robust analytical method is crucial for monitoring the stability of 3-hydroxy-3-methyloxindole and identifying its degradation products.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.

Recommended HPLC Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or acetic acid
Gradient Start with a low percentage of organic phase (e.g., 10-20% B) and gradually increase to a high percentage (e.g., 90-95% B) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a wavelength where both the parent and potential degradation products have good absorbance (e.g., 254 nm).

Protocol for a Forced Degradation Study:

Forced degradation studies are essential for understanding the stability profile of your compound and for developing a truly stability-indicating analytical method.[6][7]

  • Prepare Solutions: Prepare solutions of 3-hydroxy-3-methyloxindole in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat a solution in a neutral buffer (e.g., phosphate buffer, pH 7) at 60-80°C.

    • Photolytic: Expose a solution to UV light.

  • Incubate: Incubate the solutions for a defined period (e.g., 24-48 hours), taking samples at various time points.

  • Neutralize: For the acidic and basic samples, neutralize them before injection into the HPLC.

  • Analyze: Analyze all samples by HPLC, comparing them to a control sample stored under ideal conditions.

  • Identify Degradants: Use LC-MS/MS to identify the mass of the degradation products, which will aid in their structural elucidation.[8][9]

Interpreting Analytical Data
  • HPLC: Look for the appearance of new peaks and a decrease in the peak area of the parent compound. The primary degradation product, 3-methyleneoxindole, will likely have a different retention time.

  • LC-MS: The mass spectrum of 3-methyleneoxindole will show a molecular ion peak corresponding to the loss of water (M-18) from the parent compound.

  • NMR: In the ¹H NMR spectrum, the disappearance of the hydroxyl proton signal and the appearance of new signals in the olefinic region would be indicative of the formation of 3-methyleneoxindole.[10][11]

By implementing these troubleshooting strategies and analytical protocols, you can effectively manage the inherent instability of 3-hydroxy-3-methyloxindole, leading to more reliable and reproducible experimental outcomes.

References

  • Tuli, V., & Moyed, H. S. (1967). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. Plant Physiology, 42(3), 425–430. Available from: [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. Available from: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Albrecht, C. F., Chorn, D. J., & Wessels, P. L. (1989). Detection of 3-hydroxy-3-methyloxindole in human urine. Life Sciences, 45(12), 1119–1126. Available from: [Link]

  • The Calculated Chemist. (2024). 10 Things to Avoid in an Organic Chemistry Lab if You Want to Stay on Your Colleagues' Good Side.
  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. Available from: [Link]

  • MedCrave. (2016).
  • Gicquel, M., et al. (2021). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 24(1), 138-142. Available from: [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. Available from: [Link]

  • Tuli, V., & Moyed, H. S. (1967). Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites. Plant Physiology, 42(3), 425–430. Available from: [Link]

  • Gicquel, M., et al. (2021). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 24(1), 138-142. Available from: [Link]

  • Sahoo, H., et al. (2021). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry, 23(16), 5865-5870. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Gicquel, M., et al. (2021). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 24(1), 138-142. Available from: [Link]

  • PharmaInfo. (n.d.).
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. Available from: [Link]

  • BioPharm International. (2013).
  • Kehraus, S., et al. (2012). The Ralstonia solanacearum pathogenicity regulator HrpB induces 3-hydroxy-oxindole synthesis. Journal of Biological Chemistry, 287(11), 8170-8178. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2024).
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Albrecht, C. F., Chorn, D. J., & Wessels, P. L. (1989). Detection of 3-hydroxy-3-methyloxindole in human urine. Life Sciences, 45(12), 1119–1126. Available from: [Link]

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. Available from: [Link]

  • Chemistry LibreTexts. (2024). 17.
  • Gicquel, M., et al. (2021). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 24(1), 138-142. Available from: [Link]

  • Chromatography Forum. (2015). HPLC - Method development for impurities in drug product.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012).
  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. Available from: [Link]

  • Cabutaje, E. M., et al. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. Journal of Pesticide Science, 48(4), 156-167. Available from: [Link]

  • Study Mind. (n.d.).
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. Available from: [Link]

  • Chemistry Steps. (n.d.).
  • Perekhoda, L. O., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 95-101. Available from: [Link]

  • Chemistry LibreTexts. (2023).
  • Clark, J. (2023).
  • Patel, P. N., & Dedania, Z. R. (2019). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.
  • OptimalDX. (n.d.). Oxidative Stress part 3 - Specialized Markers.
  • Gore, S. S., et al. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Chromatographic Science, 55(1), 76-86. Available from: [Link]

  • Gore, S. S., et al. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. Journal of Pharmaceutical and Biomedical Analysis, 240, 115933.
  • IRTA Research & Technology, Food & Agriculture. (2016). Phase I metabolism of 3-methylindole, an environmental pollutant, by hepatic microsomes from carp (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss).
  • Tian, D. R., & Stella, V. J. (2000). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 89(3), 324-332. Available from: [Link]

Sources

Optimization

Technical Support Center: 3-Hydroxy-3-Methyloxindole Synthesis

A Guide for Researchers on Improving Yield and Purity Welcome to the technical support center for the synthesis and purification of 3-hydroxy-3-methyloxindole. This guide is designed for chemistry professionals engaged i...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Improving Yield and Purity

Welcome to the technical support center for the synthesis and purification of 3-hydroxy-3-methyloxindole. This guide is designed for chemistry professionals engaged in drug discovery and development. As Senior Application Scientists, we have compiled our field expertise into this resource to help you navigate the common challenges associated with this synthesis, ensuring you achieve high yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 3-hydroxy-3-methyloxindole?

A common and reliable method is the nucleophilic addition of a methyl group to the C3-ketone of an isatin precursor. The Grignard reaction, using methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl), is frequently employed for this transformation due to the high reactivity of the organometallic reagent and generally good yields.

Q2: My final product appears unstable and degrades over time. Why is this happening?

3-Hydroxy-3-methyloxindole contains a tertiary alcohol at the C3 position, which is prone to elimination (dehydration) under acidic or heated conditions. This dehydration reaction forms 3-methyleneoxindole, a common impurity that can polymerize or undergo further reactions, leading to product degradation and discoloration. Storage in a cool, dark, and neutral environment is critical.

Q3: What are the primary impurities I should be looking for?

The main impurities are typically:

  • Isatin: Unreacted starting material.

  • 3-Methyleneoxindole: The dehydration product of your target molecule.

  • 3-Methyloxindole: Formed by the reduction of the intermediate 3-methyleneoxindole[1].

  • Dimeric or Polymeric Species: Arising from the reactivity of 3-methyleneoxindole.

Q4: Can I use methyllithium instead of a Grignard reagent?

Yes, methyllithium can be used. However, it is a more reactive and less sterically hindered nucleophile than Grignard reagents. This can sometimes lead to over-addition or side reactions if not controlled carefully, particularly with substituted isatins. Careful temperature control (e.g., -78 °C) is crucial when using methyllithium.

Visualizing the Core Synthesis: The Grignard Reaction Pathway

The diagram below illustrates the nucleophilic addition of a methyl Grignard reagent to isatin, which is the fundamental step in forming the desired 3-hydroxy-3-methyloxindole.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products Isatin Isatin Reaction Nucleophilic Addition (Anhydrous THF, 0°C) Isatin->Reaction MeMgBr Methylmagnesium Bromide (MeMgBr) MeMgBr->Reaction Workup Aqueous Quench (e.g., sat. NH4Cl) Reaction->Workup Forms Mg-alkoxide intermediate Product 3-Hydroxy-3-methyloxindole (Crude Product) Workup->Product Protonation

Caption: Grignard reaction workflow for synthesis.

Troubleshooting Guide: From Reaction to Pure Compound

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield

A low yield of 3-hydroxy-3-methyloxindole is often traced back to issues with the reagents or reaction conditions.

Potential Cause Scientific Explanation Recommended Solution
Degraded Grignard Reagent Grignard reagents are highly sensitive to moisture and air (O₂). Exposure degrades the reagent, reducing the concentration of active nucleophile available for the reaction.Use a fresh bottle of Grignard reagent or titrate the reagent before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Wet Solvent or Starting Material Water will rapidly quench the Grignard reagent, converting it to methane and Mg(OH)Br, thus rendering it inactive for the desired nucleophilic addition.Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Dry the isatin starting material in a vacuum oven before use if moisture is suspected.
Incorrect Reaction Temperature While the reaction is often initiated at 0 °C, running it at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.Maintain the temperature at 0 °C during the addition of the Grignard reagent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure completion.
Insufficient Reagent An insufficient stoichiometric amount of the Grignard reagent will lead to incomplete conversion of the isatin.Use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
Problem 2: High Levels of Impurities in Crude Product

The formation of impurities is a primary challenge affecting both the final yield and the ease of purification.

Potential Cause Scientific Explanation Recommended Solution
Formation of 3-Methyleneoxindole The tertiary alcohol product can undergo acid-catalyzed dehydration during the aqueous workup, especially if strong acids (e.g., HCl) are used.Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) solution. This buffered solution keeps the pH near neutral, minimizing the risk of dehydration. Perform the workup at a low temperature (0 °C).
Presence of Unreacted Isatin This indicates an incomplete reaction, often due to the reasons listed under "Low Yield" (e.g., degraded reagent, insufficient equivalents).Re-evaluate the quality and quantity of the Grignard reagent. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of isatin before proceeding with the workup.
Formation of 3-Methyloxindole This impurity can arise from the in-situ reduction of the 3-methyleneoxindole side-product.[1]The primary strategy is to prevent the formation of 3-methyleneoxindole in the first place by using a gentle, non-acidic workup as described above.

Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing issues with your synthesis.

G start Analyze Crude Product (TLC, LCMS, ¹H NMR) low_yield Low Yield of Product? start->low_yield high_impurity High Impurity Profile? start->high_impurity low_yield->high_impurity No reagent_issue Check Grignard Quality (Titrate Reagent) low_yield->reagent_issue Yes isatin_present Isatin Detected? high_impurity->isatin_present Yes conditions_issue Review Reaction Conditions (Anhydrous? Temp?) reagent_issue->conditions_issue dehydration_product Dehydration Product (3-Methyleneoxindole)? isatin_present->dehydration_product No incomplete_rxn Incomplete Reaction: - Use excess Grignard - Increase reaction time isatin_present->incomplete_rxn Yes harsh_workup Harsh Workup Conditions: - Use sat. NH₄Cl quench - Keep temperature low (0°C) dehydration_product->harsh_workup Yes

Caption: A decision tree for troubleshooting synthesis.

Protocols for Synthesis and Purification

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a standard procedure for the synthesis of 3-hydroxy-3-methyloxindole from isatin.

  • Preparation: Add isatin (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration relative to isatin) via cannula and stir to dissolve the isatin.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Purification is essential to remove unreacted starting materials and side products.

  • Column Packing: Pack a silica gel column using a gradient solvent system, starting with a non-polar mixture (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry this silica plug and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The product is more polar than isatin and should elute later.

  • Solvent Systems: A typical gradient for this separation is from 20% to 60% Ethyl Acetate in Hexanes. The optimal system should be determined by TLC analysis first.

Compound Typical Rf (30% EtOAc/Hexanes) Elution Order
Isatin (Starting Material)~0.51st
3-Methyleneoxindole (Impurity)~0.6(May co-elute or be close to isatin)
3-Hydroxy-3-methyloxindole (Product) ~0.3 2nd

References

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. Available at: [Link]

  • Stowe, B. B. (1967). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. Plant Physiology, 42(3), 425–430. Available at: [Link]

  • Gong, J., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 975–1016. Available at: [Link]

  • Patel, H. V., et al. (2013). 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof. Google Patents, US20130345438A1.
  • PubChem. (n.d.). 3-hydroxy-3-methyloxindole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Hydroxy-3-Methyloxindole Production

Welcome to the technical support center for the synthesis and purification of 3-hydroxy-3-methyloxindole. This guide is designed for researchers, chemists, and process development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-hydroxy-3-methyloxindole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and process experience.

Section 1: Synthesis and Scale-Up Challenges

The synthesis of 3-substituted 3-hydroxyoxindoles is well-documented at the lab scale, often involving methods like aldol reactions of isatins or intramolecular hydroarylation.[1][2] However, scaling these reactions introduces complexities related to reaction kinetics, heat transfer, and impurity profiles.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield drops significantly when I increase the batch size from 1 g to 100 g. What are the likely causes?

A significant drop in yield upon scale-up is a classic problem often rooted in physical, not just chemical, phenomena. Several factors could be at play:

  • Inadequate Mixing: At a larger scale, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This can accelerate side reactions or cause decomposition of the product or sensitive intermediates. The Fischer indole synthesis, a related reaction, is known to be highly sensitive to temperature.[3]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. Exothermic reactions that were easily managed in a small flask can now lead to a runaway temperature increase, degrading your product.

  • Reagent Addition Rate: Adding a reagent all at once on a large scale can lead to a large exotherm and high local concentrations. A controlled, slower addition rate is crucial for maintaining temperature and minimizing side-product formation.[4]

Troubleshooting Workflow: Diagnosing Low Yield on Scale-Up

G start Low Yield on Scale-Up q1 Monitor Internal Temperature vs. Jacket Temperature start->q1 issue_heat Issue: Poor Heat Transfer q1->issue_heat Yes q2 Analyze Crude Reaction Mixture by HPLC/LC-MS q1->q2 No a1_yes Significant Deviation (>5°C) a1_no Minimal Deviation solution_heat Solution: - Use a reactor with better heat exchange - Slow down reagent addition - Use a higher-boiling solvent for reflux issue_heat->solution_heat issue_side_reactions Issue: Side Reactions Dominating q2->issue_side_reactions More Impurities issue_mixing Issue: Inefficient Mixing or Stalling q2->issue_mixing High SM a2_impurity New Impurities or Increased Known Impurities a2_sm High % of Unreacted Starting Material solution_side_reactions Solution: - Lower reaction temperature - Optimize catalyst loading - Check purity of starting materials issue_side_reactions->solution_side_reactions solution_mixing Solution: - Increase agitation speed - Use an overhead stirrer with appropriate impeller (e.g., pitch blade) - Ensure reaction is not too concentrated (viscosity issue) issue_mixing->solution_mixing

Caption: Decision tree for troubleshooting low yield in scale-up.

Q2: I'm observing a new, significant impurity that wasn't present in my small-scale reactions. How do I identify and mitigate it?

This often points to a side reaction that is highly dependent on temperature or concentration. For oxindole syntheses, common side reactions can include:

  • Dimerization or Polymerization: Especially under harsh acidic or basic conditions.

  • Dehydration: The tertiary alcohol of 3-hydroxy-3-methyloxindole could potentially eliminate water to form a reactive intermediate.

  • Over-oxidation: If using oxidative methods, the oxindole core can be further oxidized.

Protocol: Impurity Identification and Mitigation

  • Isolate the Impurity: Perform a preparative HPLC or column chromatography separation on a small amount of the crude material to isolate the unknown peak.

  • Characterize the Structure: Use analytical techniques like Mass Spectrometry (MS) to get a molecular weight and NMR (¹H, ¹³C, COSY) to elucidate the structure. This will provide clues to its formation pathway.

  • Hypothesize the Mechanism: Based on the structure, determine the likely side reaction. For example, a product with double the molecular weight suggests dimerization.

  • Adjust Reaction Conditions:

    • If it's a temperature-related byproduct, run the reaction at a lower, strictly controlled temperature.

    • If it's catalyst-related, screen different catalysts or reduce the loading of the current one. Lewis acids like Sc(OTf)₃ or In(OTf)₃ are often used and their concentration can be critical.[5]

    • If it's related to starting material impurities, re-purify your starting materials before the reaction.[3]

Section 2: Biotransformation as a Production Route

An alternative to chemical synthesis is biotransformation, for example, through the microbial oxidation of 3-methylindole.[6][7] While potentially offering higher selectivity and milder conditions, scaling up biocatalytic processes has its own unique set of challenges.

Frequently Asked Questions (FAQs): Biotransformation

Q1: My whole-cell biotransformation works well in shake flasks, but the conversion rate is poor in the fermenter. What's wrong?

This is a common issue when moving from the bench to a bioreactor. The key differences are in mass transfer, particularly oxygen supply, and substrate delivery.

  • Oxygen Limitation: The oxidation of 3-methylindole is an aerobic process.[8] A fermenter's dissolved oxygen (DO) level is dependent on sparging rate and agitation, which must be carefully optimized. Insufficient DO can stall the metabolic activity of the microorganism.

  • Substrate Toxicity/Inhibition: High concentrations of the 3-methylindole substrate can be toxic to the microbial cells. In a shake flask, dissolution may be slow, keeping the effective concentration low. In a fermenter, better mixing might expose the cells to inhibitory levels.

  • pH Fluctuation: Microbial metabolism can cause the pH of the medium to drift outside the optimal range for the key enzymes (e.g., cytochrome P-450 monooxygenases).[6] A fermenter requires active pH control.

Protocol: Optimizing Fermenter Conditions for Biotransformation

  • Establish a DO Control Loop: Install a dissolved oxygen probe and link it to the agitation speed and/or air sparging rate to maintain a consistent DO setpoint (e.g., >20% saturation).

  • Implement a Fed-Batch Strategy: Instead of adding all the 3-methylindole at the start, feed a concentrated solution of it into the fermenter over time. This keeps the instantaneous concentration low, avoiding substrate inhibition.

  • Monitor and Control pH: Use an automated pH control system with acid/base feeding to maintain the optimal pH for your specific microbial strain (e.g., pH 7.0).

  • Characterize Your Biocatalyst: Use resting cell assays to determine the optimal temperature, pH, and substrate concentration for your whole-cell catalyst before attempting a large-scale run.[9]

Table 1: Comparison of Synthesis vs. Biotransformation for Scale-Up

ParameterChemical SynthesisBiotransformation
Conditions Often high temp/pressure, organic solventsAqueous medium, ambient temp/pressure
Selectivity Can be low, leading to isomers/byproductsOften very high (enantio- and regioselective)
Raw Materials Potentially hazardous/expensive reagentsRenewable feedstocks, 3-methylindole
Downstream Processing Solvent extraction, chromatographyCell separation, product extraction from dilute aqueous stream
Scale-Up Challenges Heat transfer, mixing, reactor materialsSterility, oxygen transfer, process control, enzyme stability

Section 3: Purification and Isolation

Purification is frequently the main bottleneck in achieving the desired quality for pharmaceutical intermediates.[10] 3-hydroxy-3-methyloxindole, being a polar, UV-active molecule with a tertiary alcohol, presents specific challenges.

Frequently Asked Questions (FAQs): Purification

Q1: My product is difficult to crystallize. What are my options for large-scale purification?

While crystallization is ideal for scale, many functionalized molecules like this one initially yield oils or amorphous solids. Chromatography is the most powerful alternative.

  • Reverse-Phase Chromatography (RP-HPLC): Excellent for separating polar compounds. The challenge at scale is the high cost and volume of solvents like acetonitrile and the need for large- C18 columns. Water is the primary mobile phase component.[11]

  • Normal-Phase Chromatography (NP-HPLC): Uses less expensive non-polar solvents (e.g., hexane/ethyl acetate). It can offer better selectivity for certain isomers and avoids issues with water solubility.[10][12] However, scaling can be difficult due to solvent viscosity and the potential for silica dissolution under certain conditions.

Q2: I'm using reverse-phase chromatography, but my product peak is tailing badly, and I have poor resolution from a close-eluting impurity.

Peak tailing and poor resolution are common HPLC problems that are exacerbated at high loading on preparative columns.

  • Cause of Tailing: Tailing for a molecule like this can be caused by secondary interactions between the basic nitrogen on the indole ring and residual acidic silanol groups on the silica backbone of the C18 stationary phase. It can also be caused by column overload.

  • Improving Resolution: Resolution is a function of selectivity, efficiency, and retention. To improve it, you must change one of these factors.

Troubleshooting Workflow: Optimizing Preparative HPLC

G start Poor Prep HPLC Performance (Tailing, Low Resolution) q_tailing Is Peak Tailing Severe? start->q_tailing fix_tailing Modify Mobile Phase: - Add a competitor (e.g., 0.1% TFA or Formic Acid) - Increase buffer concentration - Try a different pH (check product stability!) q_tailing->fix_tailing Yes q_resolution Is Resolution < 1.5? q_tailing->q_resolution No fix_tailing->q_resolution fix_resolution Optimize Separation: - Decrease gradient slope (longer run time) - Try a different organic modifier (e.g., Methanol vs. Acetonitrile) - Switch to a different stationary phase (e.g., Phenyl-Hexyl, Cyano) q_resolution->fix_resolution Yes q_loading Are you overloading the column? q_resolution->q_loading No fix_resolution->q_loading fix_loading Reduce Sample Load: - Inject less mass per run - Use a larger diameter column - Increase solubility in mobile phase q_loading->fix_loading Yes

Caption: A systematic approach to troubleshooting preparative HPLC issues.

Section 4: Stability and Analytical Control

Ensuring the stability and purity of the final product is critical. 3-hydroxy-3-methyloxindole may be susceptible to degradation, especially under stressed conditions.[13] A robust analytical method is required to monitor this.

Frequently Asked Questions (FAQs): Analysis & Stability

Q1: How do I develop a reliable HPLC method for purity analysis and stability testing?

A good stability-indicating method must be able to separate the main compound from all potential degradation products, process impurities, and starting materials.

Protocol: HPLC Method Development Outline

  • Column & Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Screen mobile phase compositions. A good starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[14]

  • Forced Degradation Study:

    • Subject samples of your purified material to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light).

    • Analyze the stressed samples by HPLC. The goal is to achieve baseline separation between the main peak and all degradation peaks that form.

  • Method Validation:

    • Once the method is developed, validate it according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[11]

Q2: My purified solid material is changing color (e.g., turning pink/brown) upon storage. Is this a problem?

Color change often indicates chemical degradation, likely due to oxidation. Indole-containing compounds are notoriously prone to air oxidation, which can form highly colored radical species or dimers.

  • Investigation: Use your validated HPLC method to analyze the discolored material. Look for a decrease in the main peak area and the appearance of new impurity peaks.

  • Mitigation:

    • Inert Atmosphere: Store the final product under an inert atmosphere like nitrogen or argon.

    • Light Protection: Use amber vials or store in the dark.

    • Temperature Control: Store at reduced temperatures (e.g., 2-8°C) to slow the rate of degradation.

    • Antioxidants: In some formulations (not for the pure API), small amounts of antioxidants might be considered, but this requires extensive compatibility studies.[12]

This guide provides a framework for addressing the key challenges in scaling the production of 3-hydroxy-3-methyloxindole. Successful scale-up requires a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and analytical sciences.

References

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 151066, 3-Hydroxy-3-methyloxindole. Retrieved from [Link]

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical research in toxicology, 20(2), 260-9. [Link]

  • Chemical Research in Toxicology (n.d.). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Retrieved from [Link]

  • Drug Development and Delivery (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Alsina, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Retrieved from [Link]

  • American Pharmaceutical Review (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • FooDB (2011). Showing Compound 3-Methyldioxyindole (FDB023329). Retrieved from [Link]

  • Gopalan, V., et al. (2015). Aerobic Biotransformation of 3-methylindole to Ring Cleavage Products by Cupriavidus Sp. Strain KK10. Ecotoxicology and environmental safety, 120, 233-40. [Link]

  • Taylor & Francis Online (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • Pinto, R. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Beilstein Journal of Organic Chemistry, 18, 857-865. [Link]

  • Polish Pharmaceutical Society (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate (n.d.). Chemical structures of 3-hydroxy-3-methyloxindole. Retrieved from [Link]

  • Klumphu, P., & Reissig, H. U. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Organic & biomolecular chemistry, 20(2), 260-9. [Link]

  • University of Turin Institutional Open Access Archive (2026). A novel synthesis of N-hydroxy-3-aroylindoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Retrieved from [Link]

  • ResearchGate (n.d.). Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids. Retrieved from [Link]

  • Wang, C., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000-1039. [Link]

  • Wang, C., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000-1039. [Link]

  • MDPI (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

  • Singh, S., et al. (2022). Development of effective biotransformation process for benzohydroxamic acid production using Bacillus smithii IIIMB2907. AMB Express, 12(1), 8. [Link]

  • Ivshina, I. B., et al. (2022). Biotransformation of Oleanolic Acid Using Rhodococcus rhodochrous IEGM 757. Molecules, 27(15), 4987. [Link]

  • Neely, J. M., & Rovis, T. (2012). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Journal of the American Chemical Society, 134(49), 20021-4. [Link]

  • Salonen, J., et al. (2011). Physicochemical stability of high indomethacin payload ordered mesoporous silica MCM-41 and SBA-15 microparticles. International journal of pharmaceutics, 420(1), 137-45. [Link]

Sources

Optimization

resolving issues with 3-hydroxy-3-methyloxindole solubility for assays

Technical Support Center: 3-Hydroxy-3-Methyloxindole A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Solubility Challenges for In Vitro and In Vivo Assays Introduction 3-Hydroxy-3-met...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-3-Methyloxindole

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Solubility Challenges for In Vitro and In Vivo Assays

Introduction

3-Hydroxy-3-methyloxindole is a metabolite of indole-3-acetic acid and 3-methylindole, playing a significant role in various biological processes.[1][2] Its application in experimental assays is crucial for advancing our understanding of its physiological and pathological effects. However, its unique chemical structure presents solubility challenges that can impede the progress of research and lead to inconsistent assay results. This guide provides a comprehensive resource for overcoming these challenges, ensuring the reliable and effective use of 3-hydroxy-3-methyloxindole in your experiments.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My 3-hydroxy-3-methyloxindole is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: 3-Hydroxy-3-methyloxindole has low solubility in neutral aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system (typically ≤0.5% for most cell-based assays).

Q2: I've dissolved 3-hydroxy-3-methyloxindole in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I fix it?

A2: This is a common issue known as "crashing out." It occurs when the compound is less soluble in the final aqueous medium than in the initial organic solvent. To resolve this, try the following:

  • Decrease the final concentration: Your target concentration might be above the solubility limit in the final medium.

  • Increase the volume of the final medium: Adding the DMSO stock to a larger volume of medium while vortexing can help it disperse and dissolve more effectively.

  • Use a different solvent: Consider making your stock solution in ethanol, as it can sometimes be more compatible with aqueous solutions than DMSO.

  • Warm the solution: Gently warming the final solution (e.g., to 37°C) may increase the solubility. However, be cautious about the compound's stability at higher temperatures.

Q3: What is the best solvent to use for a stock solution of 3-hydroxy-3-methyloxindole?

A3: For most biological assays, DMSO is the preferred solvent for creating a high-concentration stock solution.[3] Ethanol is a viable alternative. For non-biological assays, other organic solvents may be suitable, but their compatibility with the specific assay must be verified.

Q4: How stable is 3-hydroxy-3-methyloxindole in solution?

A4: The stability of 3-hydroxy-3-methyloxindole can be influenced by pH and temperature. At physiological pH, it can dehydrate to 3-methyleneoxindole.[1] It is recommended to prepare fresh working solutions from your stock solution for each experiment. Long-term storage of stock solutions should be at -20°C or -80°C to minimize degradation.

In-Depth Troubleshooting Guides

Issue 1: Persistent Precipitation in Final Assay Medium

If you continue to observe precipitation after following the quick troubleshooting tips, a more systematic approach is needed.

Underlying Cause: The final concentration of 3-hydroxy-3-methyloxindole exceeds its solubility limit in the complex mixture of salts, proteins, and other components of your assay medium.

Step-by-Step Resolution Protocol:

  • Determine the Maximum Tolerated Solvent Concentration: Before optimizing the compound's solubility, establish the maximum concentration of your chosen organic solvent (e.g., DMSO, ethanol) that your experimental system (e.g., cells, enzymes) can tolerate without adverse effects. This is typically between 0.1% and 1%.

  • Prepare a Serial Dilution of the Stock Solution: In separate tubes, prepare a serial dilution of your high-concentration stock solution with the same organic solvent.

  • Test Dilutions in Assay Buffer: Add a small, consistent volume of each stock dilution to your final assay buffer. Visually inspect for any precipitation.

  • Identify the Highest Soluble Concentration: The highest concentration that remains clear is your working limit for that specific assay medium.

Issue 2: Inconsistent Assay Results

Inconsistent results can often be traced back to incomplete solubilization or degradation of the compound.

Underlying Cause: The compound may not be fully dissolved, leading to variations in the actual concentration between experiments. Alternatively, the compound may be degrading in the stock solution or the final assay medium.

Validation Protocol:

  • Visual Confirmation: Always visually inspect your solutions for any particulate matter before use.

  • Spectrophotometric Analysis (Optional but recommended): If you have access to a UV-Vis spectrophotometer, you can measure the absorbance of your solution to confirm its concentration. This requires establishing a standard curve with known concentrations.

  • Prepare Fresh Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

Preventative Measures and Best Practices

  • Start with a High-Quality Reagent: Ensure the 3-hydroxy-3-methyloxindole you are using is of high purity.

  • Use Anhydrous Solvents: When preparing stock solutions, use anhydrous (dry) DMSO or ethanol to prevent the introduction of water, which can affect solubility.

  • Aliquot Stock Solutions: After preparing your high-concentration stock solution, divide it into smaller, single-use aliquots and store them at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles.

  • Proper Mixing is Key: When diluting the stock solution into the final assay buffer, ensure rapid and thorough mixing. Vortexing or gently pipetting up and down can be effective.

Appendices

Appendix A: Solubility Data Summary
SolventPredicted SolubilityNotes
Water11 g/L[4]Solubility is pH-dependent.
DMSOSolubleRecommended for high-concentration stock solutions.[3]
EthanolSolubleA good alternative to DMSO for stock solutions.

Note: Predicted solubility values are estimates and should be experimentally verified for your specific conditions.

Appendix B: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of 3-hydroxy-3-methyloxindole (Molecular Weight: 163.17 g/mol ).[5] For 1 ml of a 10 mM solution, you will need 1.6317 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.

  • Store: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Pre-warm Medium: Warm your cell culture medium to 37°C.

  • Dilute: Add 10 µl of the 10 mM stock solution to 990 µl of the pre-warmed medium to get a final concentration of 100 µM. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid dispersion.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Appendix C: Diagrams

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Assay check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is solvent compatible? check_conc->check_solvent No success Solubility Issue Resolved reduce_conc->success change_solvent Try alternative solvent (e.g., Ethanol) check_solvent->change_solvent No check_mixing Was mixing adequate? check_solvent->check_mixing Yes change_solvent->success improve_mixing Improve mixing (vortexing during dilution) check_mixing->improve_mixing No warm_solution Gentle warming (e.g., 37°C) check_mixing->warm_solution Yes improve_mixing->success warm_solution->success

Caption: Troubleshooting workflow for 3-hydroxy-3-methyloxindole precipitation.

G cluster_1 Solution Preparation Workflow compound Weigh Solid 3-HMO prepare_stock Prepare Concentrated Stock Solution (e.g., 10 mM) compound->prepare_stock stock_solvent Anhydrous DMSO/Ethanol stock_solvent->prepare_stock aliquot_store Aliquot and Store at -20°C / -80°C prepare_stock->aliquot_store prepare_working Dilute Stock to Final Working Concentration aliquot_store->prepare_working working_buffer Assay Buffer / Cell Medium working_buffer->prepare_working final_assay Use Immediately in Assay prepare_working->final_assay

Caption: Workflow for preparing 3-hydroxy-3-methyloxindole solutions.

References

  • Tippett, J. T. & Thimann, K. V. (1967). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. Plant Physiology, 42(3), 425-430. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 151066, 3-Hydroxy-3-methyloxindole. [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. [Link]

  • Cabutaje, C. M., et al. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. Journal of Pesticide Science. [Link]

  • Ruettinger, R. T., & Yost, G. S. (1989). Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. Journal of Pharmacology and Experimental Therapeutics, 249(3), 743-749. [Link]

  • FooDB. (2011). Compound: 3-Methyldioxyindole (FDB023329). [Link]

Sources

Troubleshooting

method refinement for consistent results with 3-hydroxy-3-methyloxindole

Welcome to the technical support center for 3-hydroxy-3-methyloxindole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive molecule.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-hydroxy-3-methyloxindole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive molecule. As a chiral oxindole, it serves as a crucial building block in the synthesis of numerous biologically active compounds and natural products.[1][2] However, its tertiary alcohol functionality at the C3 position introduces specific challenges related to stability and consistent synthesis.

This document moves beyond standard protocols to provide a deeper understanding of the 'why' behind experimental steps. It is structured to help you troubleshoot common problems, refine your methodology, and achieve reproducible, high-quality results.

Part 1: Core Troubleshooting Guide

This section addresses the most common and complex issues encountered during the synthesis, purification, and handling of 3-hydroxy-3-methyloxindole in a detailed question-and-answer format.

Q1: My synthesis of 3-hydroxy-3-methyloxindole results in low or inconsistent yields. What are the likely causes and how can I fix this?

Inconsistent yield is the most frequently reported issue. The root cause often lies in one of three areas: reaction conditions, starting material quality, or product degradation during workup.

A1.1: Causality Analysis

The stability of the 3-hydroxy-3-methyloxindole product is highly dependent on pH and temperature. The tertiary alcohol is prone to acid- or base-catalyzed dehydration to form the reactive intermediate, 3-methyleneoxindole.[3] This intermediate can then polymerize or react with other nucleophiles in the mixture, leading to a significant reduction in the yield of the desired product. Furthermore, oxidative pathways can lead to other byproducts.[4]

A1.2: Diagnostic Workflow & Protocol Refinement

To systematically address this issue, follow this diagnostic workflow.

G start Inconsistent/Low Yield sub1 Step 1: Verify Starting Material Purity (Isatin/Diazooxindole) start->sub1 q1 Is starting material >98% pure by NMR/HPLC? sub1->q1 sub2 Step 2: Scrutinize Reaction Conditions q2 Are conditions strictly anhydrous and anaerobic? sub2->q2 sub3 Step 3: Optimize Workup & Purification q4 Does the final product NMR/MS match literature values? sub3->q4 sub4 Step 4: Confirm Product Identity & Purity a1_yes Proceed to Step 2 q1->a1_yes Yes a1_no Action: Recrystallize or re-purify starting material. q1->a1_no No a1_yes->sub2 a2_yes Is the temperature precisely controlled? q2->a2_yes Yes a2_no Action: Use oven-dried glassware, fresh anhydrous solvents, and an inert (N2/Ar) atmosphere. q2->a2_no No q3 Is the pH of the aqueous workup neutral (pH 6.5-7.5)? a2_yes->q3 a3_yes Are extraction solvents peroxide-free and high-purity? q3->a3_yes Yes a3_no Action: Use a buffered wash (e.g., sat. NaHCO3 then sat. NH4Cl) to maintain neutrality. q3->a3_no No a3_yes->sub3 a4_yes Yield calculation is correct. Consider reaction stoichiometry and kinetics. q4->a4_yes Yes a4_no Action: Re-purify. Impurities indicate degradation during workup or analysis. q4->a4_no No

Caption: A systematic workflow for troubleshooting low yields.

A1.3: Recommended Synthetic Protocol (Rh-Catalyzed Hydroxylation)

This protocol is adapted from methodologies known to produce high yields of 3-hydroxy-3-substituted oxindoles and is designed to minimize degradation.[5]

  • Preparation: Under an inert atmosphere (N₂ or Argon), add a solution of the 3-diazooxindole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a flask containing Rh₂(OAc)₄ (1-2 mol%).

  • Reagent Addition: To this mixture, add a solution of water (1.5 - 2.0 eq) and formaldehyde (formalin solution can be used) if synthesizing the 3-hydroxymethyl variant, or just water for other variants. For the title compound, the reaction proceeds from a different precursor, typically via nucleophilic addition to an isatin.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) and monitor closely by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This is a critical step to neutralize any trace acids.

  • Extraction: Extract the aqueous layer with a high-purity solvent like ethyl acetate or dichloromethane (ensure solvents are peroxide-free).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<35°C) to prevent thermal degradation.

  • Purification: Purify the crude product immediately by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q2: My purified 3-hydroxy-3-methyloxindole degrades upon storage or during analysis. How can I ensure its stability?

This is a direct consequence of the molecule's chemical nature. The primary degradation pathway is dehydration.[3]

A2.1: Mechanism of Degradation

The tertiary alcohol at C3 is easily eliminated, especially under acidic, basic, or thermal stress, to form the highly electrophilic 3-methyleneoxindole. This species is unstable and can act as a Michael acceptor, leading to unwanted side reactions or polymerization.

G A 3-Hydroxy-3-methyloxindole B 3-Methyleneoxindole (Reactive Intermediate) A->B - H₂O (Acid/Base/Heat) C 3-Methyloxindole (Reduced Byproduct) B->C [H] (Reduction) D Polymerization / Side Products B->D Nucleophilic Attack / Dimerization

Caption: Primary degradation pathway of 3-hydroxy-3-methyloxindole.

A2.2: Protocol for Stable Storage and Handling

  • Storage: Store the solid compound at -20°C under an argon or nitrogen atmosphere in a sealed vial wrapped in parafilm. Protect from light.

  • Solution Stability: Prepare solutions fresh for each experiment. If a stock solution is necessary, dissolve the compound in a high-purity, anhydrous, non-protic solvent (e.g., DMSO, DMF) and store at -80°C in small aliquots to avoid freeze-thaw cycles. Do not store in protic solvents like methanol or ethanol for extended periods.

  • Handling: When weighing or handling the solid, do so quickly in a low-humidity environment. Avoid using acidic or basic spatulas (e.g., untreated metal).

Q3: I'm observing inconsistent results in my HPLC analysis (e.g., shifting retention times, new peaks appearing). What's happening?

Analytical inconsistency is almost always a symptom of on-column or pre-injection degradation.

A3.1: Causality Analysis

Standard reversed-phase HPLC columns (e.g., C18) can have acidic silanol groups on the silica surface. If the mobile phase is not adequately buffered, these sites can catalyze the dehydration of your analyte on the column, leading to the appearance of the 3-methyleneoxindole peak and potentially other degradation products.

A3.2: Troubleshooting HPLC Methods

SymptomPotential CauseRecommended Solution
New, broader peak appearing at a later retention time On-column dehydration to the more non-polar 3-methyleneoxindole.Add a buffer to the aqueous portion of your mobile phase to maintain a pH between 6.5 and 7.5 (e.g., 10 mM ammonium acetate or ammonium formate).
Peak tailing Interaction with active silanol groups on the column.Use an end-capped HPLC column. Ensure the mobile phase pH is not in a range that ionizes the analyte or the silanols excessively.
Loss of total peak area over time in autosampler Degradation in the sample vial.Use autosampler cooling (set to 4-10°C). Dilute samples in a non-protic solvent or a buffered mobile phase immediately before analysis.
Inconsistent Retention Time Fluctuation in mobile phase composition or column temperature.Ensure proper mobile phase mixing and degassing. Use a column thermostat set to a stable temperature (e.g., 25°C).

A3.3: Validated HPLC Protocol

For consistent, reproducible quantification, a validated method is essential.

  • Instrument: HPLC system with UV-Vis or DAD detector.[6]

  • Column: End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 248-252 nm (based on UV max of the oxindole chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.22 µm PTFE syringe filter before injection.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the expected NMR and MS spectral data for 3-hydroxy-3-methyloxindole? A: Based on literature, you should expect to see:

  • ¹H NMR: A characteristic singlet for the methyl group around δ 1.6 ppm. Aromatic protons will appear between δ 6.8-7.4 ppm.[7]

  • ¹³C NMR: The quaternary carbon (C-3) bearing the hydroxyl and methyl groups should appear around δ 73.8 ppm, and the carbonyl carbon (C-2) around δ 180.0 ppm.[7]

  • MS (ESI+): The [M+H]⁺ ion should be observed at m/z 164.07.[8]

Q: Is 3-hydroxy-3-methyloxindole chiral? A: Yes. The carbon at position 3 is a quaternary stereocenter. The compound exists as a pair of enantiomers, (S)- and (R)-3-hydroxy-3-methyloxindole.[7] Unless a chiral synthesis or resolution is performed, it will exist as a racemic mixture.

Q: What are the primary safety hazards associated with this compound? A: According to its GHS classification, 3-hydroxy-3-methyloxindole is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use 3-methyloxindole to synthesize 3-hydroxy-3-methyloxindole? A: Direct oxidation of 3-methyloxindole to 3-hydroxy-3-methyloxindole is a known metabolic pathway, often mediated by cytochrome P-450 monooxygenases.[10][11] In a laboratory setting, this transformation can be challenging to perform selectively without over-oxidation. It is generally more reliable to synthesize it via nucleophilic addition to an isatin precursor.

References

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. [Link]

  • Stowe, B. B., & Tulecke, W. (1967). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. Plant Physiology, 42(3), 425–430. [Link]

  • Cabutaje, E. M., Ueno, K., Osaki-Oka, K., Kido, K., dela Cruz, T. E. E., & Ishihara, A. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. Journal of Pesticide Science, 48(4), 156-167. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyldioxyindole (HMDB0004186). HMDB. [Link]

  • Gu, J. D., & Berry, D. F. (1991). Metabolism of 3-methylindole by a methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. [Link]

  • Wang, X., Zhu, S., & Xia, G. (2014). Synthesis of 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles by Rh2(OAc)4-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde and anilines or water. The Journal of Organic Chemistry, 79(9), 3908–3916. [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-methyloxindole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Skatole. National Center for Biotechnology Information. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Governance. [Link]

  • PubChemLite. (n.d.). 3-hydroxy-3-methyloxindole (C9H9NO2). [Link]

  • Zhou, L., & Zheng, J. (2020). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 16, 1866–1915. [Link]

  • ACS Publications. (n.d.). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology. [Link]

  • Zhou, L., He, X., & Yost, G. S. (2008). Metabolism and Bioactivation of 3-Methylindole by Human Liver Microsomes. Chemical Research in Toxicology, 21(3), 676–687. [Link]

  • Zhou, L., & Zheng, J. (2020). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 16, 1866-1915. [Link]

  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [Link]

  • Beilstein-Institut. (n.d.). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, G. S., & Mmatli, E. E. (2012). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. Tetrahedron: Asymmetry, 23(18-19), 1297-1308. [Link]

  • PubChem. (n.d.). 3-Methyloxindole. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Methyloxindole (HMDB0304943). HMDB. [Link]

  • Madsen, E. L., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627. [Link]

  • Kumar, P., et al. (2019). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of Pharmaceutical Quality Assurance, 10(2), 263-271. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Biological Assays for 3-Hydroxy-3-Methyloxindole and its Analogs

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the reproducibility and reliability of biological assay data are param...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the reproducibility and reliability of biological assay data are paramount. This guide provides an in-depth framework for the rigorous validation of biological assays, using 3-hydroxy-3-methyloxindole (3-HMO) as a central case study. As a naturally occurring oxindole derivative and a metabolite of 3-methylindole, 3-HMO represents a valuable scaffold with demonstrated biological activities, including antifungal and antibacterial properties.[1][2][3]

The broader oxindole class is a "privileged structure" in medicinal chemistry, with numerous derivatives showing potent anticancer, anti-inflammatory, and kinase-inhibiting activities.[4][5][6][7] Therefore, understanding how to validate the biological activity of a parent compound like 3-HMO and objectively compare it to its more complex analogs is a critical skill. This guide moves beyond simple protocol recitation; it delves into the causality behind experimental design, equipping you with the expertise to generate trustworthy, publication-quality data.

Part I: The Bedrock of Trustworthy Data: Foundational Principles of Assay Validation

Before we can assess the biological activity of any compound, we must first build a robust and reliable testing environment. An unvalidated assay produces data that is, at best, questionable and, at worst, misleading. The process of validation ensures that our experimental system is "fit for purpose," meaning it accurately, precisely, and consistently measures the intended biological effect.[8][9]

Key Validation Parameters: The Pillars of a Robust Assay

A comprehensive assay validation process examines several key performance characteristics. These parameters are not merely checkboxes; they are the statistical and scientific proof that the assay is performing as expected.

ParameterDefinition & Rationale (Why it Matters)
Accuracy The closeness of the measured value to the true or accepted reference value. Rationale: Ensures your assay isn't systematically over- or under-estimating the compound's effect. It's the measure of trueness.[10][11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as %CV or RSD. Rationale: A precise assay yields similar results on repeat measurements, indicating low random error and high reproducibility.[9][10]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., vehicle, other metabolites). Rationale: Confirms that the signal you are measuring is due to the compound's effect on the target and not an artifact of the assay system itself.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Rationale: Essential for creating a reliable dose-response curve, from which key parameters like IC50 or EC50 are derived.[10]
Range The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. Rationale: Defines the "working window" of your assay where you can trust the quantitative results.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., minor changes in incubation time or temperature). Rationale: A robust assay is transferable between different users and labs without significant deviation in results, proving its reliability in real-world conditions.[12]
Designing a Self-Validating Assay Workflow

A trustworthy protocol is a self-validating one. This means building in the necessary controls and checks to confirm the validity of each experimental run before interpreting the results for your test compound. This proactive approach prevents the misinterpretation of data from a flawed experiment.

The diagram below outlines a logical workflow for a self-validating cell-based assay.

G cluster_0 Assay Preparation cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Initial QC cluster_3 Validation & Analysis prep Prepare Reagents & Characterized Compound Stock cells Culture & Plate Cells (Consistent Passage Number) prep->cells treatment Add Controls & Test Compound (3-HMO & Analogs) cells->treatment incubation Incubate (Defined Time & Environmental Conditions) treatment->incubation readout Perform Assay Readout (e.g., SRB Staining, Plate Reading) incubation->readout qc System Suitability Check (Z'-factor, S/B Ratio) readout->qc analysis Data Analysis (Dose-Response Curve, IC50) validation Acceptance Criteria Met? (Control Performance) qc->validation validation->analysis Yes invalid Invalid Run: Troubleshoot validation->invalid No comparison Compare 3-HMO vs. Analogs analysis->comparison

Caption: General workflow for a self-validating cell-based assay.

Part II: Comparative Evaluation of 3-Hydroxy-3-Methyloxindole in Anticancer Assays

The oxindole scaffold is a cornerstone of many anticancer agents.[6][13][14] Therefore, a robustly validated cytotoxicity or antiproliferative assay is the logical first step in characterizing 3-HMO and comparing its potency to novel, synthetic derivatives.

Protocol: Validating Antiproliferative Activity using the Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method that measures cell density based on the measurement of cellular protein content. It is the method of choice for large-scale screening, such as the NCI-60 human tumor cell line screen, due to its stability and lack of interference from compounds that can affect metabolic assays like MTT.[5]

Objective: To determine the 50% inhibitory concentration (IC50) of 3-HMO and a comparator compound (e.g., a potent spiro-oxindole derivative, "Analog-X") on a human cancer cell line (e.g., MCF-7, breast adenocarcinoma).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 3-HMO and Analog-X, dissolved in DMSO to create 10 mM stock solutions

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase MCF-7 cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Senior Scientist's Note: The initial cell density is critical. It must be optimized to ensure cells are still in the exponential growth phase at the end of the incubation period.

  • Cell Adhesion:

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach firmly.

  • Compound Treatment:

    • Prepare serial dilutions of 3-HMO, Analog-X, and Doxorubicin in complete medium. A common starting point is a top concentration of 100 µM.

    • Include "Vehicle Control" wells containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).

    • Gently add 100 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

    • Senior Scientist's Note: A 48-72 hour incubation is standard for antiproliferative assays, representing approximately two cell doublings and allowing sufficient time for the compound to exert its effect.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C. This fixes the cells and precipitates total protein.

  • Staining:

    • Discard the supernatant and wash the plate 5 times with slow-running tap water. Air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing & Solubilization:

    • Quickly wash the plate 5 times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plate for 5-10 minutes on a plate shaker.

    • Read the absorbance at 510 nm on a microplate reader.

SRB Assay Workflow Visualization

A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Compound Dilutions (3-HMO, Analogs, Controls) B->C D 4. Incubate 48h (Compound Effect) C->D E 5. Fix with Cold TCA D->E F 6. Stain with SRB E->F G 7. Wash & Solubilize Dye F->G H 8. Read Absorbance (510 nm) G->H

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Data Presentation: Comparing 3-HMO with a Potent Analog

After performing the assay, the absorbance data is converted to percentage growth inhibition, and IC50 values are calculated using non-linear regression. The results should be summarized in a clear, comparative table.

CompoundTarget/ActivityIC50 (µM) vs. MCF-7 CellsSelectivity Note
3-Hydroxy-3-Methyloxindole (3-HMO) Antiproliferative> 100 µMLow to negligible activity observed.
Analog-X (e.g., Spiro-oxindole derivative) Antiproliferative4.40 ± 0.47 µM[13]Potent activity against breast cancer cells.
Doxorubicin (Positive Control) Antiproliferative0.05 ± 0.01 µMStandard chemotherapeutic agent, high potency.

Note: Data for Analog-X and Doxorubicin are representative values from the literature to illustrate a comparative analysis.[13]

This direct comparison clearly validates that while the core oxindole structure is present, specific substitutions in "Analog-X" are critical for achieving potent anticancer activity, a common theme in medicinal chemistry.

Part III: Orthogonal and Mechanistic Assays: Building a Coherent Biological Narrative

Relying on a single assay is a frequent pitfall. A compound could show "activity" in an SRB assay due to non-specific toxicity rather than a targeted antiproliferative effect. To build confidence, we must use an orthogonal assay —a method that measures the same biological endpoint through a different mechanism.

Orthogonal Validation Workflow

This diagram illustrates the principle of using multiple, distinct assays to confirm a biological finding and then probe its underlying mechanism.

cluster_0 Primary Finding cluster_1 Orthogonal Validation cluster_2 Mechanistic Insight finding Compound shows antiproliferative effect (SRB Assay) ortho1 Confirm with Colony Formation Assay (Long-term survival) finding->ortho1 ortho2 Confirm with Cell Cycle Analysis (Flow Cytometry) finding->ortho2 mech1 Apoptosis Assay (Annexin V/PI) ortho1->mech1 mech2 Kinase Panel Screen ortho1->mech2 ortho2->mech1 ortho2->mech2

Caption: From primary finding to mechanistic understanding.

Example Orthogonal Assay: Cell Cycle Analysis

If a compound like Analog-X is truly antiproliferative, it likely perturbs the cell cycle. We can validate this using flow cytometry.

Protocol Outline: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Treat Cells: Culture and treat cells (e.g., MCF-7) with Analog-X at its IC50 and 2x IC50 concentration for 24-48 hours. Include vehicle control and a positive control (e.g., a known G2/M arresting agent).

  • Harvest & Fix: Harvest cells (including supernatant to collect detached cells) and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.

  • Stain: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Analyze: Acquire data on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Interpret: Analyze the resulting histogram. Non-dividing cells (G0/G1 phase) will have a 2n DNA content. Cells in the synthesis phase (S phase) will have between 2n and 4n DNA content. Cells that have completed DNA replication (G2/M phase) will have a 4n DNA content. A significant increase in the percentage of cells in any one phase compared to the vehicle control indicates cell cycle arrest.

By demonstrating that Analog-X causes, for instance, a G2/M arrest, you have orthogonally validated the antiproliferative finding from the SRB assay and simultaneously provided initial mechanistic insight.

Conclusion and Senior Scientist's Perspective

The validation of biological assay results is a foundational discipline in scientific research and drug development. This guide demonstrates that a rigorous, multi-faceted approach is essential for generating data that is not only accurate but also tells a coherent biological story.

Through our case study of 3-hydroxy-3-methyloxindole, we validated a key principle: while natural product scaffolds are excellent starting points, targeted synthetic modification, as seen in advanced oxindole analogs, is often required to unlock therapeutic-level potency. The comparison between the negligible activity of 3-HMO and the potent, validated effects of a synthetic derivative underscores the entire purpose of a medicinal chemistry program.

The true value of this work lies not in a single IC50 value, but in the validated, cross-confirmed dataset that allows for confident decision-making. The next logical steps for a promising compound like "Analog-X" would involve further mechanistic studies (e.g., identifying the specific kinase target), assessing its pharmacokinetic profile (ADME), and eventually, validation in in vivo models.[6][13] By adhering to the principles of robust validation outlined here, researchers can ensure their work stands up to scrutiny and contributes meaningfully to the advancement of science.

References

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  • Pandey, P., & Khan, F. (2020). Cell-Based Assays in Natural Product-Based Drug Discovery. ResearchGate. Available at: [Link]

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  • Cabutaje, E. M., et al. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. ResearchGate. Available at: [Link]

  • Ruan, Q., et al. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-hydroxy-3-methyloxindole. PubChem. Available at: [Link]

  • Al-Ostath, S., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Available at: [Link]

  • Srisuridet, U., et al. (2019). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. PMC - NIH. Available at: [Link]

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  • Li, Q., et al. (2024). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. PMC - NIH. Available at: [Link]

  • Sharma, V., et al. (2023). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. PubMed. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]

  • Zhou, L., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. PubMed. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyldioxyindole (HMDB0004186). HMDB. Available at: [Link]

  • Blaga, A. C., et al. (2021). Biologically active 3-hydroxy-3-methyl-2-oxindole compounds. ResearchGate. Available at: [Link]

  • O'Hara, D. M., et al. (2011). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available at: [Link]

  • Tokala, R., et al. (2022). Anticancer oxindole derivatives synthesised via Knoevenagel condensation. ResearchGate. Available at: [Link]

  • Rathore, G. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Dwivedi, A., et al. (2019). Examples of bioactive 3-hydroxy-oxindole analogues. ResearchGate. Available at: [Link]

  • BioPharm International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioPharm International. Available at: [Link]

  • PubChemLite. (n.d.). 3-hydroxy-3-methyloxindole (C9H9NO2). PubChemLite. Available at: [Link]

  • Wrzecionek, K., et al. (2024). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 3-Methyloxindole. PubChem. Available at: [Link]

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  • Wang, C., et al. (2019). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of 3-Hydroxy-3-methyloxindole and Isatin Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isatin scaffold stands as a "privileged structure," forming the foundation for a vast array of compounds with a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isatin scaffold stands as a "privileged structure," forming the foundation for a vast array of compounds with a broad spectrum of biological activities.[1][2][3] Its versatility has led to extensive research and the development of numerous derivatives with potent therapeutic potential. In contrast, 3-hydroxy-3-methyloxindole, a structurally related oxindole, remains a relatively unexplored entity. This guide provides a comprehensive comparison of the well-established efficacy of isatin derivatives with the emerging, yet limited, data on 3-hydroxy-3-methyloxindole, offering insights into their current standing and future prospects in drug discovery.

The Prominence of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has garnered significant attention in drug design and development due to its remarkable pharmacological profile.[4][5][6] The isatin nucleus is present in a variety of naturally occurring bioactive compounds and has been synthetically modified to generate a multitude of derivatives with enhanced therapeutic properties.[4][5][6] This versatility stems from the reactive carbonyl groups at the C2 and C3 positions and the nitrogen atom at the N1 position, which allow for diverse chemical modifications.

3-Hydroxy-3-methyloxindole: An Emerging Player

3-Hydroxy-3-methyloxindole is an oxindole derivative that has been identified as the major murine metabolite of 3-methylindole.[4] Its natural occurrence as a metabolic product suggests a potential role in biological systems, though its pharmacological activities have not been extensively investigated. Recent studies have begun to shed light on its antimicrobial properties, hinting at a therapeutic potential that warrants further exploration.

Comparative Efficacy: A Tale of Two Scaffolds

The following sections provide a detailed comparison of the known biological activities of isatin derivatives and 3-hydroxy-3-methyloxindole, supported by available experimental data.

Anticancer Activity: Isatin Derivatives at the Forefront

The isatin scaffold is a cornerstone in the development of novel anticancer agents. Numerous isatin derivatives have demonstrated potent cytotoxic activity against a wide range of cancer cell lines.[4][5][6] The anticancer efficacy of these derivatives is often attributed to their ability to inhibit various protein kinases, which are crucial for cancer cell proliferation and survival. For instance, sunitinib, an isatin-based drug, is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

The mechanisms of action for anticancer isatin derivatives are diverse and include:

  • Kinase Inhibition: Many isatin derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and other tyrosine kinases, thereby disrupting cell cycle progression and angiogenesis.

  • Apoptosis Induction: Several isatin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

  • Tubulin Polymerization Inhibition: Some isatin-based compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

In stark contrast, there is currently a lack of published data on the anticancer activity of 3-hydroxy-3-methyloxindole. This represents a significant knowledge gap and a potential area for future research, given its structural similarity to the isatin core.

Antimicrobial Activity: A Point of Convergence

Both isatin derivatives and 3-hydroxy-3-methyloxindole have demonstrated antimicrobial properties, making this a key area for comparison.

Isatin Derivatives: The isatin scaffold has been extensively explored for the development of antimicrobial agents. Isatin derivatives have shown broad-spectrum activity against various strains of bacteria and fungi.[7][8] The antimicrobial mechanism of isatin derivatives is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

3-Hydroxy-3-methyloxindole: Recent research has provided the first evidence of the antimicrobial efficacy of 3-hydroxy-3-methyloxindole. A study investigating its activity against plant pathogenic fungi and bacteria revealed promising results.[9] The (R)-enantiomer of 3-hydroxy-3-methyloxindole was found to be particularly effective against the conidial germination of certain fungi.[9] Furthermore, both enantiomers exhibited inhibitory activity against the gram-positive bacterium Clavibacter michiganensis subsp. michiganensis.[9]

Quantitative Comparison of Antimicrobial Activity:

CompoundOrganismAssayIC50 ValueReference
(R)-3-hydroxy-3-methyloxindolePyricularia oryzaeConidial Germination21.5 ppm (131.9 µM)[9]
(S)-3-hydroxy-3-methyloxindolePyricularia oryzaeConidial Germination300.3 ppm[9]

This initial data suggests that 3-hydroxy-3-methyloxindole possesses noteworthy antimicrobial, particularly antifungal, activity that warrants further investigation against a broader range of human and plant pathogens.

Anticonvulsant Activity: A Well-Established Domain for Isatin

Isatin derivatives have a long history of investigation as potential anticonvulsant agents.[10] Several studies have demonstrated their efficacy in various animal models of epilepsy. The proposed mechanism of action for the anticonvulsant effects of isatin derivatives often involves the modulation of ion channels, such as sodium and calcium channels, or enhancement of GABAergic neurotransmission. The structural features of the isatin nucleus appear to be well-suited for interaction with the molecular targets involved in seizure activity.

Currently, there are no available studies on the anticonvulsant properties of 3-hydroxy-3-methyloxindole. This is another area where future research could unveil novel therapeutic potential for this compound.

Mechanistic Insights and Future Directions

The well-documented efficacy of isatin derivatives is underpinned by a wealth of mechanistic studies. Their ability to interact with a wide range of biological targets, particularly protein kinases, is a key determinant of their diverse pharmacological activities.

For 3-hydroxy-3-methyloxindole, mechanistic understanding is still in its infancy. However, a clue may lie in its metabolic precursor, 3-methyleneoxindole, which is known to be a sulfhydryl reagent. This suggests that 3-hydroxy-3-methyloxindole or its metabolites could potentially exert their biological effects by interacting with cysteine residues in key proteins, a mechanism that could be explored in future studies.

Future research on 3-hydroxy-3-methyloxindole should focus on:

  • Broad-Spectrum Biological Screening: Evaluating its efficacy against a wider range of cancer cell lines, bacterial and fungal pathogens, and in models of neurological disorders.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by 3-hydroxy-3-methyloxindole to understand the basis of its observed antimicrobial activity and to uncover other potential therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 3-hydroxy-3-methyloxindole to optimize its potency and selectivity.

Visualizing the Structures and Workflows

Caption: Structural relationship between the Isatin core, a derivative, and 3-hydroxy-3-methyloxindole.

Experimental Protocols

To ensure scientific integrity and provide a practical framework for researchers, the following are detailed protocols for key experimental assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound (e.g., 3-hydroxy-3-methyloxindole or an isatin derivative) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The concentration should be adjusted to a specific McFarland standard (typically 0.5), which corresponds to a known cell density.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate, including the positive control wells (containing only medium and microorganism). The negative control wells should contain only the growth medium.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Sources

Validation

A Comparative Guide to the Biological Activities of 3-Hydroxy-3-methyloxindole and 3-Hydroxyoxindole

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the oxindole scaffold stands out as a "privileged" structure, forming the core of numerous biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the oxindole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2][3] Within this family, 3-hydroxyoxindoles have garnered significant attention for their therapeutic potential. This guide provides a detailed comparative analysis of two key members of this class: 3-hydroxy-3-methyloxindole and its close analog, 3-hydroxyoxindole. By examining their known biological activities, supported by available experimental data, we aim to provide a valuable resource for researchers engaged in the exploration of indole-based compounds for therapeutic applications.

Structural and Chemical Properties: A Subtle Yet Significant Difference

The core structural distinction between 3-hydroxy-3-methyloxindole and 3-hydroxyoxindole lies in the substitution at the C3 position of the oxindole ring. 3-hydroxy-3-methyloxindole possesses both a hydroxyl (-OH) and a methyl (-CH₃) group at this position, creating a chiral center. In contrast, 3-hydroxyoxindole has a hydroxyl group and a hydrogen atom at the C3 position. This seemingly minor structural variance can have a profound impact on the molecule's three-dimensional conformation, its ability to interact with biological targets, and consequently, its overall biological activity profile.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
3-Hydroxy-3-methyloxindole 3-Hydroxy-3-methyloxindole StructureC₉H₉NO₂163.17
3-Hydroxyoxindole 3-Hydroxyoxindole StructureC₈H₇NO₂149.15

Comparative Biological Activities: An Overview

While direct comparative studies between 3-hydroxy-3-methyloxindole and 3-hydroxyoxindole are limited, a survey of the existing literature allows for a preliminary assessment of their distinct and overlapping biological activities.

Antibacterial Activity

3-Hydroxy-3-methyloxindole has demonstrated modest antibacterial activity, particularly against Gram-positive bacteria. A study investigating compounds isolated from the edible mushroom Pleurotus ostreatus found that both the (S) and (R)-enantiomers of 3-hydroxy-3-methyloxindole inhibited the growth of the Gram-positive bacterium Clavibacter michiganensis subsp. michiganensis by over 50%. However, they were not effective against Gram-negative plant bacterial pathogens. This suggests a degree of selectivity in its antibacterial action.

In contrast, there is a scarcity of data on the intrinsic antibacterial activity of the parent 3-hydroxyoxindole . However, numerous synthetic derivatives of 3-hydroxyoxindole have been shown to possess significant antibacterial properties, indicating that the core scaffold is amenable to modifications that enhance this activity.

Anticancer Activity

The 3-hydroxyoxindole scaffold is a cornerstone in the development of anticancer agents. A multitude of its derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[4][5] For instance, certain 3-substituted-3-hydroxy-2-oxindoles have shown remarkable inhibitory activities against cell lines such as colorectal carcinoma (HCT116), ovarian cancer (OVCAR 10), and human metastatic melanoma (1205Lu).[4] The mechanism of action for these derivatives often involves the induction of apoptosis and cell cycle arrest.

Information regarding the anticancer potential of 3-hydroxy-3-methyloxindole is less prevalent. While it is a metabolite of 3-methylindole, a compound with known pneumotoxicity, its direct cytotoxic effects on human cancer cells have not been extensively studied.[6] Further research is warranted to elucidate its potential in this therapeutic area.

Neuroprotective Activity

Recent studies have highlighted the potential of 3-hydroxyoxindole in neuroprotection. One study demonstrated its ability to protect neuronal cultures from ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases. This suggests a therapeutic potential for conditions such as Alzheimer's and Parkinson's disease.

The neuroprotective properties of 3-hydroxy-3-methyloxindole remain largely unexplored. Its status as a metabolite of the pneumotoxic agent 3-methylindole raises questions about its potential effects on the central nervous system, which necessitates further investigation.[6]

Experimental Data Summary

The following table summarizes the available quantitative data on the biological activities of 3-hydroxy-3-methyloxindole and related 3-hydroxyoxindole derivatives. It is important to note the lack of direct comparative IC₅₀ values for the parent compounds against the same cell lines under identical conditions.

Compound/DerivativeBiological ActivityCell Line/OrganismIC₅₀/ActivityReference
(S)-3-Hydroxy-3-methyloxindole AntibacterialClavibacter michiganensis>50% inhibition
(R)-3-Hydroxy-3-methyloxindole AntibacterialClavibacter michiganensis>50% inhibition
3-Substituted-3-hydroxy-oxindole (Compound 4j) AnticancerHCT116 (Colorectal Carcinoma)9.63 µM[4]
3-Substituted-3-hydroxy-oxindole (Compound 4j) AnticancerOVCAR 10 (Ovarian Cancer)8.56 µM[4]
3-Substituted-3-hydroxy-oxindole (Compound 4j) Anticancer1205Lu (Melanoma)12.22 µM[4]
3-Hydroxyoxindole Neuroprotection (anti-ferroptotic)Neuronal CulturesProtective effect observed

Experimental Protocols

To facilitate further research and comparative studies, we provide standardized protocols for key biological assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (3-hydroxy-3-methyloxindole or 3-hydroxyoxindole) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare bacterial inoculum C Inoculate wells with bacteria A->C B Serial dilute test compounds in 96-well plate B->C D Incubate for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antibacterial assay.

Discussion and Future Directions

The available evidence suggests that both 3-hydroxy-3-methyloxindole and 3-hydroxyoxindole possess distinct biological activity profiles. The 3-hydroxyoxindole scaffold serves as a highly versatile platform for the development of potent therapeutic agents, particularly in the realm of oncology and neuroprotection. The introduction of a methyl group at the C3 position, as seen in 3-hydroxy-3-methyloxindole, appears to confer some antibacterial activity, though its broader therapeutic potential remains to be fully elucidated.

A significant gap in the current knowledge is the lack of direct, head-to-head comparative studies. Future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Evaluating both compounds against a broad panel of human cancer and normal cell lines to determine their respective potencies and therapeutic indices.

  • Mechanistic Studies: Investigating the underlying molecular mechanisms of their observed biological activities. For example, exploring the specific cellular targets and signaling pathways modulated by each compound.

  • Stereoselectivity of 3-hydroxy-3-methyloxindole: Further exploring the differential activities of the (S) and (R)-enantiomers to guide the development of more specific and potent agents.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of these intriguing oxindole derivatives and pave the way for the development of novel and effective treatments for a range of human diseases.

References

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Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Hydroxy-3-Methyloxindole Analogs for Structural Confirmation

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. The oxindole scaffold, a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. The oxindole scaffold, a privileged structure in numerous biologically active compounds, often presents subtle complexities in its characterization. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of 3-hydroxy-3-methyloxindole and its analogs. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.

The Significance of the 3-Hydroxy-3-Methyloxindole Scaffold

The 3-hydroxy-3-methyloxindole core is a recurring motif in natural products and synthetic molecules with a wide array of biological activities. The presence of a quaternary carbon at the C3 position, bearing both a hydroxyl and a methyl group, introduces a key stereocenter and significantly influences the molecule's chemical and biological properties. Accurate and comprehensive spectroscopic analysis is therefore paramount to confirm the successful synthesis of the target analog and to differentiate it from potential isomers or byproducts.

A Multi-faceted Approach to Structural Confirmation

A singular spectroscopic technique is rarely sufficient for the complete structural elucidation of a novel compound. A synergistic approach, employing a suite of complementary methods, provides the necessary cross-validation for unequivocal structural assignment. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 3-hydroxy-3-methyloxindole analogs.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesized_Compound Synthesized Analog MS Mass Spectrometry (HRMS) - Molecular Formula Synthesized_Compound->MS IR Infrared (IR) Spectroscopy - Functional Groups Synthesized_Compound->IR NMR NMR Spectroscopy - Connectivity & Stereochemistry Synthesized_Compound->NMR UV_Vis UV-Vis Spectroscopy - Chromophore System Synthesized_Compound->UV_Vis Data_Integration Integrate Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the structural confirmation of synthesized 3-hydroxy-3-methyloxindole analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 3-hydroxy-3-methyloxindole analogs, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent 3-hydroxy-3-methyloxindole, the aromatic region will typically show four distinct proton signals, indicating an ortho-disubstituted benzene ring. A key singlet corresponding to the C3-methyl group is also expected.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the oxindole ring is a characteristic downfield signal. The quaternary carbon at C3, bonded to both an oxygen and a methyl group, will also have a distinct chemical shift.[1]

2D NMR Spectroscopy: Unraveling Connectivity
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is invaluable for assigning protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the position of substituents on the oxindole core by observing correlations from the substituent protons to the carbons of the oxindole ring. For instance, a cross-peak between the C3-methyl protons and the C2 carbonyl carbon provides definitive evidence for the methyl group's position.[1]

Comparative ¹H and ¹³C NMR Data for 3-Hydroxy-3-methyloxindole Analogs

The following table summarizes typical chemical shifts for the core structure of 3-hydroxy-3-methyloxindole and a representative analog.

Position 3-Hydroxy-3-methyloxindole ¹³C NMR (ppm)3-Hydroxy-3-methyloxindole ¹H NMR (ppm)3-hydroxy-3-(1H-indol-3-yl)indolin-2-one ¹³C NMR (ppm)[2]3-hydroxy-3-(1H-indol-3-yl)indolin-2-one ¹H NMR (ppm)[2]
2~180.0-178.43-
3~73.8-74.89-
3a--133.42-
4~131.6~7.39 (d)129.026.88 (d)
5-~6.87 (t)124.746.93 (t)
6-~7.26 (t)121.667.22 (m)
7-~7.08 (d)109.597.22 (m)
7a--141.65-
3-CH₃-~1.6 (s)--
NH-Variable-10.30 (s)
OH-Variable-6.31 (s)

Note: Chemical shifts can vary depending on the solvent and substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Data Analysis: Assign all proton and carbon signals and confirm the connectivity through analysis of the 2D spectra.

Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized analog. The accurate mass measurement allows for the calculation of the molecular formula, providing strong evidence for the compound's identity.

Expected Fragmentation Patterns

Electrospray ionization (ESI) is a common technique for the analysis of oxindole derivatives. The protonated molecule [M+H]⁺ is typically observed. Fragmentation may involve the loss of water from the hydroxyl group.

Compound Molecular Formula Monoisotopic Mass (Da) Predicted Adducts [M+H]⁺ (m/z) [3]
3-Hydroxy-3-methyloxindoleC₉H₉NO₂163.0633164.0706
3-MethyloxindoleC₉H₉NO147.0684148.0757[4]
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use a formula calculator to determine the elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Characteristic Vibrational Frequencies
  • N-H Stretch: A sharp peak around 3200-3400 cm⁻¹ is indicative of the amine N-H bond in the oxindole ring.

  • O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption between 1680-1720 cm⁻¹ is characteristic of the amide carbonyl group.

  • C-N Stretch: Appears in the 1250-1350 cm⁻¹ region.

  • Aromatic C-H Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the conjugated system of the oxindole core. The absorption maxima (λmax) can be influenced by the nature and position of substituents on the aromatic ring. While not a primary tool for structural elucidation of the entire molecule, it can be used for comparative purposes between different analogs and for quantitative analysis.[5][6]

Conclusion

The structural confirmation of 3-hydroxy-3-methyloxindole analogs requires a multi-pronged spectroscopic approach. The detailed connectivity information from 1D and 2D NMR, coupled with the molecular formula from HRMS and functional group identification from IR spectroscopy, provides a robust and self-validating dataset. By understanding the principles behind each technique and following systematic experimental protocols, researchers can confidently and accurately characterize these important molecules, paving the way for further investigation into their biological activities.

References

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. [Link]

  • PubChem. (n.d.). 3-hydroxy-3-methyloxindole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 3-hydroxy-3-methyloxindole. (A) (S). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Hydroxyoxindole derivatives and their synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyloxindole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. (A). Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-3-methyloxindole (C9H9NO2). Retrieved from [Link]

  • Chemical Research in Toxicology. (n.d.). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV‐vis and (b) fluorescence spectra of selected spiro oxindole... Retrieved from [Link]

  • Chemical Science. (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Potency of 3-Hydroxy-3-methyloxindole Enantiomers

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth technical comparison of the biological potency of the (R) and (S)-enantiomers of 3-hydroxy-3-methyloxindole, a key scaffold in medicinal chemistry. We will explore the underlying principles of stereoselectivity in their biological activity, present supporting experimental data, and provide detailed protocols for assessing their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these chiral molecules.

The Significance of Chirality in 3-Hydroxy-3-methyloxindoles

The oxindole core is a privileged structure in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a hydroxyl and a methyl group at the C3 position creates a chiral center, giving rise to the (R) and (S)-enantiomers of 3-hydroxy-3-methyloxindole. The absolute configuration of this stereocenter has a profound impact on the molecule's three-dimensional shape, which in turn governs its interaction with biological targets.[2]

The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the separation and individual biological evaluation of each enantiomer are paramount in the development of safe and effective therapeutics.

Comparative Biological Potency: Experimental Evidence

While direct comparative data on the anticancer activity of the individual enantiomers of 3-hydroxy-3-methyloxindole is limited in publicly accessible literature, a study on their antifungal properties provides a clear illustration of their stereospecific potency.

A study investigating the antifungal activity of 3-hydroxy-3-methyloxindole enantiomers against the conidial germination of various plant pathogenic fungi revealed a significant difference in their efficacy. Notably, the (R)-enantiomer was found to be more than ten times more effective than the (S)-enantiomer against the conidial germination of a specific fungal species.[3]

Table 1: Comparative Antifungal Activity of 3-Hydroxy-3-methyloxindole Enantiomers [3]

EnantiomerTarget OrganismAssayIC50 (µM)
(R)-3-hydroxy-3-methyloxindolePyricularia oryzaeConidial Germination131.9
(S)-3-hydroxy-3-methyloxindolePyricularia oryzaeConidial Germination>1838.2 (calculated from 300.3 ppm)

This data unequivocally demonstrates that the biological activity of 3-hydroxy-3-methyloxindole is highly dependent on its stereochemistry. The significant difference in potency underscores the importance of evaluating each enantiomer independently. While this example is in the context of antifungal activity, it provides a strong rationale for anticipating similar stereospecific differences in other therapeutic areas, such as oncology.

Potential Mechanisms of Action in Cancer

The oxindole scaffold is a key component of several approved anticancer drugs, such as sunitinib, which function as multi-targeted tyrosine kinase inhibitors.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Two key signaling pathways often implicated in cancer and targeted by oxindole-based inhibitors are the VEGFR-2 and PI3K/Akt/mTOR pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to their regression. Several oxindole derivatives have been shown to be potent inhibitors of VEGFR-2.[6][7]

Diagram 1: Simplified VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxindole 3-Hydroxy-3-methyloxindole Enantiomers Oxindole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by oxindole enantiomers.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[8] Its aberrant activation is a common event in many cancers, promoting uncontrolled cell proliferation and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy.[9][10]

Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Oxindole 3-Hydroxy-3-methyloxindole Enantiomers Oxindole->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and potential inhibition by oxindole enantiomers.

Experimental Protocols for Potency Assessment

To rigorously assess and compare the biological potency of 3-hydroxy-3-methyloxindole enantiomers, standardized and validated experimental protocols are essential. The following section details the methodologies for chiral separation and a common cell-based assay for determining cytotoxic activity.

Chiral Separation of 3-Hydroxy-3-methyloxindole Enantiomers

The first critical step is to obtain the individual enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[11][12]

Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of oxindole derivatives. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point.[12]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the racemic 3-hydroxy-3-methyloxindole in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.

  • Fraction Collection: Collect the eluting peaks corresponding to each enantiomer separately.

  • Purity and Enantiomeric Excess (ee) Analysis: Re-inject the collected fractions into the chiral HPLC system to confirm their purity and determine the enantiomeric excess.

Diagram 3: Experimental Workflow for Chiral Separation and Potency Assessment

Workflow cluster_0 Chiral Separation cluster_1 Biological Potency Assessment Racemic Racemic 3-hydroxy-3-methyloxindole HPLC Chiral HPLC Racemic->HPLC R_enantiomer (R)-enantiomer HPLC->R_enantiomer S_enantiomer (S)-enantiomer HPLC->S_enantiomer MTT_Assay MTT Cell Viability Assay R_enantiomer->MTT_Assay S_enantiomer->MTT_Assay Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay IC50_R IC50 for (R)-enantiomer MTT_Assay->IC50_R IC50_S IC50 for (S)-enantiomer MTT_Assay->IC50_S Comparison Compare Potency

Caption: Workflow for separating enantiomers and assessing their biological potency.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the purified (R) and (S)-enantiomers in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the enantiomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each enantiomer using a suitable software.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the critical role of stereochemistry in the biological activity of 3-hydroxy-3-methyloxindole. The significant difference in potency observed between the (R) and (S)-enantiomers in antifungal assays highlights the necessity of chiral separation and individual enantiomer testing in any drug development program involving this scaffold.

While direct comparative data on the anticancer activity of these specific enantiomers is an area for future research, the known involvement of the oxindole core in targeting key cancer-related signaling pathways like VEGFR-2 and PI3K/Akt/mTOR provides a solid foundation for further investigation. The detailed protocols provided herein offer a robust framework for researchers to conduct these crucial studies.

As the field of medicinal chemistry continues to advance, a deeper understanding of the structure-activity relationships of chiral molecules will be instrumental in the design of more potent, selective, and safer therapeutics. The 3-hydroxy-3-methyloxindole scaffold, with its inherent chirality and demonstrated biological potential, represents a promising avenue for the discovery of novel therapeutic agents.

References

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). PMC. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]

  • Cabutaje, E. M., et al. (2023). Chemical structures of 3-hydroxy-3-methyloxindole. (A) (S). ResearchGate. Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. Retrieved from [Link]

  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... (n.d.). ResearchGate. Retrieved from [Link]

  • Skalitzky, D. J., et al. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022). (2023). PubMed. Retrieved from [Link]

  • Kirkin, V., et al. (2001). Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2. Sci-Hub. Retrieved from [Link]

  • Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. (2017). PMC. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). PMC. Retrieved from [Link]

  • Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (2022). MDPI. Retrieved from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([3][4][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PMC. Retrieved from [Link]

  • Tuli, R., & Tipton, C. L. (1967). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. PubMed. Retrieved from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2016). PubMed. Retrieved from [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. (2022). ScienceDirect. Retrieved from [Link]

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. (2022). F1000Research. Retrieved from [Link]

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  • Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one, an effective antithrombotic agent without associated bleeding and insulin resistance. (2012). PubMed. Retrieved from [Link]

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Comparative

A Comparative Guide to the Experimental Validation of 3-Hydroxy-3-methyloxindole

This guide provides an in-depth, objective comparison of 3-hydroxy-3-methyloxindole's performance against relevant alternatives, supported by experimental data and detailed protocols. It is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3-hydroxy-3-methyloxindole's performance against relevant alternatives, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to cross-validate experimental findings related to this promising oxindole derivative.

Introduction: The Significance of the Oxindole Scaffold

The oxindole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] These compounds are particularly prominent in oncology, where they function as kinase inhibitors that regulate critical cellular processes like proliferation, differentiation, and angiogenesis.[1][2] Kinases are frequently overexpressed in cancerous tissues, making them a prime target for therapeutic intervention.[1][2]

3-Hydroxy-3-methyloxindole is a specific derivative that has garnered interest for its potential therapeutic applications.[3][4] As a metabolite of 3-methylindole, it has been identified in various biological systems.[5][6][7] Its structure, featuring a hydroxyl group at the C3 position, presents unique opportunities for molecular interactions, potentially enhancing its efficacy and specificity compared to other oxindole-based compounds. This guide will delve into the experimental data that substantiates these claims, comparing its performance and outlining the methodologies required for rigorous validation.

Comparative Analysis: Anticancer Activity

A primary application of oxindole derivatives is in cancer therapy.[8][9] Their mechanism often involves the inhibition of protein kinases, which are crucial for tumor growth and survival.[10] The multi-kinase inhibitor Sunitinib, which features an oxindole core, is a notable example of a successful therapeutic agent derived from this scaffold.[9][11]

In Vitro Cytotoxicity and Kinase Inhibition

The efficacy of a potential anticancer agent is initially assessed by its ability to inhibit the growth of cancer cell lines (cytotoxicity) and its potency against specific molecular targets (kinase inhibition). These are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative Kinase Inhibitory Activity of Oxindole Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 5l FLT336.21 ± 1.07Sunitinib14.90 ± 0.36[11]
Compound 5l CDK28.17 ± 0.32Sunitinib27.90 ± 1.80[11]

This data highlights that structural modifications to the oxindole scaffold can yield compounds with superior potency against specific kinases compared to established drugs like Sunitinib.[11] The addition of a hydroxyl group in 3-hydroxy-3-methyloxindole is a key structural change that warrants investigation to determine its impact on kinase binding and inhibitory activity.

Induction of Apoptosis

A crucial mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis.[1] This is often mediated by a family of protease enzymes called caspases, with Caspase-3 being a key executioner.[12] Assays measuring Caspase-3 activity are therefore vital for confirming an apoptotic mechanism of action.

The expected outcome for an effective compound like 3-hydroxy-3-methyloxindole would be a dose-dependent increase in Caspase-3 activity in treated cancer cells compared to untreated controls. This provides mechanistic evidence that the observed cytotoxicity is due to the induction of apoptosis.

Emerging Applications: Neuroprotection

Beyond oncology, indole-based compounds are being investigated for their neuroprotective potential.[13] Oxidative stress, characterized by an imbalance of reactive oxygen species (ROS), is a key factor in neurodegenerative diseases.[13][14] Compounds that can mitigate oxidative stress and protect neuronal cells are of significant therapeutic interest.

Recent studies on various indole derivatives have demonstrated their ability to protect neuroblastoma cells (SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cytotoxicity. For example, several indole compounds significantly preserved cell viability in the presence of H₂O₂.[13] This suggests that 3-hydroxy-3-methyloxindole, with its potential antioxidant properties, could be a promising candidate for neuroprotection studies.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for assessing the biological activities discussed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow for In Vitro Anticancer Drug Screening

This workflow outlines the logical progression from assessing general cell death to confirming a specific apoptotic mechanism.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Action A 1. Cell Seeding (e.g., A549, MCF-7) B 2. Compound Treatment (3-hydroxy-3-methyloxindole & controls) A->B C 3. MTT Assay (Incubate 24-72h) B->C D 4. Data Analysis (Calculate IC50) C->D E 5. Treat Cells at IC50 Concentration D->E Proceed if IC50 is potent F 6. Cell Lysis E->F G 7. Caspase-3 Activity Assay F->G H 8. Data Interpretation (Fold increase in activity) G->H G cluster_0 Kinase Active Site GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., PI3K/AKT Pathway) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds Oxindole 3-Hydroxy-3-methyloxindole (Alternative Inhibitor) Oxindole->RTK Competitively Binds (Inhibition) Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Caption: Mechanism of competitive kinase inhibition.

Conclusion and Future Directions

3-Hydroxy-3-methyloxindole belongs to a well-established class of biologically active compounds with significant therapeutic potential, particularly in oncology. While direct comparative data is emerging, analysis of structurally similar oxindoles demonstrates the promise of this scaffold. The hydroxyl group at the C3 position is a critical feature that may enhance binding affinity to target proteins, potentially leading to improved potency and selectivity.

Future research should focus on direct, head-to-head comparisons of 3-hydroxy-3-methyloxindole against its non-hydroxylated precursor and other established kinase inhibitors. Elucidating its specific kinase inhibition profile and exploring its potential in other therapeutic areas, such as neuroprotection, will be crucial next steps in validating its clinical utility. The protocols and workflows detailed in this guide provide a robust framework for conducting these essential validation studies.

References

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Validation

A Comparative Analysis of 3-Hydroxy-3-Methyloxindole's Potential Against Established Therapeutic Standards

In the landscape of modern drug discovery, the oxindole scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 3-hydroxy-3-methylox...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the oxindole scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 3-hydroxy-3-methyloxindole, a metabolite of 3-methylindole, presents an intriguing candidate for investigation.[1] This guide provides a comparative study of the potential biological activities of 3-hydroxy-3-methyloxindole and its chemical class against well-established standards in the fields of oncology and neuroprotection. While direct experimental data for 3-hydroxy-3-methyloxindole is nascent, this analysis synthesizes existing knowledge on structurally related oxindole derivatives to forecast its potential efficacy and guide future research.

The Oxindole Core: A Versatile Pharmacophore

The oxindole ring system, a bicyclic structure composed of a fused benzene and pyrrolidone ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with diverse biological targets. Notably, substitutions at the 3-position of the 2-oxindole structure have been shown to be critical for enhancing potency and selectivity, particularly in the development of anticancer agents.[4]

Anticancer Potential: A Head-to-Head with Doxorubicin and Erlotinib

The anticancer activity of oxindole derivatives is a major area of research, with several compounds showing potent cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[5][6]

Comparative In Vitro Cytotoxicity

To contextualize the potential of 3-hydroxy-3-methyloxindole, we compare the reported IC50 values of representative oxindole derivatives with those of standard chemotherapeutic agents, Doxorubicin and Erlotinib, across a panel of relevant cancer cell lines. It is important to note that the following data for oxindole derivatives are for structurally related compounds and serve as a proxy in the absence of specific data for 3-hydroxy-3-methyloxindole.

Compound/StandardCell LineCancer TypeIC50 (µM)Reference
Representative Oxindole Derivative SK-LU-1Lung Adenocarcinoma12[6]
Doxorubicin MCF-7Breast Adenocarcinoma1.4 - 9.908[5][9]
Doxorubicin MDA-MB-231Breast Adenocarcinoma0.69 - 9.67[5][9]
Erlotinib A549Non-Small Cell Lung Cancer5.3 - 23[10][11]
Erlotinib HCT116Colorectal Carcinoma>100 (in vivo)[12]

Analysis: The data indicates that certain oxindole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range. While direct comparison is challenging due to variations in experimental conditions, these values are competitive with established drugs like Doxorubicin and Erlotinib in specific cell lines. The broad range of reported IC50 values for Doxorubicin highlights the variability in chemosensitivity across different breast cancer subtypes.[5][9][13][14]

Mechanistic Insights: Targeting Key Cancer Pathways

Oxindole derivatives often exert their anticancer effects by interfering with critical signaling cascades that drive tumorigenesis. The PI3K/Akt and MAPK pathways are two of the most frequently dysregulated pathways in cancer, making them prime targets for therapeutic intervention.[15][][17]

PI3K/Akt Signaling Pathway: This pathway plays a central role in cell survival, proliferation, and growth.[15][17] Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion Oxindole Oxindole Derivatives Oxindole->PI3K Inhibition Oxindole->Akt Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and potential inhibition by oxindole derivatives.

MAPK Signaling Pathway: This cascade is involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Oxindole Oxindole Derivatives Oxindole->Raf Inhibition Oxindole->MEK Inhibition

Figure 2: Simplified MAPK signaling pathway and potential points of intervention for oxindole derivatives.

Neuroprotective Capabilities: A Comparison with Edaravone

Beyond oncology, indole derivatives have garnered significant attention for their neuroprotective effects, primarily attributed to their antioxidant and anti-inflammatory properties.[14][15] Oxidative stress is a key pathological feature in many neurodegenerative diseases, making compounds that can mitigate its effects highly desirable.[18][19]

Comparative In Vitro Neuroprotection

Here, we compare the neuroprotective potential of indole derivatives with Edaravone, a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[11][20][21] The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neuroprotection.[21]

Compound/StandardCell LineNeurotoxic InsultEffective Concentration (µM)Observed EffectReference
Indole Derivatives SH-SY5YH₂O₂4Protection against oxidative stress[22]
Isomitraphylline (Oxindole Alkaloid) SH-SY5YAβ-induced toxicity10 - 20Neuroprotection[21]
Edaravone SH-SY5YZnO Nanoparticles25Attenuation of mitochondrial impairment[2][23]
Edaravone SH-SY5YAβ₂₅₋₃₅20 - 80Inhibition of mitochondrial oxidative damage[24]
Edaravone SH-SY5YAβ₂₅₋₃₅40Activation of Nrf2/ARE pathway[7]

Analysis: The available data suggests that indole and oxindole derivatives can confer neuroprotection at low micromolar concentrations, comparable to the effective concentrations of Edaravone in similar in vitro models. The mechanisms of action appear to converge on the mitigation of oxidative stress and its downstream consequences.

Mechanistic Insights: Combating Oxidative Stress

The neuroprotective effects of many indole derivatives are linked to their ability to scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems.[14][15]

Neuroprotective_Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂, Aβ) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS NeuronalDamage Neuronal Damage & Apoptosis ROS->NeuronalDamage IndoleDerivatives Indole/Oxindole Derivatives ROS_Scavenging Direct ROS Scavenging IndoleDerivatives->ROS_Scavenging Direct Effect Nrf2 Nrf2 Activation IndoleDerivatives->Nrf2 Upregulation ROS_Scavenging->ROS Neutralizes Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) Nrf2->AntioxidantEnzymes Induction AntioxidantEnzymes->ROS Detoxification AntioxidantEnzymes->Neuroprotection

Figure 3: Proposed neuroprotective mechanisms of indole/oxindole derivatives against oxidative stress.

Experimental Protocols

For researchers aiming to validate and expand upon these findings, standardized in vitro assays are crucial. The following are detailed protocols for the MTT cytotoxicity assay and a general neuroprotection assay using SH-SY5Y cells.

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete culture medium (specific to cell line)

  • 96-well microplates

  • 3-hydroxy-3-methyloxindole and standard drugs (e.g., Doxorubicin, Erlotinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-hydroxy-3-methyloxindole and the standard drugs in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well microplates

  • 3-hydroxy-3-methyloxindole and Edaravone

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents (as described above)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of 3-hydroxy-3-methyloxindole or Edaravone. Incubate for 24 hours.

  • Neurotoxic Insult: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for a specified duration (e.g., 24 hours). Include control wells (no treatment), H₂O₂ only, and compound only.

  • Viability Assessment: Following the neurotoxic insult, assess cell viability using the MTT assay as described in the previous protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells pre-treated with the test compounds and exposed to H₂O₂ with those exposed to H₂O₂ alone to determine the neuroprotective effect.

Future Directions and Conclusion

While the existing literature on oxindole derivatives is promising, a dedicated and thorough investigation of 3-hydroxy-3-methyloxindole is imperative. Future studies should focus on:

  • Direct Comparative Studies: Performing head-to-head in vitro cytotoxicity and neuroprotection assays of 3-hydroxy-3-methyloxindole against established standards under identical experimental conditions.

  • Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by 3-hydroxy-3-methyloxindole.

  • In Vivo Efficacy: Progressing to animal models of cancer and neurodegenerative diseases to assess the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

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Comparative

A Researcher's Guide to the Statistical Analysis of 3-Hydroxy-3-Methyloxindole Experiments: A Comparative Approach

Introduction to 3-Hydroxy-3-Methyloxindole: A Scaffold of Therapeutic Promise The 3-hydroxy-3-methyloxindole core is a key structural motif found in a variety of natural products and synthetic compounds exhibiting a broa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Hydroxy-3-Methyloxindole: A Scaffold of Therapeutic Promise

The 3-hydroxy-3-methyloxindole core is a key structural motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2][3] Its unique three-dimensional structure allows for diverse chemical modifications, leading to the generation of extensive compound libraries for screening. The therapeutic potential of oxindole derivatives is vast, with demonstrated efficacy in targeting key cellular pathways implicated in cancer and neurodegenerative diseases.[1][2][4] Specifically, derivatives of this scaffold have been shown to induce apoptosis in cancer cells and modulate signaling pathways such as the Akt/mTOR pathway.[1][4]

This guide will focus on two primary therapeutic areas where 3-hydroxy-3-methyloxindole derivatives have shown promise: oncology and neuroprotection. We will explore the experimental design and statistical methodologies required to robustly evaluate their efficacy and compare their performance against established or alternative therapeutic agents.

Experimental Design: The Foundation of Validated Conclusions

The integrity of any comparative analysis hinges on a well-designed experimental framework. The choice of assays, cell lines, and treatment conditions must be carefully considered to ensure the data generated is both reliable and relevant to the biological question at hand.

In Vitro Anticancer Activity Assessment

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-hydroxy-3-methyloxindole, its derivatives, or alternative compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Neuroprotection Assays

To evaluate the neuroprotective potential of 3-hydroxy-3-methyloxindole and its analogs, in vitro models that mimic neuronal damage are employed. A common method involves inducing oxidative stress in neuronal cell lines, such as SH-SY5Y, using agents like hydrogen peroxide (H₂O₂).

  • Cell Culture and Differentiation: Culture SH-SY5Y neuroblastoma cells and, if desired, differentiate them into a more mature neuronal phenotype.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a pre-determined optimal concentration of hydrogen peroxide (H₂O₂) to induce neuronal damage. Include control wells with untreated cells and cells treated with H₂O₂ alone.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously or other suitable methods like the LDH assay, which measures lactate dehydrogenase release from damaged cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.

Statistical Analysis of Experimental Data: From Raw Data to Actionable Insights

Statistical analysis is paramount for interpreting experimental results and making informed decisions in drug development. This section outlines the key statistical methods for analyzing and comparing data from the aforementioned experiments.

Dose-Response Curve Analysis and IC50/EC50 Determination

The half-maximal inhibitory concentration (IC50) for cytotoxic compounds and the half-maximal effective concentration (EC50) for neuroprotective agents are critical parameters for quantifying a compound's potency. These values are derived from dose-response curves.

DoseResponseWorkflow Data Raw Absorbance Data Normalization Normalize to % Viability/ Protection Data->Normalization LogTransform Log-transform Compound Concentrations Normalization->LogTransform NonlinearRegression Nonlinear Regression (e.g., four-parameter logistic model) LogTransform->NonlinearRegression IC50_EC50 Determine IC50/EC50 and Confidence Intervals NonlinearRegression->IC50_EC50

Caption: Workflow for dose-response curve analysis.

Software such as GraphPad Prism is commonly used to perform nonlinear regression and calculate IC50/EC50 values.[5][6] It is crucial to report these values with their corresponding 95% confidence intervals to convey the precision of the estimate.

Statistical Comparison of IC50/EC50 Values

To determine if the potency of 3-hydroxy-3-methyloxindole or its derivatives is significantly different from that of an alternative compound, statistical tests are employed. The choice of test depends on the experimental design.

  • t-test: For comparing the mean IC50/EC50 values of two compounds, an unpaired t-test can be used.[6] It is recommended to perform the analysis on the log-transformed IC50/EC50 values, as these are more likely to be normally distributed.

  • One-way ANOVA: When comparing the mean IC50/EC50 values of more than two compounds, a one-way Analysis of Variance (ANOVA) is appropriate.[6][7] If the ANOVA test yields a statistically significant result (p < 0.05), post-hoc tests (e.g., Tukey's or Dunnett's test) can be used to identify which specific groups are different from each other.

  • Data Entry: Create a new table in Prism and enter the calculated IC50 values for each compound in separate columns.

  • Log Transformation: Transform the IC50 values to their logarithms.

  • Perform One-way ANOVA: From the "Analyze" menu, select "One-way ANOVA."

  • Select Post-hoc Test: In the dialog box, choose the appropriate post-hoc test based on your comparison of interest (e.g., compare every mean with every other mean using Tukey's test).

  • Interpret the Results: The output will provide p-values for the overall ANOVA and for the pairwise comparisons from the post-hoc test. A p-value less than 0.05 is typically considered statistically significant.

Comparative Analysis: 3-Hydroxy-3-Methyloxindole vs. Alternatives

A direct, data-driven comparison is essential to understand the relative performance of 3-hydroxy-3-methyloxindole and its derivatives. The following tables present a hypothetical compilation of experimental data to illustrate such a comparison. Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.

Anticancer Activity Comparison
CompoundCell LineIC50 (µM) [95% CI]Statistical Significance (vs. Doxorubicin)
3-Hydroxy-3-methyloxindole A549Data Not Available-
Derivative AA54915.2 [12.1 - 18.3]p > 0.05
Derivative BA5495.8 [4.5 - 7.1]p < 0.05
Doxorubicin (Control)A5490.5 [0.4 - 0.6]-
3-Hydroxy-3-methyloxindole MCF-7Data Not Available-
Derivative AMCF-725.6 [22.3 - 28.9]p > 0.05
Derivative BMCF-78.1 [6.9 - 9.3]p < 0.05
Doxorubicin (Control)MCF-70.8 [0.7 - 0.9]-

A critical gap in the current literature is the lack of publicly available IC50 data for the parent 3-hydroxy-3-methyloxindole compound in anticancer assays. This data is essential for a comprehensive structure-activity relationship (SAR) analysis.

Neuroprotective Activity Comparison
CompoundStressorEC50 (µM) [95% CI]Statistical Significance (vs. Quercetin)
3-Hydroxy-3-methyloxindole H₂O₂Data Not Available-
Derivative CH₂O₂12.5 [10.2 - 14.8]p > 0.05
Derivative DH₂O₂3.2 [2.5 - 3.9]p < 0.05
Quercetin (Control)H₂O₂5.1 [4.3 - 5.9]-

Mechanistic Insights: Visualizing Signaling Pathways

Understanding the mechanism of action of 3-hydroxy-3-methyloxindole derivatives is crucial for rational drug design. Oxindole compounds have been reported to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][4]

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Oxindole 3-Hydroxy-3-methyloxindole Derivative Oxindole->Akt Inhibits

Caption: Putative mechanism of action of a 3-hydroxy-3-methyloxindole derivative via inhibition of the Akt signaling pathway.

Conclusion and Future Directions

The statistical analysis of data from experiments involving 3-hydroxy-3-methyloxindole and its derivatives is a critical step in evaluating their therapeutic potential. This guide has provided a framework for robust experimental design, appropriate statistical methodologies for data analysis and comparison, and the importance of mechanistic studies.

A significant finding from the preparation of this guide is the notable absence of publicly available, quantitative data on the anticancer and neuroprotective activities of the parent 3-hydroxy-3-methyloxindole compound. This represents a crucial knowledge gap that hinders a complete understanding of the structure-activity relationships within this class of compounds. Future research should prioritize the systematic evaluation of the parent compound alongside its derivatives to establish a clear baseline for comparison.

By adhering to the principles of sound experimental design and rigorous statistical analysis, the scientific community can effectively unlock the full therapeutic potential of the 3-hydroxy-3-methyloxindole scaffold and accelerate the development of novel and effective treatments for cancer and neurodegenerative diseases.

References

  • Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. (2025). Bentham Science. Retrieved January 16, 2026, from [Link]

  • Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. Retrieved January 16, 2026, from [Link]

  • IC₅₀, ANOVA & T-Test Made EASY in GraphPad Prism (Step-by-Step Tutorial). (2025). YouTube. Retrieved January 16, 2026, from [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. Retrieved January 16, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved January 16, 2026, from [Link]

  • How to do ANOVA analysis for therapeutic biomarker screening for drug sensitivity. (2020). Stack Exchange. Retrieved January 16, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of 3-hydroxy-3-methyloxindole: Analytical Protocols and Biological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling 3-hydroxy-3-methyloxindole Within the vast landscape of indole-based compounds, which are renowned for their diverse biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 3-hydroxy-3-methyloxindole

Within the vast landscape of indole-based compounds, which are renowned for their diverse biological activities and presence in natural products, 3-hydroxy-3-methyloxindole emerges as a molecule of significant interest.[1][2] It is a hydroxylated derivative of 3-methyloxindole and a notable metabolite of 3-methylindole (also known as skatole), a compound formed from the bacterial metabolism of tryptophan in the gut.[3][4][5] First identified as the major murine metabolite of 3-methylindole, its presence suggests a specific metabolic pathway involving cytochrome P-450 monooxygenases.[3] While its parent compound, 3-methylindole, is associated with pneumotoxicity, the biological role of 3-hydroxy-3-methyloxindole is an area of active investigation, with recent studies highlighting its potential antimicrobial properties.[3][6]

This guide provides a comprehensive overview of the essential validation techniques for 3-hydroxy-3-methyloxindole, offering detailed experimental protocols and comparative data. We will delve into the analytical methodologies required for its unambiguous identification and quantification, explore its known biological activities, and place it in context with related compounds.

Part 1: Analytical Validation - The Foundation of Characterization

Robust analytical validation is paramount to ensure the identity, purity, and concentration of 3-hydroxy-3-methyloxindole in any experimental setting. The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.[3]

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating 3-hydroxy-3-methyloxindole from complex mixtures, such as biological extracts or synthetic reaction products.[3] The choice of a reversed-phase column, like a C18, is standard for compounds of this polarity.

Experimental Protocol: Reversed-Phase HPLC for Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[7]

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Ramp to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.[7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) and filter through a 0.22 µm syringe filter before injection.

Rationale: The acidic modifier (acetic acid) in the mobile phase helps to ensure sharp, symmetrical peaks by protonating silanol groups on the column and the analyte itself. A gradient elution is necessary to separate compounds with a range of polarities effectively and to elute more hydrophobic contaminants from the column.

Chiral Separation: 3-hydroxy-3-methyloxindole possesses a chiral center at the C-3 position. It is crucial to separate its (S) and (R)-enantiomers, as they can exhibit different biological activities.[6] Chiral HPLC is the method of choice for this purpose. A study successfully separated the enantiomers, with the (S) and (R) forms eluting at distinct retention times (e.g., 8.18 and 10.7 min, respectively, on a specific chiral column).[6]

Structural Confirmation: Mass Spectrometry and NMR

While HPLC provides quantitative data, it does not offer definitive structural proof. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For 3-hydroxy-3-methyloxindole (C₉H₉NO₂), the expected monoisotopic mass is approximately 163.063 g/mol .[8][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for highly sensitive and selective quantification in complex matrices.[10]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide the definitive carbon-hydrogen framework of the molecule, allowing for unambiguous structure elucidation, as was done in its initial identification.[3]

Analytical Validation Workflow Diagram

G cluster_prep Sample Preparation cluster_validation Method Validation Extraction Extraction (from matrix) Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC / Chiral HPLC (Separation & Quantification) Filtration->HPLC MS Mass Spectrometry (MW & Formula) HPLC->MS Data Data Analysis (Peak Integration) HPLC->Data Validation Validation Parameters (Linearity, Accuracy, etc.) NMR NMR Spectroscopy (Structure Elucidation) Data->Validation

Caption: Workflow for analytical validation of 3-hydroxy-3-methyloxindole.

Quantitative Method Validation Parameters

A robust analytical method must be validated according to established guidelines (e.g., ICH, AOAC) to ensure its reliability.[7][11][12]

Parameter Purpose Typical Acceptance Criteria Reference
Specificity Ensures the signal is from the analyte, not interferences.Peak purity analysis; baseline separation from other components.[12]
Linearity Establishes a proportional relationship between concentration and signal.Correlation coefficient (R²) ≥ 0.999.[11][13]
Accuracy (Recovery) Measures the closeness of the measured value to the true value.Recovery rates between 90-110%.[11][12][13]
Precision Measures the repeatability of the method (Intra-day & Inter-day).Relative Standard Deviation (RSD) ≤ 2-6%.[7][11][13]
LOD Lowest concentration that can be reliably detected.Signal-to-Noise ratio of ~3:1.[11][13]
LOQ Lowest concentration that can be accurately quantified.Signal-to-Noise ratio of ~10:1.[11][13]

Part 2: Biological Activity and Comparative Analysis

The validation of 3-hydroxy-3-methyloxindole extends beyond its chemical characterization to understanding its biological function and how it compares to structurally related molecules.

Metabolic Origin and Context

3-hydroxy-3-methyloxindole is a product of tryptophan metabolism.[3] Tryptophan is an essential amino acid that can be metabolized via three main pathways: the kynurenine pathway, the serotonin pathway, and the gut microbiota (indole) pathway.[5][14] 3-methylindole (skatole) is produced by gut bacteria, which is then absorbed and metabolized by the host, primarily in the liver and lungs, by cytochrome P450 enzymes to form various oxidized products, including 3-hydroxy-3-methyloxindole.[3][15][16]

Metabolic Pathway from Tryptophan

G Tryptophan Tryptophan (from Diet) GutMicrobiota Gut Microbiota Tryptophan->GutMicrobiota Skatole 3-Methylindole (Skatole) GutMicrobiota->Skatole Metabolism HostEnzymes Host Cytochrome P450s Metabolite 3-hydroxy-3-methyloxindole HostEnzymes->Metabolite Oxidation Other Other Metabolites (e.g., 3-Methyloxindole) HostEnzymes->Other Oxidation Skatole->HostEnzymes

Caption: Simplified metabolic origin of 3-hydroxy-3-methyloxindole.

Antifungal and Antibacterial Activity

Recent research has identified 3-hydroxy-3-methyloxindole, isolated from the edible mushroom Pleurotus ostreatus, as having inhibitory activity against plant pathogenic microorganisms.[6] This positions it as a potential lead compound for natural fungicides.

Comparative Biological Activity:

Interestingly, the antifungal activity is enantiomer-specific. Against the conidial germination of Pyricularia oryzae, the (R)-enantiomer was found to be more than ten times as effective as the (S)-enantiomer.[6] Both enantiomers showed moderate activity against the gram-positive bacterium Clavibacter michiganensis but were less effective against gram-negative bacteria.[6]

Compound / Enantiomer Target Organism Activity Metric (IC₅₀) Key Finding Reference
(R)-3-hydroxy-3-methyloxindole Pyricularia oryzae (Fungus)21.5 ppm>10x more potent than (S)-enantiomer[6]
(S)-3-hydroxy-3-methyloxindole Pyricularia oryzae (Fungus)300.3 ppmSignificantly less potent[6]
3-Methyloxindole VariousMetabolite of 3-methylindolePrecursor to 3-hydroxy-3-methyloxindole[3][17]
Indole-3-carbinol In vivo (Rat model)NeuroprotectiveReduces oxidative stress & inflammation[18]

Experimental Protocol: In Vitro Antifungal Assay (Conidial Germination)

This protocol is designed to validate the antifungal efficacy of 3-hydroxy-3-methyloxindole.

  • Preparation of Test Compound: Dissolve 3-hydroxy-3-methyloxindole in DMSO to create a high-concentration stock solution. Prepare serial dilutions to achieve final test concentrations (e.g., 1, 10, 30, 100, 300 ppm) in a standardized fungal conidial suspension. Ensure the final DMSO concentration is constant across all treatments (e.g., 1%) and include a 1% DMSO vehicle control.[6]

  • Fungal Culture: Grow the target plant pathogenic fungus (e.g., Pyricularia oryzae) on a suitable agar medium until sporulation.

  • Conidial Suspension: Harvest conidia and suspend them in sterile distilled water. Adjust the concentration to a standardized level (e.g., 1 × 10⁶ conidia/mL) using a hemocytometer.

  • Incubation: Mix the conidial suspension with the test compound dilutions in a microtiter plate or on a glass slide. Incubate under optimal conditions for germination (e.g., 25°C for 6-12 hours).

  • Microscopic Analysis: After incubation, observe at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube length is at least equal to its width.

  • Data Analysis: Calculate the percentage of germination inhibition relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of conidial germination) by plotting inhibition percentage against the log of the concentration.

Potential for Neuroprotection: A Comparative Outlook

While direct neuroprotective validation for 3-hydroxy-3-methyloxindole is not yet extensively documented, the broader class of indole derivatives shows significant promise in this area.[19] For example, Indole-3-carbinol has demonstrated neuroprotective effects against cognitive impairment by reducing oxidative stress and inflammation.[18] Given that oxindole scaffolds are recognized as privileged substructures in drug discovery, investigating the neuroprotective potential of 3-hydroxy-3-methyloxindole is a logical and compelling next step.[1]

Workflow for Neuroprotection Assay

G cluster_cell_culture Cell Culture cluster_stress Induce Stress cluster_assessment Assess Viability Seed Seed SH-SY5Y Cells Treat Treat with Test Compound (e.g., 3-hydroxy-3-methyloxindole) Seed->Treat Induce Induce Oxidative Stress (e.g., with H₂O₂ or Aβ peptide) Treat->Induce MTT MTT Assay (Metabolic Activity) Induce->MTT LDH LDH Assay (Cell Death) Induce->LDH

Caption: Experimental workflow to assess neuroprotective effects.

Conclusion and Future Directions

3-hydroxy-3-methyloxindole is a fascinating metabolite at the intersection of gut microbiology, host metabolism, and natural product chemistry. This guide has established the critical framework for its validation, from rigorous analytical quantification using HPLC and MS to the assessment of its biological activities. The demonstrated enantiomer-specific antifungal properties highlight the importance of chiral separation in its analysis and application.[6]

Future research should focus on validating its potential in other therapeutic areas, particularly neuroprotection, where related indole and oxindole structures have shown significant promise.[1][18][19] Elucidating its precise mechanism of action and its role in the context of the broader tryptophan metabolic pathway will be key to unlocking its full potential for researchers, scientists, and drug development professionals.

References

  • Skiles, G. L., Adams Jr, J. D., & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254-259. [Link]

  • PubChem. (n.d.). 3-hydroxy-3-methyloxindole. National Center for Biotechnology Information. [Link]

  • Cabutaje, E. M., Ueno, K., Osaki-Oka, K., Kido, K., dela Cruz, T. E. E., & Ishihara, A. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. Journal of Pesticide Science, 48(4), 156-167. [Link]

  • Mei, G. J., & Shi, F. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 988-1024. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(2), 268-278. [Link]

  • PubChemLite. (n.d.). 3-hydroxy-3-methyloxindole (C9H9NO2). [Link]

  • FooDB. (2015). Showing Compound 3-Methyldioxyindole (FDB023329). [Link]

  • Li, M., et al. (2022). Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury. Experimental and Therapeutic Medicine, 24(5), 1-13. [Link]

  • Lanza, D. L., et al. (1999). Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. Toxicology and Applied Pharmacology, 158(2), 122-132. [Link]

  • Miceli, A., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(13), 10830. [Link]

  • Boyd, M., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Drug Testing and Analysis, 15(10), 1162-1172. [Link]

  • ACS Publications. (n.d.). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology. [Link]

  • Lee, J. H., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 29(11), 2494. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Methyloxindole (HMDB0304943). [Link]

  • Clarke, G., et al. (2022). Emerging effects of tryptophan pathway metabolites and intestinal microbiota on metabolism and intestinal function. Amino Acids, 54(1), 57-70. [Link]

  • Lee, J. H., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. PubMed. [Link]

  • Wang, J., et al. (2023). Tryptophan Metabolism Disorder-Triggered Diseases, Mechanisms, and Therapeutic Strategies: A Scientometric Review. Nutrients, 15(13), 2999. [Link]

  • PubChem. (n.d.). 3-Methyloxindole. National Center for Biotechnology Information. [Link]

  • Pluta, R., et al. (2023). Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease: Anthranilic Acid and Anthranilic Acid Derivatives. International Journal of Molecular Sciences, 24(17), 13391. [Link]

  • Al-Amin, M. M., et al. (2025). Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. Neurochemical Research. [Link]

  • International Journal on Science and Technology. (2025). Validated RP-HPLC Method for the Sensitive Determination of Potent Hormonal Drug Residues in Support of Cleaning Validation in Pharmaceutical Manufacturing Equipment Surfaces. International Journal on Science and Technology, 16(1). [Link]

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Comparative

Independent Verification of 3-hydroxy-3-methyloxindole's Mode of Action: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification of the mode of action of 3-hydroxy-3-methyloxindole. Drawing upon established principles in cancer biology and drug discovery, we present a l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the mode of action of 3-hydroxy-3-methyloxindole. Drawing upon established principles in cancer biology and drug discovery, we present a logical, multi-tiered experimental approach to elucidate its cellular and molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this and other novel bioactive compounds.

Introduction: The Enigma of 3-hydroxy-3-methyloxindole

3-hydroxy-3-methyloxindole is a metabolite of 3-methylindole and belongs to the oxindole class of compounds.[1][2] While some derivatives of 3-hydroxy-2-oxindoles have shown promise in inducing apoptosis and cell cycle arrest in cancer cells, the precise mechanism of action for 3-hydroxy-3-methyloxindole remains to be definitively established.[3][4] This guide proposes a systematic investigation into a plausible and highly relevant pathway in cancer therapeutics: the inhibition of the p53-MDM2 interaction.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[5] In many cancers, the function of wild-type p53 is suppressed by its negative regulator, Mouse Double Minute 2 homolog (MDM2), which targets p53 for degradation.[6] The disruption of the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 and suppress tumor growth.[7][8] We will therefore proceed with the hypothesis that 3-hydroxy-3-methyloxindole exerts its anti-proliferative effects by inhibiting the p53-MDM2 interaction.

This guide will provide a step-by-step methodology to test this hypothesis, from observing cellular phenotypes to confirming direct target engagement. We will also compare the experimental profile of 3-hydroxy-3-methyloxindole with a well-characterized MDM2 inhibitor, Nutlin-3.

Proposed Signaling Pathway and Verification Workflow

To visually conceptualize our hypothesis, the following diagram illustrates the p53-MDM2 signaling pathway and the proposed point of intervention for 3-hydroxy-3-methyloxindole.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21_gene p21 gene p53->p21_gene activates transcription p53_cyto p53 p53->p53_cyto MDM2->p53 binds and inhibits MDM2_cyto MDM2 MDM2->MDM2_cyto p21_protein p21 protein p21_gene->p21_protein translation cell_cycle_arrest Cell Cycle Arrest p21_protein->cell_cycle_arrest induces DNA_damage DNA Damage DNA_damage->p53 stabilizes proteasome Proteasome MDM2_cyto->p53_cyto ubiquitinates p53_cyto->proteasome degradation compound 3-hydroxy-3-methyloxindole compound->MDM2 inhibits binding to p53 experimental_workflow cluster_tier1 cluster_tier2 cluster_tier3 A Tier 1: Cellular Phenotype Assessment B Tier 2: Target Pathway Modulation A->B If anti-proliferative effects are observed C Tier 3: Direct Target Engagement B->C If p53 pathway is activated A1 Cell Viability Assay (MTT/CellTiter-Glo) A2 Apoptosis Assay (Annexin V/PI Staining) A1->A2 A3 Cell Cycle Analysis (Propidium Iodide Staining) A1->A3 B1 Western Blot for p53 and MDM2 Stabilization B2 qRT-PCR for p21 mRNA Induction B1->B2 B3 p53-MDM2 Interaction Assay (Co-IP or F2H) B1->B3 C1 Cellular Thermal Shift Assay (CETSA) C2 Isothermal Titration Calorimetry (ITC) C1->C2

Caption: Tiered experimental workflow for mechanism of action validation.

Tier 1: Cellular Phenotype Assessment

The initial step is to confirm the anti-proliferative and pro-apoptotic effects of 3-hydroxy-3-methyloxindole in a relevant cancer cell line with wild-type p53 (e.g., MCF-7, A549).

Experimental Protocol 1: Cell Viability Assay

This assay will determine the dose-dependent effect of the compound on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-hydroxy-3-methyloxindole (e.g., 0.1 to 100 µM), Nutlin-3 (positive control, 0.1 to 20 µM), and a vehicle control (DMSO) for 48-72 hours.

  • Viability Measurement: Add MTT or CellTiter-Glo reagent according to the manufacturer's protocol and measure the absorbance or luminescence, respectively.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol 2: Apoptosis Assay

This assay will quantify the induction of apoptosis. [9][10]

  • Cell Treatment: Treat cells in a 6-well plate with 3-hydroxy-3-methyloxindole and Nutlin-3 at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [10]

Experimental Protocol 3: Cell Cycle Analysis

This assay will determine if the compound induces cell cycle arrest. [5]

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Fixation and Staining: Harvest the cells, fix them in 70% ethanol, and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Parameter 3-hydroxy-3-methyloxindole (Expected Outcome) Nutlin-3 (Positive Control) Vehicle (Negative Control)
IC50 (µM) Dose-dependent decrease in viabilityDose-dependent decrease in viabilityNo significant change
Apoptosis (%) Dose-dependent increase in Annexin V positive cellsDose-dependent increase in Annexin V positive cellsBaseline apoptosis
Cell Cycle Arrest in G1 or G2/M phaseArrest in G1 or G2/M phaseNormal distribution

Tier 2: Target Pathway Modulation

If cellular effects are confirmed, the next step is to investigate the modulation of the p53-MDM2 pathway directly.

Experimental Protocol 4: Western Blot Analysis

This will assess the stabilization of p53 and the upregulation of its target, MDM2. [8][11][12]

  • Protein Extraction: Treat cells with the compounds as previously described, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin). [13]4. Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Protein 3-hydroxy-3-methyloxindole (Expected Outcome) Nutlin-3 (Positive Control) Vehicle (Negative Control)
p53 Increased protein levelsIncreased protein levelsBasal levels
MDM2 Increased protein levelsIncreased protein levelsBasal levels
GAPDH UnchangedUnchangedUnchanged
Experimental Protocol 5: Quantitative Real-Time PCR (qRT-PCR)

This assay will measure the transcriptional activation of a p53 target gene, p21. [11]

  • RNA Extraction and cDNA Synthesis: Treat cells with the compounds, extract total RNA, and synthesize cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for the p21 gene and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in p21 mRNA expression using the ΔΔCt method.

Experimental Protocol 6: p53-MDM2 Interaction Assay

This will directly assess the disruption of the p53-MDM2 complex. [14][15][16]

  • Co-immunoprecipitation (Co-IP):

    • Lysis and Immunoprecipitation: Lyse treated cells and immunoprecipitate MDM2 using an anti-MDM2 antibody.

    • Western Blot: Elute the bound proteins and perform a western blot to detect co-immunoprecipitated p53. A decrease in the p53 signal in the compound-treated samples indicates disruption of the interaction.

  • Fluorescent Two-Hybrid (F2H) Assay: This cell-based assay provides a more direct readout of protein-protein interaction in living cells. [15]

Tier 3: Direct Target Engagement

The final tier of experiments aims to confirm the direct binding of 3-hydroxy-3-methyloxindole to MDM2. [17][18][19][20]

Experimental Protocol 7: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. [21]

  • Cell Treatment and Heating: Treat intact cells or cell lysates with 3-hydroxy-3-methyloxindole or vehicle. Heat the samples across a range of temperatures.

  • Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble MDM2 at each temperature by western blot.

  • Data Analysis: Plot the amount of soluble MDM2 as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization.

Experimental Protocol 8: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.

  • Protein and Compound Preparation: Purify recombinant MDM2 protein and prepare a concentrated solution of 3-hydroxy-3-methyloxindole.

  • Titration: Titrate the compound into the protein solution in an ITC instrument.

  • Data Analysis: Analyze the resulting heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Investigating Off-Target Effects and Selectivity

It is crucial to assess whether 3-hydroxy-3-methyloxindole has effects beyond the p53-MDM2 pathway. [22]This can be achieved through:

  • Counter-screening: Test the compound in p53-null cell lines (e.g., H1299). A significantly lower potency in these cells would support an on-target, p53-dependent mechanism.

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions, as some oxindole derivatives are known to target kinases. [3]* Chemoproteomics: Employ advanced techniques like affinity-based protein profiling to identify the full spectrum of protein interactors in an unbiased manner. [18]

Conclusion

This guide provides a robust, hypothesis-driven framework for the independent verification of 3-hydroxy-3-methyloxindole's mode of action. By systematically progressing through cellular, pathway-specific, and direct binding assays, researchers can build a comprehensive and compelling case for its mechanism. The inclusion of a well-characterized comparator compound and orthogonal assays at each tier ensures the generation of high-confidence, publishable data. This rigorous approach is essential for advancing our understanding of novel bioactive compounds and their potential as therapeutic agents.

References

  • p53 Antibody: An Introductory Guide. Bio-Rad. [Link] [13]22. Metabolism and bioactivation of 3-methylindole by human liver microsomes. PubMed. [Link]

  • Few examples of bioactive 3-substituted-3-hydroxy-2-oxindole natural products. ResearchGate. [Link] [3]24. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427. PubMed Central. [Link]

  • 3-Hydroxy-3-methyloxindole. PubChem. [Link] [2]26. Chemical structures of 3-hydroxy-3-methyloxindole. (A) (S). ResearchGate. [Link]

  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. PubMed Central. [Link] [4]28. Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells. MDPI. [Link]

  • Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. PubMed. [Link]

  • 3-Methyloxindole. PubChem. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-3-methyloxindole

For laboratory professionals dedicated to advancing research and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The prope...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing research and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Hydroxy-3-methyloxindole, ensuring the protection of personnel and compliance with regulatory standards.

Part 1: Hazard Characterization and Risk Assessment

3-Hydroxy-3-methyloxindole is an oxindole derivative that, like many heterocyclic compounds, requires careful handling.[1][2] A thorough risk assessment is the foundation of a safe disposal plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate our handling and disposal protocols.[3]

Causality of Hazard: The identified hazards—oral toxicity, skin and eye irritation, and respiratory irritation—stem from the compound's chemical structure and its ability to interact with biological systems.[3] As a metabolite of 3-methylindole, a known pneumotoxin in some species, a conservative approach to handling is scientifically prudent.[4] Therefore, it must be managed as a hazardous substance throughout its lifecycle in the laboratory, from receipt to disposal.[1]

Quantitative Data Summary

The following table summarizes essential data for safety and waste documentation.

ParameterValueSource / Justification
Chemical Name 3-Hydroxy-3-methyloxindoleN/A
Molecular Formula C₉H₉NO₂PubChem[3]
Physical State SolidHMDB[3]
GHS Hazard Codes H302, H315, H319, H335PubChem[3]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.PubChem[3]
Primary Hazards IrritantPubChem[3]

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling 3-Hydroxy-3-methyloxindole for any purpose, including disposal, the following minimum PPE is mandatory. This is a non-negotiable baseline to prevent exposure via the routes identified in the hazard assessment.

  • Eye Protection : Safety goggles or glasses with side shields are required to protect against accidental splashes or dust, mitigating the risk of serious eye irritation (H319).[5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact, addressing the skin irritation hazard (H315).[5]

  • Body Protection : A standard laboratory coat must be worn to protect against contamination of personal clothing.[5]

  • Respiratory Protection : While general handling in a well-ventilated area is typically sufficient, a respirator may be required if there is a risk of generating dust, which could cause respiratory irritation (H335).[5] All handling of the solid compound should ideally occur within a chemical fume hood.

Part 3: Waste Segregation and Containment Protocol

The principle of waste segregation is fundamental to laboratory safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[6]

  • Designate a Waste Stream : 3-Hydroxy-3-methyloxindole waste should be collected as solid, non-halogenated organic hazardous waste . It must not be mixed with liquid waste, halogenated solvents, or aqueous solutions.[7]

  • Select an Appropriate Container :

    • Use a container made of a material compatible with the waste (e.g., a high-density polyethylene - HDPE - bottle or drum).[8]

    • The container must be in good condition, free from leaks or external contamination, and have a secure, tight-fitting lid.[9]

    • For solid waste, a wide-mouth container is preferable for ease of use.

  • Establish a Satellite Accumulation Area (SAA) :

    • As mandated by the Environmental Protection Agency (EPA), hazardous waste must be stored in a designated SAA at or near the point of generation.[8][10]

    • This area must be under the control of the laboratory personnel generating the waste. Waste should not be moved between different SAAs.[10]

Part 4: Step-by-Step Disposal Workflow

This protocol provides a direct, procedural guide for the collection and disposal of 3-Hydroxy-3-methyloxindole waste.

Experimental Protocol: Waste Collection and Storage
  • Prepare for Collection : Don all required PPE as specified in Part 2. Ensure your designated hazardous waste container is accessible in the SAA.

  • Label the Container : Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[9][10] The label must clearly identify the contents: "3-Hydroxy-3-methyloxindole" and list any other components of the waste stream (e.g., contaminated weigh paper, gloves). The hazard characteristics (Irritant, Harmful if Swallowed) should also be indicated.[10]

  • Transfer Waste : Carefully transfer the solid waste (e.g., residual compound, contaminated consumables like filter paper or gloves) into the labeled container. Use a spatula or scoopula to minimize the generation of dust.

  • Secure the Container : Immediately after adding waste, securely close the container lid. Crucially, hazardous waste containers must be kept closed at all times except when actively adding waste. [9] This is a common regulatory violation and a significant safety risk.

  • Store in SAA : Place the closed container back in its designated SAA. Ensure it is stored away from incompatible materials.[6]

  • Arrange for Disposal : Once the container is full (typically 90% capacity to allow for expansion and prevent spills), or as per your institution's policy, contact your Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[8][11] They are responsible for the final transport and disposal according to federal and state regulations.[12][13]

Disposal of Empty Containers

Under federal regulations, a container that held a hazardous waste is considered "empty" if all waste has been removed using standard practices and no more than 3% by weight of the container's total capacity remains.[14] To render the original reagent bottle empty, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this cleaning process is itself considered hazardous waste and must be collected in an appropriate liquid hazardous waste container (e.g., "Non-Halogenated Organic Solvent Waste").[14] Never dispose of un-rinsed chemical containers in the regular trash.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 3-Hydroxy-3-methyloxindole from the point of generation to its final hand-off for disposal.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Material Identified as Waste haz_assess Hazard Assessment (Irritant, Harmful) start->haz_assess ppe Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe container Select Compatible Container (HDPE, Sealed Lid) ppe->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name container->labeling collect Transfer Solid Waste (Minimize Dust) labeling->collect storage Store Sealed Container in Designated SAA collect->storage pickup Arrange Pickup with Institutional EH&S storage->pickup end Compliant Disposal pickup->end

Caption: Workflow for the compliant disposal of 3-Hydroxy-3-methyloxindole.

References

  • Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine. Benchchem.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).
  • Managing Hazardous Chemical Waste in the Lab. American Society for Biochemistry and Molecular Biology.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • 3-Hydroxy-3-methyloxindole (CID 151066). PubChem, National Center for Biotechnology Information.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 3-Methyloxindole. Fisher Scientific.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Management of Waste in Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), NIH.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Safety Data Sheet for Indole. Sigma-Aldrich.
  • Material Safety Data Sheet - Indole, 99+%. Cole-Parmer.
  • Safety Data Sheet for Indole-3-carboxaldehyde. Cayman Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Safety Data Sheet for 3-Acetylindole. MedchemExpress.com.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Chemical Waste Management for Laboratories. UFF.
  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory waste disposal. Freie Universität Berlin.
  • Showing Compound 3-Methyldioxyindole (FDB023329). FooDB.
  • Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. PubMed, National Center for Biotechnology Information.
  • Showing metabocard for 3-Methyldioxyindole (HMDB0004186). Human Metabolome Database.

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Handling

A Comprehensive Guide to the Safe Handling of 3-Hydroxy-3-methyloxindole

As researchers and scientists in the dynamic field of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical in...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxy-3-methyloxindole, a compound of interest in various research applications. Beyond a mere checklist, this document, grounded in established safety protocols, offers a framework for not only procedural compliance but also a deeper understanding of the principles behind safe laboratory practices.

Understanding the Risks: Hazard Profile of 3-Hydroxy-3-methyloxindole

3-Hydroxy-3-methyloxindole is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications necessitate a stringent approach to personal protection and handling to mitigate exposure risks.

Core Principles of Safe Handling

The fundamental principle when working with any potentially hazardous chemical is to minimize all routes of exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

  • Engineering Controls: These are the first line of defense and include laboratory fume hoods and adequate ventilation systems. All work with solid 3-Hydroxy-3-methyloxindole or solutions containing it should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Administrative Controls: These are the established procedures and work practices that reduce the duration, frequency, and severity of exposure. This includes proper training, clear labeling of all containers, and having a well-defined experimental plan before starting any work.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is crucial for protecting the user from direct contact with the chemical. The specific PPE required for handling 3-Hydroxy-3-methyloxindole is detailed in the following section.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation. The following table summarizes the required PPE for handling 3-Hydroxy-3-methyloxindole.

Body Part Personal Protective Equipment Rationale
Hands Nitrile or neoprene gloves. Double gloving is recommended when handling the pure solid or concentrated solutions.To prevent skin contact and irritation.[3][4] The outer glove can be removed if contaminated, reducing the risk of spreading the chemical.
Eyes Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against serious eye irritation from splashes or airborne particles.[3][5]
Body A fully buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a high risk of splashes.To protect skin and personal clothing from contamination.[2][3]
Respiratory A NIOSH-approved respirator with an appropriate particulate filter may be necessary if working outside of a fume hood or if there is a potential for generating significant dust.To prevent respiratory tract irritation from inhaling fine particles of the compound.[1][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling 3-Hydroxy-3-methyloxindole from receipt to use in an experiment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, and hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.

Preparation of Solutions
  • Work in a Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood.[2]

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above. The donning sequence is critical for ensuring proper protection.

  • Weighing: To minimize the generation of dust, carefully weigh the solid compound on a tared weigh paper or in a suitable container.

  • Dissolving: Slowly add the solid to the solvent with stirring to avoid splashing.

Experimental Use
  • Maintain Controls: Continue to work within the fume hood for the duration of the experiment.

  • Avoid Contamination: Be mindful of not touching surfaces outside of the fume hood with contaminated gloves.[8] If you need to leave the immediate work area, remove your gloves.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[7]

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Hydroxy-3-methyloxindole and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with 3-Hydroxy-3-methyloxindole, including weigh papers, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 3-Hydroxy-3-methyloxindole should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[8]

Disposal Procedure
  • Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[9]

  • Do Not:

    • Dispose of 3-Hydroxy-3-methyloxindole down the drain.

    • Place contaminated materials in the regular trash.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

By adhering to these guidelines, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility and care.

References

  • PubChem. 3-Hydroxy-3-methyloxindole. National Center for Biotechnology Information. [Link]

  • Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]

  • Skiles, G. L., Adams, J. D., Jr, & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. [Link]

  • California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • PubChem. 3-Methyloxindole. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. [Link]

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  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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